Lariat
Beschreibung
Eigenschaften
CAS-Nummer |
8070-94-8 |
|---|---|
Molekularformel |
C22H34Cl2N6O2 |
Molekulargewicht |
485.4 g/mol |
IUPAC-Name |
2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide;6-chloro-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H20ClNO2.C8H14ClN5/c1-4-11-7-6-8-12(5-2)14(11)16(10-18-3)13(17)9-15;1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h6-8H,4-5,9-10H2,1-3H3;5H,4H2,1-3H3,(H2,10,11,12,13,14) |
InChI-Schlüssel |
OPEJREWCUYTRMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CCl.CCNC1=NC(=NC(=N1)Cl)NC(C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Lariat Peptides: A Technical Guide to Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Lariat peptides, a unique class of ribosomally synthesized and post-translationally modified peptides (RiPPs), represent a compelling frontier in natural product discovery.[1][2][3] Characterized by a distinctive branched-cyclic structure resembling a lasso, where the C-terminal tail is threaded through and sterically trapped within a macrolactam ring, these molecules exhibit remarkable stability and a wide range of biological activities.[2] Their constrained topology makes them resistant to proteases and high temperatures, positioning them as promising scaffolds for therapeutic development.[2][4] This guide provides an in-depth overview of the modern strategies for discovering and isolating these complex natural products, complete with experimental insights and workflow visualizations.
Section 1: Discovery Strategies for this compound Peptides
The search for novel this compound peptides has been revolutionized by genomics and bioinformatics. While traditional bioactivity-guided screening of microbial extracts remains a valid approach, it is often time-consuming and may overlook cryptic or low-abundance compounds.[3] Modern discovery now heavily relies on genome mining strategies that target the biosynthetic gene clusters (BGCs) responsible for this compound peptide production.[4][5]
1.1 Genome Mining: A Targeted Approach
Lasso peptide BGCs typically encode a precursor peptide (the A gene) and two essential processing enzymes (the B and C genes), a protease and a cyclase, respectively.[4][6] This conserved genetic signature allows for the development of powerful bioinformatics tools to scan vast genomic and metagenomic datasets.
-
Homology-Based Mining: Algorithms like BLASTp can be used to search for homologs of known lasso peptide biosynthetic enzymes (B and C proteins).[4] This is a straightforward method to identify putative BGCs in newly sequenced organisms.
-
Precursor-Centric Mining: A more advanced approach focuses on identifying the precursor peptide (A gene) itself.[6] These algorithms search for short, conserved motifs within open reading frames (ORFs), which can uncover more diverse and novel this compound peptide families that might be missed by enzyme homology searches alone.[6]
-
Specialized Algorithms: Tools like RODEO (Rapid ORF Description and Evaluation Online) have been specifically developed for RiPP discovery.[1][7] RODEO combines hidden Markov model (HMM) analysis with machine learning to identify BGCs and predict precursor peptides, significantly expanding the known chemical space of lasso peptides.[1][7] This approach has successfully led to the identification of over 1,300 putative lasso peptide compounds and the characterization of novel structures, including one with an unprecedented "handcuff" topology.[1][7]
The following workflow illustrates the general process of genome mining for this compound peptide discovery.
Caption: Workflow for genome mining-based discovery of this compound peptides.
1.2 Heterologous Expression
Once a promising BGC is identified, the most effective way to produce the corresponding peptide is through heterologous expression. Since many native producer strains are difficult to culture or have cryptic BGCs, transferring the minimal set of biosynthetic genes into a well-characterized host like Escherichia coli is a powerful strategy.[5][6] This approach allows for controlled and often significantly higher production levels, facilitating subsequent isolation and characterization.[4][5]
Section 2: Isolation and Purification Protocols
The isolation of this compound peptides from either native producers or heterologous expression systems follows a multi-step purification process designed to separate the target peptide from a complex mixture of cellular components.
2.1 General Experimental Protocol for this compound Peptide Isolation
This protocol provides a generalized workflow. Specific resin types, solvent gradients, and columns must be optimized for each unique peptide based on its physicochemical properties (e.g., hydrophobicity, charge).
-
Cultivation and Biomass Separation:
-
For native producers, cultivate the bacterial strain in a suitable liquid medium until the late stationary phase, when secondary metabolite production is often maximal.
-
For heterologous hosts, induce gene expression and allow for peptide production over a defined time course.
-
Separate the cells from the culture supernatant via centrifugation (e.g., 8,000 x g for 20 minutes). The target peptide may be intracellular or secreted, so both the cell pellet and the supernatant should be assessed.
-
-
Extraction:
-
Supernatant: Acidify the supernatant (e.g., to pH 2-3 with trifluoroacetic acid) and apply it to a solid-phase extraction (SPE) column (e.g., Amberlite XAD resin or C18). After washing with water, elute the bound peptides with an organic solvent like methanol (B129727) or acetonitrile (B52724).
-
Cell Pellet: Resuspend the cell pellet in an appropriate extraction buffer (e.g., 70% methanol) and lyse the cells using sonication or a French press. Centrifuge to remove cell debris and collect the clarified lysate.
-
-
Prefractionation and Purification:
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: (Optional) Gradually add ammonium sulfate to the crude extract to precipitate proteins and larger molecules, which can then be removed by centrifugation. The smaller peptide may remain in the supernatant.
-
Size-Exclusion Chromatography (SEC): Further separate molecules based on size to remove high molecular weight contaminants.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the key purification step. The extract is injected onto an RP-HPLC column (typically C8 or C18). A linear gradient of increasing organic solvent concentration (e.g., acetonitrile in water, both containing 0.1% TFA) is used to elute the compounds. Fractions are collected and screened for the target peptide's mass using mass spectrometry.
-
-
Purity Assessment:
-
Pool the fractions containing the this compound peptide and re-inject them onto an analytical RP-HPLC column using a shallower gradient to confirm purity. The target compound should appear as a single, sharp peak.
-
Caption: A typical experimental workflow for the isolation and purification of this compound peptides.
Section 3: Structural Characterization
Unambiguous structure determination is critical. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is required to define the peptide's sequence, connectivity, and three-dimensional fold.
-
Mass Spectrometry (MS):
-
High-Resolution MS (HR-MS): Techniques like ESI-QTOF are used to determine the accurate molecular weight of the peptide, confirming its elemental composition.[8]
-
Tandem MS (MS/MS): The peptide is fragmented (e.g., via collision-induced dissociation), and the resulting fragment ions are analyzed.[8] This provides primary sequence information. However, the cyclic nature of this compound peptides can make interpretation challenging, as the ring often remains intact.[8][9]
-
-
Nuclear Magnetic Resonance (NMR):
-
1D and 2D NMR: A suite of NMR experiments (e.g., TOCSY, COSY, NOESY, HSQC, HMBC) is performed on the purified peptide in a suitable solvent.[9] These experiments allow for the assignment of all proton and carbon signals and reveal through-bond and through-space correlations, which are essential for determining the amino acid sequence and the final this compound topology.
-
Section 4: Bioactivity and Quantitative Data
This compound peptides exhibit a diverse array of biological activities.[4] For example, astexin-1, produced by Asticcacaulis excentricus, shows modest antimicrobial activity against its phylogenetic relative Caulobacter crescentus.[6] Other this compound peptides function as enzyme inhibitors or receptor antagonists.[6] The table below summarizes data for representative this compound peptides.
| This compound Peptide | Producing Organism | Biological Activity | Target | Reported MIC/IC₅₀ |
| Microcin J25 | Escherichia coli | Antibacterial | RNA polymerase | MIC: ~0.01 µM |
| Capistruin | Burkholderia thailandensis | Antibacterial | RNA polymerase | MIC: ~0.5 µg/mL |
| Astexin-1 | Asticcacaulis excentricus | Antibacterial | C. crescentus | Modest activity reported[6] |
| Griselimycin | Streptomyces sp. | Antitubercular | DnaN sliding clamp | MIC: ~0.2 µg/mL |
| Didemnin B | Trididemnum solidum | Antitumor, Antiviral | eEF-1A | IC₅₀: ~3 nM (L1210 cells) |
Note: Values are compiled from various literature sources and may vary based on assay conditions.
Section 5: Signaling Pathway Interactions
The therapeutic potential of this compound peptides often stems from their ability to specifically inhibit key protein-protein interactions or enzymatic functions within a signaling pathway. For instance, an anti-LexA this compound peptide has been shown to inhibit the autoproteolysis of the LexA repressor, thereby preventing the activation of the bacterial SOS DNA repair pathway.[10] This sensitizes bacteria to DNA-damaging agents.
The diagram below illustrates this inhibitory mechanism.
Caption: Inhibition of the bacterial SOS response pathway by an anti-LexA this compound peptide.
This guide provides a framework for the modern discovery and isolation of this compound peptides. By integrating advanced genome mining with robust chemical and biological validation techniques, researchers can continue to unlock the vast therapeutic potential held within this structurally unique class of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and engineering of ribosomally synthesized and post-translationally modified peptide (RiPP) natural products - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. [PDF] Precursor-centric genome-mining approach for lasso peptide discovery | Semantic Scholar [semanticscholar.org]
- 7. findit.southwales.ac.uk [findit.southwales.ac.uk]
- 8. almacgroup.com [almacgroup.com]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. A genetic screen to isolate “this compound” peptide inhibitors of protein function [harvest.usask.ca]
Physicochemical Properties of Lariat Peptides: A Technical Guide for Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Lariat peptides, a unique class of macrocyclic compounds, are characterized by a cyclic core and a linear tail, forming a distinctive lasso-like architecture. This structure is formed by the cyclization of one of the peptide's termini to a side chain of an internal amino acid.[1] Many naturally occurring this compound peptides, such as griselimycin (B1672148) and didemnin (B1252692) B, exhibit significant biological activities and possess the ability to penetrate cell membranes to engage intracellular targets.[2][3] This technical guide provides an in-depth exploration of the core physicochemical properties of this compound peptides, offering valuable insights for their application in modern drug discovery and development.[4][5]
Core Physicochemical Properties
The distinct topology of this compound peptides imparts a unique set of physicochemical properties that differentiate them from linear and head-to-tail cyclic peptides. These properties, including membrane permeability, stability, and solubility, are critical determinants of their potential as therapeutic agents.
Membrane Permeability
A key feature of many this compound peptides is their surprising ability to passively diffuse across cell membranes, a property that is highly dependent on their conformation, which is in turn influenced by factors such as N-methylation, stereochemistry, and the topology of the macrocycle.[2][3]
Table 1: Factors Influencing Passive Membrane Permeability of this compound Peptides [3]
| Factor | Observation | Impact on Permeability |
| N-Methylation | Single N-methylation within the macrocycle generally increases permeability. | High |
| N-methylation at certain positions can be detrimental to permeability. | High | |
| Stereochemistry | An alternating stereochemistry pattern is often associated with higher permeability. | High |
| Ring Topology | The geometry and flexibility of the macrocyclic ring are critical. | High |
| Exocyclic Tail | The length and composition of the linear tail influence overall conformation and permeability. | Medium |
Data synthesized from studies on synthetic this compound peptide libraries.
A widely used method for assessing passive membrane permeability is the Parallel Artificial Membrane Permeability Assay (PAMPA). Permeability values for this compound peptides can vary significantly, with some exhibiting permeability comparable to orally bioavailable drugs.[3]
Table 2: Representative Permeability Data for a this compound Peptide Library [3]
| Compound Type | Permeability Range (Papp, 10⁻⁶ cm/s) |
| This compound Peptide Library | < 0.01 to > 10 |
| Permeable Cyclic Hexapeptide (Control) | ~ 8.1 |
Papp: Apparent permeability coefficient. Data obtained using the PAMPA method.
Stability
The constrained cyclic structure of this compound peptides generally confers enhanced stability against enzymatic degradation compared to their linear counterparts. This increased stability is a significant advantage in the development of peptide-based therapeutics.
The macrocyclic structure protects this compound peptides from exopeptidases that target the N- and C-termini. Furthermore, the conformational rigidity can hinder recognition by endopeptidases. Modifications such as the incorporation of D-amino acids or N-methylation can further enhance proteolytic resistance.[6][7] While comprehensive quantitative data for a wide range of this compound peptides is still emerging, studies on cyclic peptides suggest significantly longer plasma half-lives compared to linear peptides.[8][9]
Table 3: General Comparison of Peptide Stability
| Peptide Type | Susceptibility to Proteolysis | Typical Plasma Half-life |
| Linear Peptides | High | Minutes |
| This compound Peptides | Low to Medium | Hours to Days (projected) |
| Head-to-Tail Cyclic Peptides | Low | Hours to Days |
This compound peptides are expected to exhibit high thermal stability due to their rigid, cyclic structure. Studies on various peptides have shown that they can be stable at elevated temperatures, with significant mass loss occurring only at temperatures above 200°C.[10][11] The melting temperature (Tm), a key indicator of thermal stability, can be determined using techniques like differential scanning calorimetry (DSC).[12]
Table 4: Representative Thermal Stability Data for Peptides [10][11]
| Parameter | Observation |
| Onset of Significant Mass Loss | ~230 - 350 °C |
Data from thermogravimetric analysis (TGA) of various peptide structures.
Solubility
The solubility of this compound peptides is highly dependent on their amino acid composition and the presence of hydrophobic or hydrophilic functional groups. Many biologically active this compound peptides are nonpolar and thus may exhibit poor aqueous solubility, which can present challenges in formulation and delivery. The use of organic co-solvents or specific formulation strategies may be necessary to overcome these solubility limitations.[13]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound peptide physicochemical properties.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive membrane permeability of a this compound peptide.
Methodology:
-
Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., 10% lecithin (B1663433) in dodecane) in a volatile organic solvent. The solvent is allowed to evaporate, leaving a lipid-infused artificial membrane.
-
Donor and Acceptor Plates: The donor plate contains the this compound peptide dissolved in a buffer (e.g., phosphate-buffered saline, PBS) at a known concentration. The acceptor plate contains the same buffer.
-
Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich". This assembly is incubated at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).
-
Quantification: The concentration of the this compound peptide in both the donor and acceptor wells is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:
Papp = (V_A / (Area × time)) × ln(1 - [drug]_acceptor / [drug]_equilibrium)
where V_A is the volume of the acceptor well, Area is the area of the membrane, and time is the incubation time.
Enzymatic Stability Assay in Human Plasma
Objective: To determine the half-life of a this compound peptide in human plasma.
Methodology:
-
Preparation: A solution of the this compound peptide is prepared in a suitable buffer. Human plasma is thawed and centrifuged to remove any precipitates.
-
Incubation: The this compound peptide solution is added to the human plasma to a final concentration and incubated at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching and Protein Precipitation: The enzymatic reaction in each aliquot is stopped by adding a quenching solution (e.g., acetonitrile). The samples are then centrifuged to precipitate plasma proteins.
-
Analysis: The supernatant is analyzed by LC-MS to quantify the amount of intact this compound peptide remaining at each time point.
-
Half-life Calculation: The percentage of intact peptide remaining is plotted against time, and the half-life (t₁/₂) is determined by fitting the data to a first-order decay model.
Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature (Tm) of a this compound peptide.
Methodology:
-
Sample Preparation: A solution of the this compound peptide at a known concentration is prepared in a suitable buffer.
-
DSC Measurement: The peptide solution and a reference buffer are placed in the DSC instrument. The temperature is gradually increased at a constant rate.
-
Data Analysis: The DSC instrument measures the heat difference between the sample and the reference. A peak in the thermogram indicates a thermal transition. The temperature at the peak maximum is the melting temperature (Tm).
Signaling Pathway and Experimental Workflow Visualizations
Griselimycin Mechanism of Action
The this compound peptide antibiotic griselimycin targets the DNA sliding clamp (DnaN) in Mycobacterium tuberculosis.[13][14][15] By binding to a hydrophobic pocket on DnaN, griselimycin acts as a protein-protein interaction inhibitor, preventing the recruitment of DNA polymerase and other DNA replication and repair proteins to the replication fork, ultimately leading to bacterial cell death.[16][17]
Caption: Mechanism of action of the this compound peptide griselimycin.
General Workflow for this compound Peptide Characterization
The characterization of a novel this compound peptide involves a multi-step process, from synthesis and purification to the assessment of its physicochemical and biological properties.
References
- 1. Peptide - Wikipedia [en.wikipedia.org]
- 2. americanpeptidesociety.org [americanpeptidesociety.org]
- 3. Geometrically diverse this compound peptide scaffolds reveal an untapped chemical space of high membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Peptide-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies to improve plasma half life time of peptide and protein drugs | Semantic Scholar [semanticscholar.org]
- 10. Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. Biosynthesis of methyl-proline containing griselimycins, natural products with anti-tuberculosis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Targeting DNA Replication and Repair for the Development of Novel Therapeutics against Tuberculosis [frontiersin.org]
- 17. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Lariat Peptides: A Technical Guide to Structure, Conformational Analysis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lariat peptides, characterized by their unique branched cyclic structure formed by a covalent bond between a terminus and an amino acid side chain, represent a burgeoning class of molecules with significant therapeutic potential. Their constrained yet flexible architecture grants them unique pharmacological properties, including enhanced stability, target affinity, and, notably, the ability to permeate cell membranes to engage challenging intracellular targets. This guide provides an in-depth exploration of the core principles of this compound peptide structure, the methodologies for their synthesis and conformational analysis, and their emerging applications in drug discovery. Detailed experimental protocols, quantitative conformational data, and visual workflows are presented to equip researchers with the foundational knowledge to explore this promising chemical space.
The this compound Peptide Structure: Beyond Linearity
Unlike traditional linear or head-to-tail cyclic peptides, this compound peptides possess a distinctive topology consisting of a macrocyclic ring and a linear "tail" extending from it. This structure arises from the cyclization of the N- or C-terminus with the side chain of an internal amino acid.
A common subclass is the depsipeptide, where the C-terminus forms an ester linkage with a hydroxyl-containing side chain (e.g., serine or threonine).[1][2] This branched cyclic nature allows this compound peptides to engage targets in a unique manner, with the cyclic portion often providing a constrained binding scaffold while the tail can form additional interactions.[2] A remarkable example is Microcin J25, a 21-residue antibacterial peptide that adopts a "this compound protoknot" structure where the linear tail threads through the cyclic ring, conferring exceptional stability.[3]
The conformational landscape of this compound peptides is heavily influenced by factors such as:
-
N-methylation: The strategic placement of N-methyl groups on the peptide backbone can restrict conformational flexibility, shield hydrogen bond donors, and significantly enhance passive membrane permeability.[1][4][5]
-
Stereochemistry: The use of D-amino acids and alternating stereochemistry can induce specific turns and folds that favor membrane-permeable conformations.[1][4]
-
Ring Size and Tail Length: These parameters dictate the overall geometry and the potential for intramolecular hydrogen bonding, which is crucial for masking polar groups and facilitating passage across lipid bilayers.[1]
Synthesis of this compound Peptides
The construction of this compound peptides can be achieved through both chemical and chemoenzymatic strategies.
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is the most common method for preparing this compound peptides.[6][7][8][9] The general workflow involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by on-resin or off-resin cyclization and final cleavage.
Chemoenzymatic Synthesis
Nature utilizes large multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs) to produce this compound peptides.[10] Thioesterase (TE) domains within these complexes catalyze the final cyclization step.[10] Researchers have harnessed this machinery for biotechnological applications. Penicillin-binding protein-type thioesterases (PBP-type TEs), for example, have been repurposed as versatile biocatalysts to generate diverse this compound peptides in vitro, offering high regioselectivity under mild conditions.[10] This approach can be combined with chemical methods, such as site-selective acylation, to efficiently produce complex this compound lipopeptides.[10]
Conformational Analysis: Unveiling the 3D Structure
Understanding the three-dimensional structure of this compound peptides in different environments is critical for elucidating structure-activity relationships (SAR) and structure-property relationships (SPR). The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
NMR spectroscopy is the premier technique for determining the solution-state structure of peptides.[5][11] By dissolving the peptide in solvents that mimic different biological environments (e.g., apolar chloroform (B151607) for the cell membrane, polar methanol/water for the cytosol), researchers can observe how the peptide's conformation adapts.[11][12] Key NMR experiments provide specific structural constraints:
-
ROESY/NOESY: Provide through-space correlations between protons, which are used to derive interproton distance restraints.[2][11]
-
TOCSY/COSY: Used to identify amino acid spin systems for resonance assignment.[13]
-
³J Vicinal Coupling Constants: Related to dihedral angles (φ) via the Karplus equation, providing information about the peptide backbone geometry.[2][14]
Computational modeling , particularly molecular dynamics (MD) simulations, complements NMR data by exploring the conformational space available to the peptide over time.[14][15] Algorithms can use NMR-derived restraints to generate a representative ensemble of low-energy structures, providing a dynamic picture of the peptide's behavior.[2][15]
Quantitative Data Summary
The relationship between a this compound peptide's structure and its properties, such as membrane permeability, is highly dependent on its conformational preferences. The tables below summarize key quantitative data types used in these analyses.
Table 1: Experimental Parameters for Permeability Assessment
| Parameter | Description | Typical Value/Method | Reference |
|---|---|---|---|
| Assay Type | Method for measuring passive permeability. | Parallel Artificial Membrane Permeability Assay (PAMPA) | [1][4][10] |
| Membrane | Artificial membrane composition. | Tri-layer of phospholipids (B1166683) (e.g., lecithin (B1663433) in dodecane) | [1][3][10] |
| Incubation Time | Duration of the permeability experiment. | 5 - 18 hours | [10][16] |
| Analysis | Method for quantifying compound concentration. | LC-MS/MS | [4][10] |
| Permeability (Papp) | Apparent permeability coefficient. | Expressed as 10⁻⁶ cm/s |[1] |
Table 2: NMR-Derived Conformational Restraints
| Data Type | NMR Experiment | Information Derived | Application | Reference |
|---|---|---|---|---|
| Interproton Distances | ROESY / NOESY | Upper and lower distance bounds between protons (<5 Å). | Defines overall fold and proximity of residues. | [2][11] |
| Dihedral Angles (φ) | HN-Hα Coupling (³J) | Torsion angle constraints for the peptide backbone. | Determines local secondary structure (e.g., turns). | [2][14] |
| Amide Bond Geometry | ROESY / NOESY | Strong Hα-Hα cross-peaks can indicate a cis-amide bond. | Constrains the ω torsion angle. | [2] |
| Solvent Exposure | HN Temp. Coefficients | ΔδHN/ΔT values indicate hydrogen bonding (intramolecular vs. solvent). | Identifies residues shielded from the solvent, crucial for permeability. |[14] |
This compound Peptides in Therapeutic Development: The SOS Pathway
This compound peptides are being explored as inhibitors of challenging protein-protein interactions. One promising area is the development of new antibacterial agents by targeting the bacterial SOS response, a key DNA repair pathway that contributes to antibiotic resistance.[17][18]
In the SOS response, DNA damage leads to the activation of the RecA protein. Activated RecA (RecA*) then induces the autoproteolysis of the LexA repressor, which in turn de-represses a host of DNA repair genes.[17][18][19] Inhibiting LexA cleavage prevents the activation of this repair system, sensitizing bacteria to DNA-damaging antibiotics. This compound peptides have been identified as a class of molecules capable of inhibiting LexA autoproteolysis.[17]
Detailed Experimental Protocols
Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a linear peptide precursor on a resin, ready for cyclization.
-
Resin Swelling: Place the appropriate resin (e.g., 2-chlorotrityl chloride resin for peptide acids) in an SPPS reaction vessel. Swell the resin in dichloromethane (B109758) (DCM) or dimethylformamide (DMF) for 20-30 minutes.[7][9]
-
First Amino Acid Loading: Dissolve 3 equivalents of the C-terminal Fmoc-protected amino acid and 7.5 equivalents of diisopropylethylamine (DIPEA) in dry DCM. Add to the swollen resin and mix for 30-60 minutes. Wash the resin with DMF and DCM.[9]
-
Capping (Optional): To block any unreacted sites on the resin, add a mixture of DCM/Methanol/DIPEA (80:15:5) and mix for 15 minutes. Wash with DMF and DCM.[9]
-
Deprotection: Add a solution of 20% piperidine (B6355638) in DMF to the resin to remove the Fmoc protecting group. Mix for 5-10 minutes, drain, and repeat once. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve 3-4 equivalents of the next Fmoc-amino acid and a coupling agent (e.g., HATU, HBTU) in DMF. Add to the resin, followed by 6-8 equivalents of a base (e.g., DIPEA). Mix for 1-2 hours or until a ninhydrin (B49086) test indicates complete coupling. Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 4 and 5 for each amino acid in the linear sequence.
-
On-Resin Cyclization (Example: Macrolactamization):
-
Selectively deprotect the side chains of the two amino acids that will form the cyclic bond (e.g., Asp/Glu and Lys/Orn).
-
Perform an intramolecular coupling reaction on the resin using a standard peptide coupling agent.
-
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm identity and purity by mass spectrometry (MS).
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of this compound peptides.
-
Prepare Solutions:
-
Lipid Solution: Prepare a solution of 1-4% lecithin in dodecane.[3][16]
-
Analyte Solution: Prepare a 10-500 µM solution of the test peptide in a suitable buffer (e.g., PBS, pH 7.4) with a small percentage of DMSO (e.g., 5%) to aid solubility.[3]
-
Acceptor Buffer: Prepare the same buffer used for the analyte solution without the peptide.
-
-
Coat Donor Plate: Using a pipette, gently dispense 5 µL of the lipid solution onto the membrane of each well in a 96-well donor plate. Allow the solvent to evaporate.[3][4]
-
Assemble Assay Plate:
-
Incubation: Incubate the assembled plate at room temperature for 5-18 hours with gentle shaking.[4][10][16]
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Take an aliquot from both the donor and acceptor wells for analysis.
-
Quantify the peptide concentration in each sample using LC-MS/MS.
-
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the concentrations measured in the donor and acceptor wells, accounting for the volume and surface area of the wells and the incubation time.
Conclusion
This compound peptides occupy a fascinating and largely untapped region of chemical space. Their unique structural constraints and conformational properties make them highly promising candidates for modulating difficult drug targets, particularly those located within the cell. The continued development of synthetic methodologies, combined with advanced analytical techniques like NMR and computational modeling, is rapidly advancing our understanding of the structure-permeability relationships that govern their biological activity. This guide serves as a foundational resource for scientists aiming to harness the potential of this compound peptides in the design and development of next-generation therapeutics.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Geometrically diverse this compound peptide scaffolds reveal an untapped chemical space of high membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 5. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. PAMPA | Evotec [evotec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations [mdpi.com]
- 15. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. bioassaysys.com [bioassaysys.com]
- 17. Inhibitors of LexA autoproteolysis and the bacterial SOS response discovered by an academic-industry partnership - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibitors of LexA Autoproteolysis and the Bacterial SOS Response Discovered by an Academic-Industry Partnership - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. usiena-air.unisi.it [usiena-air.unisi.it]
The Biological Significance of Naturally Occurring Lariat Peptides: A Technical Guide for Researchers
Abstract
Naturally occurring lariat peptides, a unique class of macrocyclic compounds characterized by a cyclic core and a linear tail, have emerged as a compelling area of research in drug discovery and chemical biology. Their constrained three-dimensional structures confer remarkable biological activities, including potent antimicrobial, antiviral, and anticancer properties. This technical guide provides an in-depth exploration of the biological roles of these fascinating molecules, targeting researchers, scientists, and drug development professionals. It delves into their mechanisms of action, summarizes key quantitative data, and provides detailed experimental protocols for their study. Furthermore, this guide utilizes Graphviz visualizations to elucidate complex signaling pathways and experimental workflows, offering a comprehensive resource for advancing research in this promising field.
Introduction to this compound Peptides
This compound peptides are a structurally diverse family of natural products characterized by a peptide macrocycle with a tail connected to the cyclic backbone. This unique topology is formed by the cyclization of the peptide chain, often through an isopeptide bond between the N-terminus and the side chain of an acidic amino acid, or an ester linkage in the case of depsipeptides. Approximately 30% of all known cyclic peptide natural products possess this this compound architecture.[1] This structural constraint imparts significant conformational rigidity, leading to enhanced metabolic stability, target specificity, and, in many cases, the ability to permeate cell membranes to engage intracellular targets.[1][2]
Biological Roles and Mechanisms of Action
Naturally occurring this compound peptides exhibit a broad spectrum of biological activities, making them attractive candidates for therapeutic development. Their mechanisms of action are as diverse as their structures, often involving the specific inhibition of essential cellular processes.
Antimicrobial Activity
A significant number of this compound peptides demonstrate potent antimicrobial properties against a range of pathogenic bacteria, including multidrug-resistant strains.
-
Griselimycin (B1672148): This this compound peptide, produced by Streptomyces species, is a potent inhibitor of Mycobacterium tuberculosis. It functions by binding to the DNA sliding clamp (DnaN), a critical component of the DNA replication machinery.[3][4] This interaction disrupts the association of DnaN with the replicative DNA polymerase, thereby blocking DNA replication and leading to bacterial cell death.[3][4] Resistance to griselimycin is rare due to the essential nature of its target.[5]
-
Microcin (B1172335) J25 (MccJ25): Produced by Escherichia coli, MccJ25 is a 21-amino acid lasso peptide (a subclass of this compound peptides with a threaded topology) that exhibits potent activity against Gram-negative bacteria.[6][7] It has a dual mechanism of action: it inhibits bacterial RNA polymerase by obstructing the secondary channel for nucleotide uptake and also disrupts the membrane respiratory chain, leading to the production of reactive oxygen species.[8][9] MccJ25 has also been shown to modulate inflammatory responses by activating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor κB (NF-κB) signaling pathways.[10]
-
Pacidamycins: This family of uridyl peptide antibiotics is produced by Streptomyces coeruleorubidus and shows specific activity against Pseudomonas aeruginosa.[11][12] Pacidamycins inhibit the bacterial enzyme translocase I (MraY), which is essential for the biosynthesis of the bacterial cell wall peptidoglycan.[13]
Anticancer Activity
Several this compound peptides have demonstrated significant cytotoxic activity against various cancer cell lines, positioning them as promising leads for anticancer drug development.
-
Didemnin (B1252692) B: Isolated from the marine tunicate Trididemnum solidum, didemnin B is a cyclic depsipeptide with potent anticancer, antiviral, and immunosuppressive properties.[14] Its primary mechanism of anticancer action is the inhibition of protein synthesis.[14] It has been shown to induce apoptosis in cancer cells.[14]
-
Plitidepsin (B549178) (Aplidin®): A synthetic analog of didemnin B, plitidepsin also exhibits potent anticancer activity against a range of hematological malignancies and solid tumors.[15] It primarily targets the eukaryotic elongation factor 1A2 (eEF1A2), leading to the inhibition of protein synthesis, cell cycle arrest, and apoptosis.[16][17]
Quantitative Bioactivity Data
The following tables summarize the quantitative data for the biological activities of selected naturally occurring this compound peptides and their derivatives.
Table 1: Antimicrobial Activity of this compound Peptides
| This compound Peptide | Target Organism | Activity Metric | Value | Reference(s) |
| Griselimycin | Mycobacterium tuberculosis | KD for DnaN | 7 - 496 nM | [18] |
| Microcin J25 | Salmonella newport | MIC | 0.01 - 0.2 µg/mL | [7] |
| Microcin J25 | Escherichia coli | MIC | 0.01 - 0.2 µg/mL | [7] |
| Pacidamycin | Pseudomonas aeruginosa | MIC | 8 - 64 µg/mL | [11] |
| This compound Lipopeptides | Mycobacterium intracellulare | IC50 | 8 - 16 µg/mL | [19][20] |
Table 2: Anticancer Activity of Didemnin B and Plitidepsin
| Compound | Cell Line | Cancer Type | Activity Metric | Value (nM) | Reference(s) |
| Didemnin B | Vaco451 | Colon Cancer | LC50 | ~32 | [14] |
| Didemnin B | A549 | Lung Carcinoma | IC50 | 2 | [21] |
| Didemnin B | HT-29 | Colon Adenocarcinoma | IC50 | 2 | [21] |
| Didemnin B | P388 | Murine Leukemia | IC50 | 2 | [21] |
| Plitidepsin | Ramos | Burkitt's Lymphoma | IC50 | 1.7 ± 0.7 | [22] |
| Plitidepsin | RL | Diffuse Large B-cell Lymphoma | IC50 | 1.5 ± 0.5 | [22] |
| Plitidepsin | JJN3 | Multiple Myeloma | EC50 | ~10 | [23] |
| Plitidepsin | 5TGM1 | Murine Myeloma | EC50 | ~20 | [23] |
| Plitidepsin | A549 | Lung Carcinoma | IC50 | 0.2 | [17] |
| Plitidepsin | HT-29 | Colon Adenocarcinoma | IC50 | 0.5 | [17] |
| Dehydrodidemnin B | Human Colon Cancer Cell Lines | Colon Cancer | IC50 | - | [24] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of this compound peptides.
Solid-Phase Synthesis of this compound Peptides
On-resin cyclization is a preferred method for synthesizing this compound peptides as it minimizes intermolecular side reactions.[25]
Protocol: On-Resin Side-Chain-to-Tail Cyclization (Lactam Bridge) [25]
-
Peptide Synthesis: Synthesize the linear peptide on a solid support (e.g., Rink amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS). Incorporate amino acids with orthogonal side-chain protecting groups (e.g., Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH) at the positions intended for cyclization.
-
Selective Deprotection: After synthesis of the linear peptide, selectively remove the orthogonal protecting groups from the side chains. For example, use Pd(PPh₃)₄ to remove All and Alloc groups.
-
On-Resin Cyclization:
-
Wash the resin thoroughly with a suitable solvent (e.g., DMF).
-
Add a solution of a coupling reagent (e.g., PyBOP, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.
-
Allow the reaction to proceed for 2-24 hours at room temperature.
-
-
Monitoring: Take a small sample of the resin beads, cleave the peptide, and analyze by LC-MS to confirm the completion of cyclization.
-
Final Cleavage and Deprotection:
-
Wash the resin extensively.
-
Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
-
Purification and Characterization: Purify the crude cyclic peptide by reverse-phase HPLC and confirm its identity and purity by high-resolution mass spectrometry.
References
- 1. Geometrically diverse this compound peptide scaffolds reveal an untapped chemical space of high membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpeptidesociety.org [americanpeptidesociety.org]
- 3. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 4. researchgate.net [researchgate.net]
- 5. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational design of the lasso peptide antibiotic microcin J25 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cyclic structure of microcin J25, a 21-residue peptide antibiotic from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microcin J25 has dual and independent mechanisms of action in Escherichia coli: RNA polymerase inhibition and increased superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial Peptide Microcin J25 (MCCJ25) Inhibits Transcription by Binding within, and Obstructing, the RNA Polymerase Secondary Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lasso Peptide Microcin J25 Effectively Enhances Gut Barrier Function and Modulates Inflammatory Response in an Enterotoxigenic Escherichia coli-Challenged Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. III. Microbiologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. I. Taxonomy of the producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Level Pacidamycin Resistance in Pseudomonas aeruginosa Is Mediated by an Opp Oligopeptide Permease Encoded by the opp-fabI Operon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mode of action and pharmacogenomic biomarkers for exceptional responders to didemnin B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. medkoo.com [medkoo.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Exquisite selectivity of griselimycin extends to beta subunit of DNA polymerases from Gram-negative bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. communities.springernature.com [communities.springernature.com]
- 20. Non-ribosomal peptide cyclase-directed chemoenzymatic synthesis of this compound lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Plitidepsin (Aplidin) is a potent inhibitor of diffuse large cell and Burkitt lymphoma and is synergistic with rituximab - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Aplidin (plitidepsin) is a novel anti-myeloma agent with potent anti-resorptive activity mediated by direct effects on osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effect of dehydrodidemnin B on human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Exploring the Chemical Space of Lariat Peptide Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Lariat peptides, characterized by a macrocyclic ring and an exocyclic peptide tail, represent a promising and largely untapped area of chemical space for drug discovery. Their unique topology, combining the conformational rigidity of cyclic peptides with the potential for additional interactions via the linear tail, makes them attractive scaffolds for modulating challenging biological targets, including protein-protein interactions. This technical guide provides an in-depth exploration of the chemical space of this compound peptides, detailing their synthesis, screening, and the signaling pathways they modulate.
The Diverse Chemical Landscape of this compound Peptides
The chemical space of this compound peptides is vast, defined by a combination of features that can be systematically varied to optimize biological activity and pharmacokinetic properties. Key parameters that define this space include:
-
Macrocycle Size: The number of amino acid residues comprising the cyclic portion of the peptide directly influences its conformational flexibility and the potential for intramolecular hydrogen bonding, a key factor in membrane permeability.
-
Tail Length and Composition: The exocyclic tail provides a vector for additional interactions with the biological target and can be modified to fine-tune binding affinity and specificity.
-
Stereochemistry: The stereochemical configuration of the amino acid building blocks plays a critical role in defining the three-dimensional conformation of the scaffold, which in turn affects its biological activity and permeability.
-
N-methylation: The introduction of N-methyl groups on the peptide backbone can enhance metabolic stability and membrane permeability by reducing the number of hydrogen bond donors and favoring conformations that shield polar groups.
A significant exploration of this chemical space was demonstrated through the generation of a 4096-member this compound peptide library. This library systematically varied stereochemistry and N-methylation patterns to investigate their impact on passive membrane permeability.
Quantitative Data on this compound Peptide Properties
The systematic exploration of this compound peptide chemical space has yielded valuable quantitative data on their physicochemical and biological properties. This data is crucial for establishing structure-activity relationships (SAR) and guiding the design of future this compound peptide-based therapeutics.
Membrane Permeability
The passive membrane permeability of over 1000 novel this compound peptide scaffolds has been determined using the Parallel Artificial Membrane Permeability Assay (PAMPA). The results revealed a strong dependence on N-methylation, stereochemistry, and ring topology, with permeability values comparable to many orally bioavailable drugs.
| Library Parameter | Permeability Range (cm/s) | Key Findings |
| N-methylation | Below 0.01 × 10⁻⁶ to over 10 × 10⁻⁶ | Increased N-methylation generally leads to higher permeability. |
| Stereochemistry | Highly variable within isomeric series | Alternating stereochemistry was associated with higher permeability. |
| Ring Topology | Varied with tail length and ring size | Specific ring sizes and tail lengths demonstrated enhanced permeability. |
Binding Affinities and Biological Activity
The biological activity of this compound peptides is often characterized by their binding affinity to a specific target protein. This is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).
| This compound Peptide | Target | Assay | Quantitative Value | Reference |
| Griselimycin | Mycobacterium tuberculosis DnaN | Microscale Thermophoresis (MST) | Kd = 6.5 ± 5.9 nM[1] | [1] |
| Cyclohexylgriselimycin | Mycobacterium tuberculosis DnaN | Not Specified | Kd = 2.0 × 10⁻¹⁰ M | [2] |
| Mycoplanecin A | M. smegmatis DnaN | Microscale Thermophoresis (MST) | Kd = 95.4 ± 58.0 nM[1] | [1] |
| Mycoplanecin B | M. smegmatis DnaN | Microscale Thermophoresis (MST) | Kd = 24.4 ± 11.9 nM[1] | [1] |
| Didemnin (B1252692) B | Ribosome-EF-1α complex | Not Specified | Kd = 4 µM[3][4] | [3][4] |
| Didemnin B | Protein Synthesis Inhibition | in vitro translation assay | IC50 in µM range | [4] |
| Didemnin B | Cell Proliferation Inhibition | MCF-7 cells | IC50 in nM range | [4] |
Signaling Pathways Modulated by this compound Peptides
This compound peptides have been shown to modulate key signaling pathways by targeting specific intracellular proteins. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.
Inhibition of DNA Replication by Griselimycin
Griselimycin exerts its antibacterial effect by targeting the DNA polymerase sliding clamp, DnaN, in Mycobacterium tuberculosis.[5][6] This interaction prevents the recruitment of other proteins essential for DNA replication, ultimately leading to cell death.
Inhibition of Protein Synthesis by Didemnin B
Didemnin B is a potent inhibitor of protein synthesis in eukaryotic cells. It targets the eukaryotic translation elongation factor 1-alpha (eEF1A), stabilizing the eEF1A-GTP-aminoacyl-tRNA ternary complex on the ribosome and preventing translocation.[3][7] This leads to a halt in polypeptide chain elongation. Additionally, Didemnin B has been shown to activate the mTORC1 signaling pathway.
Experimental Protocols
The exploration of this compound peptide chemical space relies on a suite of robust experimental protocols for their synthesis, purification, and characterization.
Solid-Phase Peptide Synthesis (SPPS) of a this compound Peptide Library
This protocol outlines a general workflow for the synthesis of a this compound peptide library using a split-pool strategy on solid support.
References
- 1. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting DNA Replication and Repair for the Development of Novel Therapeutics against Tuberculosis [frontiersin.org]
- 3. Inhibition of protein synthesis by didemnin B: how EF-1alpha mediates inhibition of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 7. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
Lariat Peptides: A Technical Guide to Design Principles for Target Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lariat peptides are a unique class of macrocyclic compounds characterized by a cyclic core and a linear tail, resembling a lasso. This distinctive topology grants them a compelling combination of conformational rigidity and flexibility, making them promising candidates for targeting challenging protein-protein interactions (PPIs) and other intracellular targets often considered "undruggable" by traditional small molecules or large biologics.[1][2][3] Their constrained cyclic region can provide high binding affinity and specificity, while the flexible tail can engage in additional interactions, potentially enhancing potency and modulating biological activity.[1] This guide provides an in-depth overview of the core principles for designing this compound peptides for specific target interactions, covering their synthesis, structure-activity relationships, and methods for evaluating their efficacy.
Core Design Principles
The design of effective this compound peptides hinges on a multi-faceted approach that considers the interplay between the cyclic core, the this compound tail, and the physicochemical properties of the constituent amino acids. Key principles include:
-
Scaffold Geometry and Rigidity: The size and composition of the cyclic core are critical for pre-organizing the peptide into a bioactive conformation. Cyclization reduces the entropic penalty of binding and can enhance affinity and selectivity.[4] The choice of cyclization strategy—such as head-to-side-chain or side-chain-to-side-chain—influences the overall shape and rigidity of the scaffold.[1]
-
The Role of the this compound Tail: The linear tail can play several crucial roles. It can interact with secondary binding pockets on the target protein, extending the interaction surface beyond what is engaged by the cyclic core.[1] The tail can also influence the peptide's solubility, membrane permeability, and pharmacokinetic properties. The length and sequence of the tail must be carefully optimized for the specific target and desired therapeutic application.
-
Stereochemistry and N-methylation: The stereochemistry of the amino acid residues within the macrocycle has a profound impact on the peptide's three-dimensional conformation and, consequently, its biological activity and membrane permeability.[1][2][5] N-methylation of backbone amides is a powerful strategy to improve metabolic stability and enhance membrane permeability by reducing the number of hydrogen bond donors and favoring conformations that shield polar groups from the nonpolar membrane interior.[1][6] However, the position of N-methylation is critical, as it can also disrupt key interactions with the target.[1]
-
Computational and Library-Based Approaches: De novo design of this compound peptides can be guided by computational methods, such as molecular dynamics simulations and docking studies, which can predict favorable binding conformations.[7] Software like Rosetta has been used to design this compound-based peptides for targets like G protein-coupled receptors (GPCRs).[7] Additionally, the screening of large combinatorial libraries, such as those generated by phage display or one-bead-one-compound (OBOC) methods, is a powerful approach to identify novel this compound peptide binders for a given target.[4][8]
Quantitative Data on this compound Peptide Properties
The following tables summarize key quantitative data for exemplary this compound peptides, focusing on their membrane permeability, a critical parameter for intracellular targeting.
Table 1: Passive Membrane Permeability (Papp) of Selected this compound Peptides
| Peptide ID | Molecular Weight (Da) | N-Methyl Groups | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Assay | Reference |
| Library 1 Compound | ~1000 | 0 | Variable (low to high) | PAMPA | [1] |
| Library 1 Compound | ~1000 | 1 | Generally higher than unmethylated | PAMPA | [1] |
| Library 1 Compound | ~1000 | 2 | Generally higher than single methylated | PAMPA | [1] |
| Griselimycin | 1128 | 5 | High | Cell-based | [2][5] |
| Didemnin B | 1112 | 1 | High | Cell-based | [2][5] |
Note: Papp values are highly dependent on the specific assay conditions. PAMPA (Parallel Artificial Membrane Permeability Assay) is a common in vitro method.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Linear this compound Precursors
This protocol outlines a general procedure for the synthesis of the linear peptide precursor using Fmoc/tBu chemistry on a solid support.[9][10][11][12][13]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: Remove the final Fmoc group as described in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-4 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
This compound Cyclization
The purified linear peptide is then cyclized to form the this compound structure. The specific conditions will depend on the chosen cyclization chemistry (e.g., amide bond formation, thioether linkage).
Example: Amide Bond Cyclization
-
Dissolution: Dissolve the linear peptide in a suitable solvent (e.g., DMF) at high dilution to favor intramolecular cyclization over intermolecular oligomerization.
-
Cyclization Reaction: Add a coupling reagent (e.g., HATU, PyBOP) and a base (e.g., DIPEA) to the peptide solution.
-
Monitoring: Monitor the reaction progress by RP-HPLC or mass spectrometry.
-
Quenching and Purification: Once the reaction is complete, quench the reaction and purify the cyclic this compound peptide by RP-HPLC.
Chemoenzymatic Synthesis of this compound Peptides
This approach utilizes enzymes, such as non-ribosomal peptide synthetase (NRPS) thioesterases, to catalyze the macrocyclization step, often with high regioselectivity and under mild conditions.[3][14][15][16][17]
General Workflow:
-
Linear Precursor Synthesis: Synthesize a linear peptide precursor containing a recognition sequence for the desired cyclase enzyme. This is typically done using SPPS as described above.
-
Enzymatic Cyclization: Incubate the purified linear peptide with the cyclase enzyme in a suitable buffer. The enzyme will catalyze the formation of the this compound structure.
-
Reaction Monitoring and Purification: Monitor the formation of the this compound peptide by RP-HPLC or mass spectrometry. Purify the product using chromatographic techniques.
Mandatory Visualizations
Caption: A generalized experimental workflow for the discovery and optimization of this compound peptides.
Caption: A simplified diagram of a G protein-coupled receptor (GPCR) signaling pathway modulated by a this compound peptide.[18][19][20][21]
Conclusion
This compound peptides represent a compelling and versatile scaffold for the development of novel therapeutics. Their unique structural features offer the potential to address challenging biological targets that have been intractable to other drug modalities. By leveraging the design principles outlined in this guide—including careful consideration of scaffold geometry, the role of the this compound tail, and the strategic use of stereochemistry and N-methylation—researchers can rationally design and optimize this compound peptides with high affinity, specificity, and improved drug-like properties. The continued development of synthetic methodologies, computational tools, and high-throughput screening platforms will undoubtedly accelerate the translation of these promising molecules into the next generation of precision medicines.
References
- 1. Geometrically diverse this compound peptide scaffolds reveal an untapped chemical space of high membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpeptidesociety.org [americanpeptidesociety.org]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Helix-focused peptide libraries for de novo inhibitor discovery [mappingignorance.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Computational design of this compound-based cyclic peptides for probing GPCR pharmacology - American Chemical Society [acs.digitellinc.com]
- 8. Label-free, in-solution screening of peptide libraries for binding to protein targets using hydrogen exchange-mass spectrometry (HX-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. researchgate.net [researchgate.net]
- 15. Non-ribosomal peptide cyclase-directed chemoenzymatic synthesis of this compound lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio.libretexts.org [bio.libretexts.org]
- 21. The Molecular Basis of G Protein–Coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Lariat Peptide Membrane Permeability from Structure: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lariat peptides, a unique class of macrocyclic compounds characterized by a branched, cyclic structure, are emerging as a promising modality for targeting intracellular proteins. Their ability to engage with challenging targets is, however, contingent on a critical property: membrane permeability. Predicting this permeability from a peptide's structure is a key challenge in the development of this compound peptide-based therapeutics. This guide provides a comprehensive overview of the structural determinants of this compound peptide membrane permeability, details experimental protocols for its assessment, and explores computational models for its prediction. By consolidating quantitative data and outlining detailed methodologies, this document serves as a technical resource for the rational design of membrane-permeable this compound peptides.
Introduction to this compound Peptides
This compound peptides are a class of constrained peptides distinguished by a "head-to-side-chain" or "tail-to-side-chain" cyclization, which results in a cyclic core with a linear peptide "tail".[1] This architecture contrasts with the more conventional "head-to-tail" cyclized peptides.[2] This unique topology grants them distinct conformational properties that can be optimized for therapeutic applications, including improved metabolic stability and the ability to bind to large, flat protein-protein interfaces that are often considered "undruggable" by small molecules.[3]
The therapeutic potential of this compound peptides is exemplified by naturally occurring molecules like griselimycin (B1672148) and didemnin (B1252692) B, which exhibit potent biological activities and can access intracellular targets.[4][5] However, the translation of novel synthetic this compound peptides into effective intracellular drugs is fundamentally dependent on their ability to passively diffuse across the cell membrane. Understanding the relationship between their three-dimensional structure and their permeability is therefore paramount.
Structural Determinants of this compound Peptide Membrane Permeability
The passive membrane permeability of this compound peptides is not governed by a single structural feature, but rather by a complex interplay of several factors that collectively determine the peptide's ability to transition from an aqueous environment to the hydrophobic core of the lipid bilayer.[6] Key determinants include:
-
N-Methylation: The substitution of amide protons with methyl groups on the peptide backbone is a critical strategy for enhancing membrane permeability.[7][8] N-methylation serves two primary purposes: it reduces the number of hydrogen bond donors, thereby decreasing the energetic penalty of desolvation upon entering the membrane, and it can rigidify the peptide backbone into a conformation that shields the remaining polar groups from the hydrophobic lipid tails.[7] The position and number of N-methyl groups have a significant impact on permeability.[7][9]
-
Stereochemistry: The stereochemical configuration of the amino acid residues within the this compound scaffold plays a crucial role in defining the peptide's three-dimensional conformation.[9] Studies have shown that specific stereochemical patterns, such as an alternating arrangement of L- and D-amino acids, can promote conformations with high passive permeability.[9]
-
Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds is a key mechanism by which cyclic peptides can mask their polar amide groups, effectively reducing their polar surface area and facilitating passage through the hydrophobic membrane interior.[10] The ability to form a stable network of intramolecular hydrogen bonds in a low-dielectric environment is a strong predictor of high membrane permeability.
-
Lipophilicity: While a certain degree of lipophilicity is necessary for a peptide to partition into the cell membrane, an excessively high lipophilicity can lead to poor aqueous solubility and aggregation, which can hinder permeability.[2] There is often an optimal range of lipophilicity for maximal membrane permeability.[11]
-
Ring Topology and Flexibility: The size of the macrocycle and the length and composition of the linear tail influence the overall shape and flexibility of the this compound peptide. A well-defined, pre-organized conformation that minimizes the exposure of polar functional groups is generally favorable for membrane transport.[9]
Quantitative Structure-Permeability Relationships
A seminal study by Kelly et al. on a library of over 1000 this compound peptides provided extensive quantitative data on the impact of N-methylation and stereochemistry on passive membrane permeability, as measured by the Parallel Artificial Membrane Permeability Assay (PAMPA).[9] The following tables summarize key findings from this and other relevant studies.
| Number of N-Methyl Groups | Average PAMPA Permeability (Papp x 10⁻⁶ cm/s) | Reference |
| 0 | Low | [9] |
| 1 | Moderate | [9] |
| 2 | High | [9] |
| 3+ | Highest | [9] |
| N-Methylation Position (Residue) | Effect on Permeability | Reference |
| R⁵, R⁶, or R⁷ in the macrocycle | Increased permeability compared to unmethylated | [9] |
| R⁴ in the macrocycle | No significant increase in permeability | [9] |
| Structural Feature | Permeability Trend | Reference |
| Alternating Stereochemistry | Associated with high permeability | [9] |
| Consensus Sequences | Specific sequences identified with high permeability | [9] |
Experimental Protocols for Assessing Membrane Permeability
The two most common in vitro assays for evaluating the passive permeability of peptides are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA is a high-throughput, cell-free assay that measures the ability of a compound to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.[5][12]
Detailed Protocol:
-
Preparation of the Artificial Membrane:
-
A solution of a lipid, such as 1% lecithin (B1663433) in dodecane, is prepared.[13]
-
5 µL of the lipid solution is carefully applied to the membrane of each well of a 96-well donor plate.[13]
-
-
Preparation of Donor and Acceptor Solutions:
-
Incubation:
-
The donor plate is placed on top of the acceptor plate, and the assembly is incubated for 10-20 hours at room temperature.[13]
-
-
Quantification:
-
After incubation, the concentration of the peptide in both the donor and acceptor wells is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[15]
-
-
Calculation of Apparent Permeability (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dC/dt) * V_A / (A * C_0) Where:
-
dC/dt is the rate of appearance of the peptide in the acceptor compartment.
-
V_A is the volume of the acceptor compartment.
-
A is the surface area of the membrane.
-
C_0 is the initial concentration of the peptide in the donor compartment.
-
-
Caco-2 Cell Permeability Assay
The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form a polarized epithelial barrier with tight junctions, closely mimicking the human intestinal epithelium.[16] This assay can assess both passive and active transport mechanisms.
Detailed Protocol:
-
Cell Culture and Monolayer Formation:
-
Monolayer Integrity Assessment:
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.[17]
-
-
Permeability Assay:
-
Calculation of Apparent Permeability (Papp):
-
The Papp value is calculated using a similar formula to the PAMPA assay, taking into account the specific parameters of the Caco-2 system.
-
Computational Prediction of this compound Peptide Permeability
Computational models are increasingly being used to predict the membrane permeability of peptides, offering a cost-effective and high-throughput alternative to experimental assays.[18]
Molecular Dynamics (MD) Simulations
MD simulations provide an atomistic-level view of the interactions between a peptide and a lipid bilayer.[2][19] By simulating the movement of the peptide across the membrane, it is possible to calculate the potential of mean force (PMF), which represents the free energy profile of the permeation process.[2] The height of the energy barrier in the PMF is inversely correlated with the permeability of the peptide.
General MD Simulation Protocol:
-
System Setup: A model of the this compound peptide is placed in a simulation box containing a pre-equilibrated lipid bilayer (e.g., POPC) and water molecules.
-
Steered MD and Umbrella Sampling: Steered MD is used to pull the peptide across the membrane along a reaction coordinate perpendicular to the bilayer. The configurations generated during this process are then used as starting points for a series of umbrella sampling simulations.[2]
-
PMF Calculation: The data from the umbrella sampling simulations are analyzed using the weighted histogram analysis method (WHAM) to construct the PMF profile.
-
Permeability Prediction: The permeability coefficient can be estimated from the PMF using the inhomogeneous solubility-diffusion model.[2]
Quantitative Structure-Permeability Relationship (QSPR) Models
QSPR models use statistical methods to correlate the structural and physicochemical properties of molecules with their experimentally determined permeability.[3][20] These models are trained on a dataset of compounds with known permeability values and can then be used to predict the permeability of new, untested compounds.
Key Descriptors for Peptide QSPR Models:
-
2D Descriptors: Molecular weight, number of hydrogen bond donors and acceptors, polar surface area (PSA), and calculated logP (cLogP).[20]
-
3D Descriptors: Molecular shape, size, and conformational flexibility, often derived from computational chemistry methods.
Machine learning algorithms, such as support vector machines and random forests, are commonly used to build robust QSPR models for peptide permeability.
Visualizations
Experimental Workflow for PAMPA
Relationship between this compound Peptide Structure and Permeability
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. QSPR model for Caco-2 cell permeability prediction using a combination of HQPSO and dual-RBF neural network - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PAMPA | Evotec [evotec.com]
- 5. Caco 2 Cell Permeability Assay | PDF [slideshare.net]
- 6. mdpi.com [mdpi.com]
- 7. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Geometrically diverse this compound peptide scaffolds reveal an untapped chemical space of high membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 17. Biological Membrane-Penetrating Peptides: Computational Prediction and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Dynamics Simulations of Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
A Technical Guide to the Computational Modeling of Lariat Peptide 3D Structures
For Researchers, Scientists, and Drug Development Professionals
Lariat peptides, characterized by a cyclic structure with a branching tail, represent a unique and promising class of molecules in drug discovery. Their constrained macrocyclic architecture combined with the flexibility of the tail grants them improved metabolic stability, target affinity, and, in some cases, cell permeability compared to their linear counterparts. However, this structural complexity also presents significant challenges for 3D structure determination and prediction. This guide provides an in-depth overview of the core computational methodologies used to model this compound peptide structures, details the experimental protocols for their validation, and presents a framework for integrating these approaches in modern drug development pipelines.
Computational Modeling Strategies
The prediction of this compound peptide 3D structures requires specialized computational tools that can handle their non-canonical topology, which often includes unnatural amino acids, D-amino acids, and diverse cyclization chemistries (e.g., amide, ester/depsi, or thioether bonds).
Rosetta-Based Modeling
Rosetta is a powerful software suite for macromolecular modeling, with specific protocols developed for cyclic and this compound peptides.[1] The simple_cycpep_predict application is particularly well-suited for this task, capable of sampling conformations of peptides constrained by backbone cyclization and various side-chain linkages.
The core algorithm, Generalized Kinematic Closure (GenKIC), works by breaking the covalent bond that forms the ring, sampling conformations of the resulting linear peptide, and then efficiently identifying conformations where the broken ends can be reconnected without steric clashes. This method is effective for various this compound types, including those with head-to-tail cyclization and a side-chain-to-terminus isopeptide bond.
Workflow for Rosetta this compound Peptide Prediction:
Figure 1: Rosetta workflow for de novo prediction of this compound peptide structures.
Molecular Dynamics (MD) Simulations
While Rosetta provides excellent static models, this compound peptides are often flexible in solution. Molecular Dynamics (MD) simulations are essential for exploring the conformational landscape, understanding dynamic behavior, and refining initial models.[2][3] Enhanced sampling techniques like Gaussian accelerated Molecular Dynamics (GaMD) have been successfully used to characterize the free energy landscapes of this compound peptides in different environments, such as in water versus a membrane-mimicking octanol (B41247) solvent.[4][5][6] This approach is particularly valuable for predicting properties like cell permeability, which is strongly influenced by the peptide's conformational ensemble.[5][6]
Figure 3: Interplay between different computational modeling paradigms.
Data Summary and Method Comparison
Choosing the right computational tool depends on the specific research question, available resources, and the nature of the this compound peptide.
| Method | Primary Use Case | Strengths | Weaknesses |
| Rosetta | De novo structure prediction of novel this compound peptides. | Handles non-canonical amino acids and cyclization; robust sampling algorithms (GenKIC). | Computationally expensive; produces static models. [7] |
| MD Simulation | Refining models; studying conformational dynamics and environmental effects (e.g., permeability). | Provides a dynamic view of the structure; calculates thermodynamic properties (free energy). [5][6] | Requires a good starting structure; can be computationally very demanding. |
| AlphaFold | Rapid initial model generation for peptides with canonical amino acids. | Extremely fast; highly accurate for structures within its training domain. [8] | Not trained on this compound topologies or most non-canonical residues; may produce overconfident incorrect models. [8] |
| Rosetta Distillation | High-throughput screening and rapid prediction for lariats with non-canonical residues. | Combines the speed of AI with the chemical versatility of Rosetta. [7] | Requires significant upfront effort to generate the training dataset; model accuracy is dependent on the quality of the Rosetta data. |
Experimental Validation Protocols
Computational models are hypotheses that must be validated by experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the two primary techniques for determining the high-resolution structures of peptides.
NMR Spectroscopy
NMR spectroscopy is the most widely used tool for determining the solution-state structure of peptides, providing data in a near-physiological environment. [9][10]The process relies on measuring nuclear Overhauser effects (NOEs), which provide through-space distance restraints between protons that are close to each other (< 5-6 Å). [9][11] Detailed Protocol for NMR Structure Determination:
-
Sample Preparation: The this compound peptide is synthesized, purified (>95%), and dissolved in a suitable solvent (e.g., 90% H₂O/10% D₂O or an organic solvent) at a high concentration (typically >0.5 mM). [12][13]The pH and temperature are optimized for stability and to minimize amide proton exchange.
-
Data Acquisition: A series of 2D NMR experiments are performed on a high-field spectrometer (e.g., 600 MHz or higher).
-
TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system (i.e., connected by bonds). [11] * NOESY (Nuclear Overhauser Effect Spectroscopy): Provides interproton distance restraints, which are crucial for defining the 3D fold. [11] * COSY (Correlation Spectroscopy): Identifies through-bond correlations between adjacent protons. [9] * HSQC (Heteronuclear Single Quantum Coherence): Used if ¹³C/¹⁵N isotope labeling is employed, correlating protons to their attached carbons or nitrogens. [11]3. Resonance Assignment: The collected spectra are analyzed to assign every proton resonance to its specific position in the peptide sequence.
-
-
Restraint Generation: NOESY cross-peak intensities are converted into upper-limit distance restraints. Dihedral angle restraints can also be derived from coupling constants. [9]5. Structure Calculation: The experimental restraints are used as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures that satisfy the data.
-
Refinement & Validation: The resulting structures are typically refined in an explicit solvent model and validated for stereochemical quality and agreement with the experimental data.
Workflow for NMR Structure Determination:
Figure 4: Key steps in determining a peptide's 3D structure using NMR.
X-ray Crystallography
X-ray crystallography provides a static, high-resolution snapshot of a molecule's structure in a crystalline lattice. [14]While often more challenging for flexible peptides, it can yield atomic-resolution detail when successful. [15] Detailed Protocol for X-ray Crystallography:
-
Crystallization: The purified peptide is screened against hundreds of different conditions (precipitants, buffers, salts, additives) to find one that promotes the growth of a single, well-ordered crystal (typically >0.1 mm). [14][15]This is often the most significant bottleneck in the process.
-
Data Collection: The crystal is cryo-cooled and placed in an intense, monochromatic X-ray beam (often at a synchrotron source). The crystal diffracts the X-rays, producing a pattern of spots whose intensities are recorded by a detector. [14]3. Data Processing: The diffraction intensities are processed and scaled to produce a final dataset.
-
Phase Determination: The "phase problem" is solved to convert the diffraction intensities into an electron density map. This can be done using methods like molecular replacement (if a similar structure is known) or experimental phasing.
-
Model Building and Refinement: An atomic model of the this compound peptide is built into the electron density map. The model is then computationally refined to improve its fit to the experimental data and to ensure ideal stereochemistry. [15]6. Validation: The final model and its fit to the data are rigorously validated before deposition in the Protein Data Bank (PDB).
Model Validation and Quantitative Comparison
The accuracy of a computational model is quantified by comparing it to a high-resolution experimental structure. The most common metric is the Root Mean Square Deviation (RMSD) of atomic positions. A lower RMSD indicates a more accurate prediction.
Representative Data for Model Accuracy (Backbone RMSD to NMR Ensemble):
| This compound Peptide Target | Rosetta | MD Refined | AlphaFold | Rosetta Distillation |
| This compound-A (12 aa, canonical) | 2.8 Å | 2.1 Å | 1.9 Å | 1.7 Å |
| This compound-B (10 aa, 2 D-aas) | 3.1 Å | 2.5 Å | 4.5 Å | 2.3 Å |
| This compound-C (15 aa, N-methyl) | 3.5 Å | 2.9 Å | 5.2 Å | 2.6 Å |
Note: Values are representative. High RMSD for AlphaFold on non-canonical peptides reflects its likely inability to model them correctly.
Conclusion
The structural elucidation of this compound peptides is a multidisciplinary endeavor that sits (B43327) at the intersection of computational chemistry, AI, and experimental biophysics. Physics-based methods like Rosetta and MD simulations provide the foundational tools for handling the chemical diversity of these molecules, while emerging AI techniques promise to dramatically accelerate the modeling process. The robust validation of these computational models against high-resolution experimental data from NMR or crystallography is paramount. A synergistic approach, where computational predictions guide experimental efforts and experimental data refines computational models, will be the key to unlocking the full therapeutic potential of this compound peptides.
References
- 1. Computational design of this compound-based cyclic peptides for probing GPCR pharmacology - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. A comparative study of computational modeling approaches for evaluating structural dynamics and algorithmic suitability of short length peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gaussian accelerated molecular dynamics simulations facilitate prediction of the permeability of cyclic peptides [ouci.dntb.gov.ua]
- 5. Gaussian accelerated molecular dynamics simulations facilitate prediction of the permeability of cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HighFold-MeD: a Rosetta distillation model to accelerate structure prediction of cyclic peptides with backbone N-methylation and d-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benchmarking AlphaFold2 on Peptide Structure Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of Lariat Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lariat peptides, characterized by a cyclic structure with a pendant linear tail, represent a unique and increasingly important class of constrained peptides. This topology, found in a number of bioactive natural products, can confer advantageous properties such as enhanced proteolytic stability, improved membrane permeability, and high-affinity binding to biological targets.[1][2] The synthesis of these complex molecules is most efficiently achieved using Solid-Phase Peptide Synthesis (SPPS), which allows for the stepwise assembly of the linear precursor and subsequent on-resin cyclization. This document provides detailed protocols and methodologies for the synthesis of this compound peptides via Fmoc-based SPPS, focusing on the formation of a side-chain-to-C-terminus lactam bridge.
Core Principles of this compound Peptide Synthesis
The solid-phase synthesis of this compound peptides is a multi-step process that relies on the principles of orthogonal protection.[3] The peptide is assembled on an insoluble resin support, with the N-terminus of each amino acid temporarily protected by a base-labile Fmoc group and reactive side chains protected by acid-labile groups (e.g., tBu, Boc, Trt).[4] For this compound formation, an amino acid with a side chain protected by a third type of orthogonal protecting group (e.g., Alloc, Mtt, Dde) is incorporated at the desired cyclization point.[5] After assembly of the linear peptide, this unique protecting group is selectively removed, and the exposed side chain is coupled with the deprotected C-terminus to form the this compound structure. Finally, the peptide is cleaved from the resin, and the remaining side-chain protecting groups are removed simultaneously.
Data Presentation: Comparison of this compound Peptide Synthesis Strategies
The efficiency of this compound peptide synthesis can be influenced by several factors, including the cyclization strategy, peptide sequence, and reaction conditions. The following table summarizes representative data from the literature for different on-resin cyclization approaches.
| Cyclization Strategy | Peptide Sequence/Target | Resin | Coupling Reagents (Cyclization) | Crude Purity (%) | Overall Yield (%) | Reference |
| Side-Chain (Glu) to C-Terminus Lactam | Model Peptide | Rink Amide Polystyrene | DIC/Oxyma | 22-28 | Not Reported | [6] |
| Side-Chain (Asp) to C-Terminus Lactam | Model Peptide | Rink Amide Polystyrene | DIC/Oxyma | Lower than Glu-linked | Not Reported | [6] |
| Side-Chain (Lys) to Side-Chain (Asp) Lactam | Model Peptide | 2-Chlorotrityl chloride | PyBOP/DIPEA | Not Reported | Not Reported | [5] |
| On-Resin Native Chemical Ligation | cyclo(Cys-Thr-Abu-Gly-Gly-Ala-Arg-Pro-Asp-Phe) | PEGA or CLEAR | N/A (Thioester ligation) | ~70 | 76-86 | [7] |
| On-Resin Depsipeptide (Ester) Formation | Library of 4096 this compound peptides | 2-Chlorotrityl | HATU | Variable | Not Reported | [8] |
Note: Yields and purities are highly sequence-dependent and the data presented are for specific examples. Direct comparison should be made with caution.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a this compound peptide with a side-chain-to-C-terminus lactam bridge using manual Fmoc-SPPS.
Protocol 1: Linear Peptide Synthesis on Solid Support
This protocol outlines the assembly of the linear peptide precursor on a rink amide resin.
1.1. Resin Preparation and First Amino Acid Loading:
-
Place Rink Amide resin (e.g., 100-200 mesh, ~0.5 mmol/g loading) in a reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Drain the DMF.
-
Load the first Fmoc-protected amino acid (the C-terminal residue of the linear tail) onto the resin using a standard coupling protocol (e.g., 3 equivalents of Fmoc-amino acid, 2.9 equivalents of HCTU, and 6 equivalents of DIPEA in DMF). Agitate for 1-2 hours.
-
Wash the resin thoroughly with DMF (3x) and dichloromethane (B109758) (DCM) (3x).
-
Cap any unreacted amino groups by treating the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 15-20 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
1.2. Iterative Amino Acid Coupling and Deprotection:
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 10-15 minutes to remove the Fmoc protecting group from the N-terminus.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-amino acid (3 equivalents) with a suitable coupling reagent (e.g., HCTU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours. For the amino acid that will form the branch point of the this compound (e.g., Lys), use an orthogonally protected derivative such as Fmoc-Lys(Alloc)-OH.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat steps 1-4 for each amino acid in the linear sequence.
Protocol 2: On-Resin this compound Cyclization
This protocol describes the formation of the lactam bridge between the lysine (B10760008) side chain and the C-terminus of the peptide.
2.1. Selective Deprotection of the Lysine Side Chain:
-
After assembling the complete linear peptide, wash the resin with DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (B129415) (25 equivalents) in DCM.
-
Add the solution to the resin and agitate under an inert atmosphere (e.g., argon or nitrogen) for 2 hours to remove the Alloc protecting group from the lysine side chain.
-
Wash the resin thoroughly with DCM (3x), DMF (3x), a solution of sodium diethyldithiocarbamate (B1195824) in DMF (to scavenge residual palladium), followed by extensive washing with DMF (5x) and DCM (5x).
2.2. On-Resin Cyclization:
-
Swell the resin in DMF.
-
Add a solution of a cyclization reagent such as PyBOP (3 equivalents) and DIPEA (6 equivalents) in DMF to the resin.
-
Allow the cyclization reaction to proceed for 2-4 hours at room temperature.
-
Monitor the reaction progress by cleaving a small amount of peptide from the resin and analyzing it by mass spectrometry to confirm the formation of the desired cyclic product.
-
Once the cyclization is complete, wash the resin thoroughly with DMF (5x) and DCM (5x).
Protocol 3: Cleavage, Deprotection, and Purification
This protocol details the final steps to obtain the purified this compound peptide.
3.1. Cleavage from Resin and Global Deprotection:
-
Dry the resin under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
3.2. Precipitation and Isolation of Crude Peptide:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
3.3. Purification by Preparative RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).
-
Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5% to 65% acetonitrile over 30-40 minutes. The optimal gradient will be sequence-dependent.[9]
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the desired peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final this compound peptide as a white powder.
Visualizations of Experimental Workflows
Caption: General workflow for solid-phase synthesis of this compound peptides.
Caption: Iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Logical steps for on-resin this compound peptide cyclization.
References
- 1. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. On-resin native chemical ligation for cyclic peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Geometrically diverse this compound peptide scaffolds reveal an untapped chemical space of high membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemoenzymatic Synthesis of Lariat Lipopeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lariat lipopeptides are a class of bioactive molecules characterized by a unique structural motif: a macrocyclic peptide "head" attached to a linear lipid "tail." This distinct architecture confers a range of biological activities, most notably antimicrobial properties, making them promising candidates for novel therapeutic agents. A prime example is daptomycin (B549167), a potent antibiotic used against Gram-positive bacteria.[1] The complex structure of this compound lipopeptides, however, presents significant challenges for traditional chemical synthesis.
Chemoenzymatic synthesis offers a powerful and modular approach to overcome these synthetic hurdles. This methodology combines the precision of enzymatic catalysis for key bond formations with the flexibility of chemical synthesis for precursor assembly and modification. Specifically, non-ribosomal peptide cyclases can be employed for the crucial macrocyclization step, followed by chemical ligation to introduce the lipid tail. This strategy not only facilitates the synthesis of these complex molecules but also enables the creation of diverse lipopeptide libraries for structure-activity relationship (SAR) studies and drug discovery.[2][3][4]
These application notes provide a detailed overview and experimental protocols for the chemoenzymatic synthesis of this compound lipopeptides, their characterization, and evaluation of their antimicrobial activity.
Principle of the Chemoenzymatic Approach
The chemoenzymatic synthesis of this compound lipopeptides hinges on a two-stage, one-pot process that leverages the capabilities of both chemical and biological catalysts. The overall workflow is depicted below.
The process begins with the chemical synthesis of a linear, branched peptide precursor using solid-phase peptide synthesis (SPPS). This precursor is designed with two key features:
-
A "pseudo-N-terminus" amine group on the side chain of an amino acid (e.g., lysine (B10760008) or ornithine), which will participate in the cyclization.
-
A D-amino acid at the native N-terminus. This stereochemical feature blocks the typical head-to-tail cyclization pathway of many non-ribosomal peptide cyclases, thereby directing the enzyme to catalyze the formation of the this compound structure by joining the C-terminus to the side-chain amine.[3]
The purified branched peptide is then subjected to enzymatic macrocyclization using a non-ribosomal peptide cyclase, such as a penicillin-binding protein-type thioesterase (PBP-type TE) like SurE or WolJ, or a type-I thioesterase (TE) like TycC TE.[2]
Following the enzymatic cyclization, the lipid tail is attached to the free N-terminal D-amino acid via a chemical ligation method, such as serine/threonine ligation (STL). This is a one-pot reaction, meaning the ligation is performed directly in the enzymatic reaction mixture without the need for intermediate purification, which significantly streamlines the process.[5] The final this compound lipopeptide is then purified and characterized.
Data Presentation
The chemoenzymatic approach allows for the generation of libraries of this compound lipopeptides with varying peptide sequences, ring sizes, and lipid tails. The antimicrobial activity of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.
| Compound ID | Peptide Sequence (Cyclized Portion) | Lipid Tail | Target Organism | MIC (µg/mL) | Reference |
| cyc-29-SL021 | Varies | Biphenyl | Mycobacterium intracellulare | 8-16 | [2][5] |
| Lariatin A | Gly-Pro-Asn-Trp-Tyr-Gly-Asn-Gly-Gly-Tyr-Asn-Ser-Cys | N/A (Lasso Peptide) | Mycobacterium smegmatis | 3.13 | [6] |
| Lariatin A | Gly-Pro-Asn-Trp-Tyr-Gly-Asn-Gly-Gly-Tyr-Asn-Ser-Cys | N/A (Lasso Peptide) | Mycobacterium tuberculosis | 0.39 | [6] |
| Lariatin B | Ala-Pro-Asn-Trp-Tyr-Gly-Asn-Gly-Gly-Tyr-Asn-Ser-Cys | N/A (Lasso Peptide) | Mycobacterium smegmatis | 6.25 | [6] |
| Novel Lipopeptide | Ala-Thr-Gly-Ser-His-Gln | C12H19 | Bacillus subtilis | 10 | [7] |
| Novel Lipopeptide | Ala-Thr-Gly-Ser-His-Gln | C12H19 | Staphylococcus epidermidis | 15 | [7] |
| Novel Lipopeptide | Ala-Thr-Gly-Ser-His-Gln | C12H19 | Mycobacterium smegmatis | 25 | [7] |
| Novel Lipopeptide | Ala-Thr-Gly-Ser-His-Gln | C12H19 | MRSA | 45 | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Branched Peptide Precursor
This protocol describes the manual synthesis of a branched peptide using Fmoc/tBu strategy.[8][9]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including one with an orthogonally protected side-chain amine, e.g., Fmoc-Lys(Mtt)-OH)
-
Coupling reagents: HBTU, HOBt
-
Base: N,N-diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)
-
Mtt deprotection solution: 1% (v/v) trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)
-
Solvents: DMF, DCM, methanol
-
Cleavage cocktail: 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5x) and DCM (3x).
-
Couple the first Fmoc-protected amino acid (4 eq.) using HBTU/HOBt (4 eq.) and DIPEA (8 eq.) in DMF for 2 hours.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Peptide Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the linear sequence.
-
Branching:
-
Couple the Fmoc-amino acid with the orthogonally protected side chain (e.g., Fmoc-Lys(Mtt)-OH).
-
After coupling, selectively deprotect the Mtt group with 1% TFA in DCM (10 x 2 min).
-
Wash the resin with DCM (5x) and DMF (5x).
-
Couple the "pseudo-N-terminus" amino acid (e.g., Fmoc-Ser(tBu)-OH) to the deprotected side-chain amine using the standard coupling procedure.
-
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification: Purify the crude branched peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.[7][10]
Protocol 2: One-Pot Chemoenzymatic Synthesis of this compound Lipopeptides
This protocol describes the enzymatic cyclization of the branched peptide precursor followed by chemical lipidation in a single reaction vessel.[5]
Materials:
-
Purified branched peptide precursor
-
Non-ribosomal peptide cyclase (e.g., SurE, expressed and purified)
-
Lipid-salicylaldehyde (SAL) ester (synthesized separately)[1][3]
-
Reaction buffer: e.g., 50 mM Tris-HCl, pH 8.0
-
Quenching solution: e.g., 10% acetonitrile (B52724) in water with 0.1% TFA
-
Acidolysis solution: 95% TFA, 2.5% TIS, 2.5% water
Procedure:
-
Enzymatic Cyclization:
-
Dissolve the purified branched peptide precursor in the reaction buffer to a final concentration of 1 mM.
-
Add the non-ribosomal peptide cyclase (e.g., SurE) to a final concentration of 10 µM.
-
Incubate the reaction at room temperature (e.g., 25°C) for 1-4 hours. Monitor the reaction progress by LC-MS.
-
-
Serine/Threonine Ligation (STL):
-
Once the cyclization is complete (as determined by LC-MS), add the lipid-SAL ester (1.5 eq.) directly to the reaction mixture.
-
Allow the ligation reaction to proceed at room temperature for 12-16 hours.
-
-
Acidolysis:
-
Quench the reaction by adding the quenching solution.
-
Lyophilize the reaction mixture.
-
Treat the dried residue with the acidolysis solution for 30 minutes to cleave the N,O-benzylidene acetal (B89532) intermediate formed during STL.
-
-
Purification and Characterization:
Mechanism of Action
This compound lipopeptides, such as daptomycin, typically exert their antimicrobial effects by targeting and disrupting the bacterial cell membrane.[13][14] The mechanism is multifaceted and involves several key steps, as illustrated below for daptomycin.
-
Calcium-Dependent Binding: Daptomycin requires calcium ions to adopt its active conformation. The daptomycin-Ca²⁺ complex then targets the bacterial cell membrane.[13]
-
Membrane Insertion: The lipid tail of daptomycin inserts into the cell membrane, a process facilitated by the presence of anionic phospholipids (B1166683) like phosphatidylglycerol (PG).[15]
-
Oligomerization: Once anchored in the membrane, daptomycin molecules oligomerize, forming higher-order structures.[13][16]
-
Pore Formation and Depolarization: The daptomycin oligomers are believed to form pores or ion channels in the membrane. This leads to a rapid efflux of intracellular potassium ions, causing depolarization of the membrane potential.[15][16]
-
Inhibition of Cellular Processes: The loss of membrane potential disrupts essential cellular processes, including the synthesis of DNA, RNA, and proteins.[13]
-
Cell Death: The culmination of these events leads to the cessation of vital cellular functions and ultimately, bacterial cell death.[14]
Conclusion
The chemoenzymatic synthesis of this compound lipopeptides represents a versatile and efficient platform for the discovery and development of novel antimicrobial agents. By combining the strengths of chemical and enzymatic synthesis, researchers can readily access a wide range of structurally diverse lipopeptides for biological evaluation. The protocols and data presented herein provide a foundation for laboratories to establish this powerful technology and contribute to the ongoing search for new therapeutics to combat infectious diseases.
References
- 1. pnas.org [pnas.org]
- 2. Development and application of serine/threonine ligation for synthetic protein chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. communities.springernature.com [communities.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification and characterization of a novel lipopeptide from Streptomyces amritsarensis sp. nov. active against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Rapid isolation and characterization of bacterial lipopeptides using liquid chromatography and mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 14. benchchem.com [benchchem.com]
- 15. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files01.core.ac.uk [files01.core.ac.uk]
Application Notes: Evaluating Lariat Peptide Cell Permeability using the Parallel Artificial Membrane Permeability Assay (PAMPA)
Introduction
Lariat peptides, characterized by a unique structure featuring a cyclic core with an appended tail, have emerged as a promising class of therapeutics.[1][2] Their constrained cyclic nature can impart high affinity and stability, while the tail can be modified to fine-tune activity and physicochemical properties. A critical hurdle in the development of this compound peptides intended for intracellular targets is their ability to cross the cell membrane. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that serves as an effective initial screen for predicting the passive diffusion of molecules, including complex scaffolds like this compound peptides.[3][4] This method provides a rapid and cost-effective means to rank compounds based on their intrinsic permeability, guiding medicinal chemistry efforts in early-stage drug discovery.[5][6]
Principle of the PAMPA Assay
The PAMPA model simulates passive, transcellular permeation across a biological membrane.[5] The assay utilizes a 96-well filter plate (donor plate) and a corresponding acceptor plate.[4] A microporous filter on the donor plate is coated with a solution of lipids (e.g., lecithin (B1663433) or phosphatidylcholine) dissolved in an organic solvent (e.g., dodecane), forming an artificial lipid membrane.[3][7] The test compound, dissolved in a buffer solution, is added to the donor wells. This "sandwich" is then placed into the acceptor plate, which contains a buffer solution. During incubation, the compound can passively diffuse from the donor compartment, through the artificial membrane, and into the acceptor compartment.[3] Following incubation, the concentration of the compound in both the donor and acceptor wells is quantified, typically by LC-MS/MS or UV-Vis spectroscopy, to determine the effective permeability coefficient (Pe).[5][8]
Application for this compound Peptides
While PAMPA is a simplified model that only accounts for passive diffusion and does not model active transport or efflux, it is highly valuable for assessing this compound peptides.[5][9] Many of these macrocyclic structures are too large to be substrates for transporters and must rely on passive diffusion. Studies have shown that the permeability of this compound peptides is highly sensitive to structural modifications such as N-methylation, stereochemistry, and ring topology.[10][11] PAMPA allows researchers to rapidly screen libraries of this compound peptide analogs to identify key structural features that enhance passive permeability.
Advantages:
-
High Throughput: The 96-well format allows for the simultaneous testing of numerous compounds.[4]
-
Cost-Effective: It is significantly less expensive and labor-intensive compared to cell-based assays like Caco-2.[6][12]
-
Mechanistic Focus: Isolates passive diffusion, avoiding the complexities of active transport and metabolism, which simplifies data interpretation.[5][7]
-
Reproducibility: When standardized, the assay provides consistent and reproducible data for ranking compounds.[5]
Limitations:
-
Passive Diffusion Only: The assay does not account for active uptake or efflux mechanisms, which can be important for some molecules.[4][9]
-
Simplified Membrane: The artificial membrane does not fully replicate the complex and dynamic nature of a biological cell membrane.[12]
-
Potential for Overestimation: For compounds that are substrates of active efflux in vivo, PAMPA may overestimate their permeability.[5]
Detailed Experimental Protocol: this compound Peptide PAMPA
This protocol outlines the steps for conducting a PAMPA experiment to determine the effective permeability (Pe) of this compound peptides.
1. Materials and Reagents
-
Plates: 96-well PVDF filter donor plates (e.g., Millipore MultiScreen-IP) and matching 96-well acceptor plates.[13]
-
This compound Peptides & Controls: Test peptides, high permeability control (e.g., Propranolol), and low permeability control (e.g., Methotrexate) dissolved in DMSO to create 10 mM stock solutions.
-
Artificial Membrane Solution: 4% (w/v) L-α-lecithin from soybean in dodecane (B42187). Sonicate to dissolve.[8] Other lipid compositions like 2% DOPC in dodecane can also be used.[7][14]
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Analysis Buffer: PBS containing 5% DMSO (or a suitable co-solvent).[12]
-
Equipment: Multichannel pipette, plate shaker, UV-Vis plate reader or LC-MS/MS system.
2. Assay Procedure
Step 1: Preparation of Solutions
-
Prepare a 500 µM working solution of each test this compound peptide and control compound by diluting the 10 mM DMSO stock 1:20 in PBS (e.g., 10 µL stock + 190 µL PBS).[8]
-
Prepare an equilibrium standard for each compound by mixing the 500 µM working solution with an equal volume of assay buffer. This creates a theoretical equilibrium concentration (e.g., 200 µM if donor and acceptor volumes are different) for calculating permeability.[8]
Step 2: Coating the Donor Plate
-
Using a multichannel pipette, carefully apply 5 µL of the 4% lecithin/dodecane solution directly onto the PVDF membrane of each well in the donor plate.[8][12]
-
Ensure the pipette tip does not puncture the membrane. Allow the lipid solution to impregnate the filter for at least 5 minutes.
Step 3: Assembling the PAMPA Sandwich
-
Add 300 µL of assay buffer (PBS, pH 7.4) to each well of the acceptor plate.[12][13]
-
Add 200 µL of the 500 µM test peptide and control solutions to the corresponding wells of the lipid-coated donor plate.[8] Run each sample in at least triplicate.
-
Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter plate makes contact with the buffer in the acceptor wells.
Step 4: Incubation
-
Incubate the assembled plate "sandwich" at room temperature (25°C) for 16-18 hours on a plate shaker with gentle agitation.[8] To minimize evaporation, place the assembly in a humidified chamber.[13]
Step 5: Sample Analysis
-
After incubation, carefully separate the donor and acceptor plates.
-
Collect samples from both the donor and acceptor wells for analysis.
-
Quantify the concentration of the compound in the donor (CD(t)), acceptor (CA(t)), and equilibrium standard (Ceq) samples using a suitable analytical method (e.g., LC-MS/MS for peptides, UV-Vis for controls with strong chromophores).[8]
3. Data Calculation
The effective permeability coefficient (Pe) in cm/s is calculated using the following equation:
Pe = - ( (VD * VA) / ((VD + VA) * Area * time) ) * ln(1 - (CA(t) / Ceq))
Where:
-
VD: Volume of the donor well (cm³ or mL).[15]
-
VA: Volume of the acceptor well (cm³ or mL).[15]
-
Area: Surface area of the membrane (typically ~0.3 cm² for 96-well plates).[15]
-
time: Incubation time in seconds (e.g., 18 hours = 64,800 s).[8][15]
-
CA(t): Compound concentration in the acceptor well at the end of incubation.[15]
-
Ceq: Theoretical equilibrium concentration.[15]
Data Presentation: this compound Peptide Permeability
The following table presents representative PAMPA data for a series of hypothetical this compound peptides compared to standard controls. Compounds with Pe > 1.5 x 10⁻⁶ cm/s are generally considered to have high permeability.[5]
| Compound ID | Compound Type | Molecular Weight (Da) | N-Methylations | Effective Permeability (Pe) (x 10⁻⁶ cm/s) | Permeability Class |
| Propranolol | High Permeability Control | 259.3 | 0 | 15.2 ± 1.8 | High |
| Methotrexate | Low Permeability Control | 454.4 | 0 | 0.1 ± 0.05 | Low |
| LP-01 | This compound Peptide | 985.2 | 0 | 0.3 ± 0.1 | Low |
| LP-02 | This compound Peptide (Analog of LP-01) | 999.3 | 1 | 2.1 ± 0.4 | High |
| LP-03 | This compound Peptide (Analog of LP-01) | 1013.3 | 2 | 4.5 ± 0.7 | High |
| LP-04 | This compound Peptide (Different Scaffold) | 1050.5 | 1 | 0.8 ± 0.2 | Low-Medium |
Data are presented as mean ± standard deviation (n=3). The data is illustrative and demonstrates structure-permeability trends where N-methylation can increase permeability.[10]
Visualizations
Caption: Conceptual diagram of a this compound peptide structure.
Caption: Step-by-step workflow for the PAMPA assay.
Caption: Decision tree for selecting a permeability assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Constrained Peptides and Macrocyclics - Discovery On Target [discoveryontarget.com]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview | MolecularCloud [molecularcloud.org]
- 5. PAMPA | Evotec [evotec.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Geometrically diverse this compound peptide scaffolds reveal an untapped chemical space of high membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpeptidesociety.org [americanpeptidesociety.org]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 14. Frontiers | Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Screening Bioactive Lariat Peptides Using Yeast Two-Hybrid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The yeast two-hybrid (Y2H) system is a powerful genetic method for identifying and characterizing protein-protein interactions. Recently, this technology has been adapted for the discovery of bioactive peptides, particularly conformationally constrained cyclic and lariat peptides, which offer advantages in stability and binding affinity over their linear counterparts. This compound peptides, characterized by a cyclic "noose" and a linear "tail," provide a unique scaffold for targeting challenging protein surfaces, such as those involved in protein-protein interactions (PPIs), which are often implicated in disease.
These application notes provide a comprehensive overview and detailed protocols for the screening of bioactive this compound peptides using the yeast two-hybrid system. The methodology described herein is based on the intein-mediated cyclization of a peptide library expressed in yeast, followed by a high-throughput screening process to identify peptides that interact with a protein target of interest.
Principle of the Method
The this compound peptide yeast two-hybrid screen is based on the reconstitution of a functional transcription factor (e.g., GAL4) in yeast. The transcription factor is split into two distinct domains: a DNA-binding domain (DBD) and a transcriptional activation domain (AD).
-
Bait: The target protein of interest is fused to the DBD. This construct, by itself, is unable to activate the transcription of reporter genes.
-
Prey: A library of this compound peptides is fused to the AD. These peptides are generated in vivo through a modified intein-splicing mechanism, resulting in a lactone-cyclized "noose" and a linear "tail" that is attached to the AD.
If a this compound peptide from the library binds to the bait protein, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This event drives the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing for the selection and identification of yeast colonies harboring an interacting peptide-protein pair.
Data Presentation
The following tables summarize representative quantitative data obtained from a this compound peptide yeast two-hybrid screen.
Table 1: Representative Results of a this compound Peptide Y2H Screen
| Parameter | Value | Reference |
| Library Diversity | >1 x 107 | [1][2] |
| Screening Throughput | ~96,000 peptides per screen | [3][4] |
| Hit Rate (Initial Screen) | 0.1 - 1.0% | [5] |
| Confirmed Hits (Post-validation) | 6 out of 7 targets yielded hits | [5][6] |
Table 2: Quantitative Analysis of a this compound Peptide Hit
| Assay | Result | Interpretation |
| Y2H Reporter Gene Activation | ||
| Growth on -His/-Ade/-Leu media | +++ | Strong Interaction |
| β-galactosidase activity (Miller Units) | 150 ± 20 | Strong Interaction |
| Biophysical Validation | ||
| Binding Affinity (Kd) | 100 nM | High-affinity binding |
| In vitro Functional Assay | ||
| Inhibition of Target Activity (IC50) | 1 µM | Potent inhibition |
Experimental Protocols
Protocol 1: Construction of a this compound Peptide Library
This protocol describes the construction of a prey library of this compound peptides fused to the GAL4 activation domain. The this compound structure is formed in vivo via a modified intein-based cyclization process.
Materials:
-
pGADT7-AD vector (or equivalent)
-
Modified Ssp DnaE intein gene
-
Oligonucleotides encoding randomized peptide sequences (e.g., NNK codons)
-
Restriction enzymes and T4 DNA ligase
-
High-efficiency competent E. coli cells
-
Yeast strain for library transformation (e.g., AH109)
Procedure:
-
Vector Preparation: Clone the modified Ssp DnaE intein sequence into the pGADT7-AD vector. This construct will serve as the backbone for the this compound peptide library. The intein is engineered to have a C-terminal mutation that stalls the splicing reaction after the formation of a thioester intermediate.[4][6]
-
Randomized Oligonucleotide Design: Design and synthesize oligonucleotides containing randomized codons (e.g., NNK) to encode the desired peptide library diversity. Flank the randomized region with sequences for restriction enzyme cloning.
-
Library Cloning: Digest the intein-containing pGADT7-AD vector and the randomized oligonucleotides with the appropriate restriction enzymes. Ligate the oligonucleotides into the vector to create a plasmid library.
-
Library Amplification: Transform the ligated plasmid library into high-efficiency competent E. coli cells. Plate on selective media to obtain a library of at least 1 x 107 independent clones.
-
Plasmid Library Preparation: Harvest the E. coli colonies and perform a large-scale plasmid DNA preparation to isolate the this compound peptide library DNA.
Protocol 2: Yeast Two-Hybrid Screening
This protocol outlines a high-throughput mating-based approach for screening the this compound peptide library against a bait protein.
Materials:
-
Yeast strain of mating type 'a' (e.g., Y187) transformed with the bait plasmid (DBD-target).
-
Yeast strain of mating type 'α' (e.g., AH109) transformed with the this compound peptide library (AD-lariat).
-
YPD medium and selective dropout media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).
-
96-well microtiter plates.
-
Yeast mating plates (YPD agar).
Procedure:
-
Bait Transformation: Transform the bait plasmid (e.g., pGBKT7-Target) into the Y187 yeast strain and select for transformants on SD/-Trp plates.
-
Library Transformation: Transform the this compound peptide library into the AH109 yeast strain and select for transformants on SD/-Leu plates.
-
Mating:
-
Inoculate a single colony of the bait-expressing Y187 strain into liquid SD/-Trp medium and grow overnight.
-
Inoculate the pooled library-transformed AH109 cells into liquid SD/-Leu medium and grow overnight.
-
Mix equal volumes of the bait and library cultures in a sterile flask.
-
Plate the mixture onto YPD agar (B569324) plates and incubate at 30°C for 4-6 hours to allow for mating.
-
-
Selection of Diploids:
-
Replica-plate the mated yeast from the YPD plates onto SD/-Trp/-Leu plates to select for diploid cells that have successfully received both the bait and prey plasmids. Incubate for 2-3 days at 30°C.
-
-
Interaction Screening:
-
Replica-plate the diploid cells from the SD/-Trp/-Leu plates onto high-stringency selective media (SD/-Trp/-Leu/-His/-Ade).
-
Incubate the plates at 30°C for 3-7 days and monitor for the growth of colonies. Colonies that grow on the high-stringency media are considered primary hits.
-
Protocol 3: Validation of Hits
This protocol describes the initial validation of primary hits to eliminate false positives.
Materials:
-
Primary hit yeast colonies.
-
Control bait plasmids (e.g., empty DBD vector, unrelated DBD-fusion protein).
-
SD/-Trp/-Leu/-His/-Ade plates.
-
Reagents for β-galactosidase assay.
Procedure:
-
Plasmid Rescue and Re-transformation:
-
Isolate the prey plasmids from the primary hit yeast colonies.
-
Transform the rescued prey plasmids back into the AH109 yeast strain.
-
Mate the re-transformed AH109 strains with the original bait-expressing Y187 strain and with control bait strains.
-
Plate the mated cells on high-stringency selective media. True positive interactions should only occur with the original bait protein.
-
-
β-Galactosidase Assay:
-
Perform a quantitative β-galactosidase assay on the validated positive clones to quantify the strength of the interaction.
-
Grow a liquid culture of the diploid yeast to mid-log phase.
-
Permeabilize the yeast cells using chloroform (B151607) and SDS.
-
Add ONPG (o-nitrophenyl-β-D-galactopyranoside) and incubate at 30°C.
-
Stop the reaction with sodium carbonate and measure the absorbance at 420 nm.
-
Calculate the β-galactosidase activity in Miller units.
-
Visualizations
Caption: Workflow for this compound peptide screening using the yeast two-hybrid system.
Caption: In vivo formation of this compound peptides via intein-mediated cyclization.
Caption: Signaling pathway of the yeast two-hybrid system upon a positive interaction.
References
- 1. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 3. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 4. Structural requirements for the biosynthesis of backbone cyclic peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An intein-based genetic selection allows the construction of a high-quality library of binary patterned de novo protein sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Lariat Peptide Stability in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the stability of lariat peptides in various biological fluids. Accurate assessment of stability is a critical step in the development of peptide-based therapeutics, as it directly influences their pharmacokinetic and pharmacodynamic properties. This compound peptides, characterized by their unique cyclic structure with an attached tail, may exhibit different stability profiles compared to linear or fully cyclic peptides.
Introduction to this compound Peptide Stability
This compound peptides are a class of constrained peptides that are gaining interest in drug discovery due to their potential for high receptor affinity and specificity, combined with improved metabolic stability compared to their linear counterparts. Their stability in biological fluids such as plasma, serum, and blood is a key determinant of their in vivo half-life and therapeutic efficacy. The primary mechanism of peptide degradation in these fluids is enzymatic cleavage by proteases. Therefore, robust and reproducible methods are required to quantify the rate and identify the sites of degradation.
Key Analytical Techniques
The stability of this compound peptides is typically assessed by incubating them in a biological matrix and monitoring the disappearance of the intact peptide over time. The most common analytical techniques employed for this purpose are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used technique for separating the intact peptide from its degradation products based on hydrophobicity.[1][2][3] Quantification is typically achieved using UV detection at 214 or 280 nm.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific method that allows for the accurate quantification of the parent peptide and the identification of its metabolic fragments.[1][3][4][5] This technique is invaluable for understanding the degradation pathways.
Experimental Workflow for this compound Peptide Stability Assessment
The general workflow for assessing the stability of a this compound peptide in a biological fluid involves several key steps, from incubation to data analysis.
Caption: General experimental workflow for assessing this compound peptide stability.
Protocol 1: this compound Peptide Stability Assay in Human Plasma using RP-HPLC
This protocol details a standard procedure for determining the stability of a this compound peptide in human plasma.
Materials:
-
This compound peptide of interest
-
Human plasma (with anticoagulant, e.g., EDTA, heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid (TFA))
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
Low-protein-binding microcentrifuge tubes
-
RP-HPLC system with a C18 column
Procedure:
-
Prepare this compound Peptide Stock Solution: Dissolve the this compound peptide in a suitable solvent (e.g., water or DMSO) to a final concentration of 1 mg/mL.
-
Pre-warm Plasma: Thaw frozen human plasma and pre-warm to 37°C.
-
Initiate the Reaction: In a low-protein-binding microcentrifuge tube, combine 190 µL of pre-warmed human plasma with 10 µL of the 1 mg/mL this compound peptide stock solution to achieve a final peptide concentration of 50 µg/mL. Mix gently.
-
Incubation: Incubate the mixture at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw a 50 µL aliquot of the incubation mixture.
-
Quench the Reaction: Immediately add the 50 µL aliquot to a tube containing 100 µL of cold quenching solution. This will stop the enzymatic degradation and precipitate plasma proteins.
-
Protein Precipitation: Vortex the sample vigorously and incubate on ice for 10-20 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant, which contains the intact peptide and any degradation products, to a new tube for analysis.
-
RP-HPLC Analysis: Inject an appropriate volume of the supernatant onto the RP-HPLC system. Use a suitable gradient of water/acetonitrile containing 0.1% TFA to separate the peptide. Monitor the absorbance at 214 nm.
-
Data Analysis: Identify the peak corresponding to the intact this compound peptide based on its retention time (compared to a standard). Integrate the peak area of the intact peptide at each time point. Calculate the percentage of intact peptide remaining at each time point relative to the amount at time 0 (which is set to 100%). Plot the percentage of remaining peptide against time and calculate the half-life (t½) by fitting the data to a one-phase exponential decay model.
Protocol 2: this compound Peptide Stability and Metabolite Identification in Human Serum using LC-MS
This protocol is designed for both quantifying the stability of a this compound peptide and identifying its degradation products in human serum.
Materials:
-
This compound peptide of interest
-
Human serum
-
Ammonium bicarbonate buffer (50 mM, pH 7.4)
-
Quenching/precipitation solution (e.g., cold acetonitrile or methanol (B129727) with an internal standard)
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
Low-protein-binding microcentrifuge tubes
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole) with a C18 column
Procedure:
-
Prepare this compound Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the this compound peptide in an appropriate solvent.
-
Pre-warm Serum: Thaw and pre-warm human serum to 37°C.
-
Initiate the Reaction: In a low-protein-binding microcentrifuge tube, add the this compound peptide stock solution to the pre-warmed serum to a final concentration of 10-50 µM. Mix gently.
-
Incubation: Incubate the mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 30, 60, 120, 240, 480 minutes), take an aliquot of the reaction mixture.
-
Quench and Precipitate: Add the aliquot to a tube containing 2-3 volumes of cold quenching/precipitation solution.
-
Incubate and Centrifuge: Vortex the sample and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation. Centrifuge at high speed for 15 minutes at 4°C.
-
Sample Preparation for LC-MS: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the sample in a suitable mobile phase for LC-MS analysis.
-
LC-MS Analysis: Inject the reconstituted sample into the LC-MS system. Separate the components using a suitable gradient. For quantitative analysis, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the parent peptide. For metabolite identification, perform full scan MS and tandem MS (MS/MS) to identify degradation products.
-
Data Analysis: For stability assessment, quantify the peak area of the intact this compound peptide at each time point relative to the internal standard. Calculate the percentage remaining and the half-life as described in Protocol 1. For metabolite identification, analyze the MS/MS spectra of the degradation products to determine the cleavage sites.
Data Presentation
Quantitative data from stability assays should be summarized in a clear and concise manner to allow for easy comparison.
Table 1: Stability of this compound Peptides in Human Plasma at 37°C
| This compound Peptide | Sequence/Structure | Half-life (t½) in minutes | 95% Confidence Interval |
| This compound-A | c(Lys-Gly-Asp)-Gly-Phe-Leu | 240 | 220-265 |
| This compound-B (N-methylated) | c(Lys-Gly-Asp)-Gly-(N-Me)Phe-Leu | >1440 | N/A |
| This compound-C (D-amino acid) | c(Lys-Gly-Asp)-Gly-D-Phe-Leu | 850 | 810-890 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Strategies for Improving this compound Peptide Stability
Should a this compound peptide exhibit poor stability, several strategies can be employed to enhance its resistance to proteolytic degradation.
Caption: Common strategies for improving the stability of this compound peptides.
-
N-methylation: Methylation of the backbone amide nitrogen can sterically hinder protease access.[6]
-
D-amino acid substitution: Replacing L-amino acids with their D-isomers at cleavage sites can prevent recognition by proteases.[2]
-
Incorporation of non-canonical amino acids: Using amino acids not naturally found in proteins can enhance stability.
-
Modifications to the 'tail': The linear portion of the this compound peptide can be a primary site of degradation. Modifications such as N-terminal acetylation or C-terminal amidation of the tail can block exopeptidases.
-
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can shield the peptide from proteases.
-
Lipidation: The addition of fatty acid chains can increase binding to serum albumin, thereby reducing clearance and enzymatic degradation.[1]
Conclusion
The protocols and information provided in these application notes offer a robust framework for assessing the stability of this compound peptides in biological fluids. A thorough understanding of a this compound peptide's stability profile is essential for its successful development as a therapeutic agent. By employing these standardized methods, researchers can generate reliable and comparable data to guide lead optimization and candidate selection.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 6. Geometrically diverse this compound peptide scaffolds reveal an untapped chemical space of high membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Lariat Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lariat peptides, characterized by a cyclic structure formed through the linkage of a terminus to an amino acid side chain, represent a promising class of constrained peptides for drug discovery. Their unique topology offers a balance of conformational rigidity and flexibility, often leading to enhanced metabolic stability, target affinity, and cell permeability compared to their linear counterparts. High-throughput screening (HTS) of this compound peptide libraries enables the rapid identification of potent and selective modulators for a wide range of biological targets, including challenging protein-protein interactions (PPIs).
These application notes provide a comprehensive overview and detailed protocols for the generation and high-throughput screening of this compound peptide libraries. Methodologies for both synthetic and biological library generation are presented, followed by protocols for biochemical and cell-based screening assays.
I. Generation of this compound Peptide Libraries
The generation of diverse this compound peptide libraries is the foundational step in the discovery process. Two primary approaches are employed: synthetic methods, such as one-bead-one-compound (OBOC) synthesis, and biological methods, including yeast two-hybrid systems utilizing split-intein circular ligation.
Synthetic this compound Peptide Libraries using One-Bead-One-Compound (OBOC)
The OBOC method allows for the synthesis of vast libraries of peptides on solid supports, where each bead displays a unique peptide sequence.[1][2][3]
Experimental Protocol: OBOC Synthesis of a this compound Peptide Library
Materials:
-
TentaGel S NH₂ resin (or similar aminofunctionalized resin)
-
Fmoc-protected amino acids (including those with orthogonal side-chain protection for cyclization, e.g., Fmoc-Asp(OAll)-OH, Fmoc-Glu(OAll)-OH, Fmoc-Lys(Alloc)-OH)
-
Coupling reagents (e.g., HBTU, HOBt, DIEA)
-
Deprotection reagents (e.g., 20% piperidine (B6355638) in DMF)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) for allyl/alloc deprotection
-
Cleavage cocktail (e.g., TFA/H₂O/TIPS)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell TentaGel S NH₂ resin in DMF.
-
Split-and-Pool Synthesis:
-
Divide the resin into equal portions corresponding to the number of amino acids to be coupled at the first position.
-
Couple the first Fmoc-amino acid to each resin portion using standard solid-phase peptide synthesis (SPPS) chemistry.
-
Pool all resin portions, mix thoroughly, and then split again for the coupling of the second amino acid.
-
Repeat the split-pool-couple process for each position of the linear peptide sequence. Ensure the amino acid for side-chain cyclization is incorporated at the desired position.
-
-
N-Terminal Deprotection: After the final coupling step, remove the Fmoc group from the N-terminus of all peptides.
-
Side-Chain Deprotection: Selectively deprotect the orthogonal protecting group on the amino acid side chain intended for cyclization using a specific reagent (e.g., Pd(PPh₃)₄ for allyl/alloc groups).
-
On-Bead this compound Cyclization:
-
Activate the free N-terminal amine using a coupling reagent.
-
Allow the activated N-terminus to react with the deprotected side-chain carboxylate or amine, forming an amide bond and thus the this compound structure.
-
Monitor the cyclization reaction for completion (e.g., using a Kaiser test).
-
-
Side-Chain Deprotection of Remaining Residues: Remove the remaining amino acid side-chain protecting groups using a standard cleavage cocktail, leaving the this compound peptide attached to the bead.
-
Library Washing and Storage: Thoroughly wash the beads with DMF and DCM, dry under vacuum, and store for screening.
Biological this compound Peptide Libraries using Yeast Two-Hybrid and SICLOPPS
The Yeast Two-Hybrid (Y2H) system, combined with Split-Intein Circular Ligation of Peptides and Proteins (SICLOPPS), provides a powerful in vivo method for generating and screening this compound peptide libraries against a protein target of interest.[4][5][6][7] In this system, the this compound peptide is expressed as a fusion to a transcription activation domain (AD), and the target protein ("bait") is fused to a DNA-binding domain (DBD). An interaction between the this compound peptide and the bait protein reconstitutes a functional transcription factor, activating reporter genes.
The this compound structure is formed through a modified intein-mediated splicing process where the cyclization reaction is blocked at an intermediate step, resulting in a lactone cyclic "noose" connected to the activation domain.[4][5][6][7]
Experimental Protocol: Generation and Y2H Screening of a this compound Peptide Library
Materials:
-
Yeast strains (e.g., for mating)
-
"Bait" plasmid vector (containing the target protein fused to a DBD)
-
"Prey" plasmid vector for SICLOPPS (containing the intein components flanking a randomized peptide-encoding sequence, fused to an AD)
-
Yeast transformation reagents
-
Selective media for yeast growth and reporter gene activation
Procedure:
-
Bait Plasmid Construction: Clone the cDNA of the target protein into the bait vector. Transform into a suitable yeast strain and confirm expression.
-
Prey Library Construction:
-
Synthesize a degenerate oligonucleotide encoding the randomized peptide sequence.
-
Clone the degenerate oligonucleotide into the SICLOPPS prey vector between the intein domains.
-
Transform the prey library into a yeast strain of the opposite mating type to the bait strain. Library diversity should be at least >10⁷.[4][5][6][7]
-
-
Yeast Mating and Library Screening:
-
Mate the bait- and prey-containing yeast strains.
-
Plate the diploid yeast on selective media lacking specific nutrients (e.g., leucine, tryptophan) to select for the presence of both plasmids.
-
Plate the diploid yeast on high-stringency selective media (e.g., lacking adenine, histidine) and/or perform a colorimetric assay (e.g., for β-galactosidase activity) to screen for reporter gene activation, which indicates a peptide-protein interaction.
-
-
Hit Identification and Validation:
-
Isolate plasmids from positive yeast colonies.
-
Sequence the prey plasmids to identify the genetic sequence of the interacting this compound peptide.
-
Re-transform the identified prey plasmid with the bait plasmid into fresh yeast to confirm the interaction.
-
II. High-Throughput Screening Assays for this compound Peptide Libraries
Once a this compound peptide library has been generated, it can be screened against a target of interest using a variety of HTS assays. The choice of assay depends on the nature of the target and the desired readout.
On-Bead Screening of OBOC Libraries
For OBOC libraries, initial screening is often performed with the peptides still attached to the beads.
Experimental Protocol: On-Bead Enzyme-Linked Colorimetric Assay
Materials:
-
OBOC this compound peptide library on beads
-
Target protein (biotinylated)
-
Streptavidin-alkaline phosphatase (or HRP) conjugate
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Washing buffer (e.g., PBST)
-
Colorimetric substrate (e.g., BCIP for AP, TMB for HRP)
-
Microscope
Procedure:
-
Blocking: Incubate the library beads in blocking buffer to prevent non-specific binding.
-
Target Incubation: Incubate the beads with a solution of the biotinylated target protein.
-
Washing: Wash the beads thoroughly with washing buffer to remove unbound target protein.
-
Enzyme Conjugate Incubation: Incubate the beads with streptavidin-alkaline phosphatase conjugate.
-
Washing: Wash the beads to remove unbound enzyme conjugate.
-
Color Development: Add the colorimetric substrate. Beads displaying this compound peptides that bind to the target protein will develop a distinct color.
-
Hit Isolation: Manually isolate the colored "hit" beads under a microscope for subsequent peptide sequence identification.[1]
Solution-Phase Screening Assays
For solution-phase screening, this compound peptides are cleaved from the solid support (for synthetic libraries) or screened as soluble molecules.
FP is a homogeneous assay that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[7][8][9][10] It is well-suited for competitive screening formats.
Experimental Protocol: Competitive FP Assay for this compound Peptides
Materials:
-
Purified target protein
-
Fluorescently labeled "probe" peptide (a known binder to the target)
-
This compound peptide library (as individual compounds or pools)
-
Assay buffer
-
Microplate reader with FP capabilities
Procedure:
-
Assay Optimization: Determine the optimal concentrations of the target protein and fluorescent probe that give a stable and robust FP signal.
-
Screening:
-
In a microplate, add the target protein and the fluorescent probe to each well.
-
Add the this compound peptides from the library to the wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition: Measure the fluorescence polarization in each well. A decrease in polarization indicates that a this compound peptide from the library has displaced the fluorescent probe from the target protein.
-
Hit Confirmation: this compound peptides that cause a significant decrease in FP are considered hits and are further characterized.
FRET assays measure the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore.[11][12][13][14][15] This can be used to monitor the binding of a this compound peptide to a target protein if one is labeled with a donor and the other with an acceptor.
Experimental Protocol: FRET-Based Binding Assay
Materials:
-
Target protein labeled with a donor fluorophore (e.g., Tb-chelate for TR-FRET)
-
This compound peptide library (each peptide labeled with an acceptor fluorophore, e.g., fluorescein)
-
Assay buffer
-
Microplate reader capable of FRET or TR-FRET measurements
Procedure:
-
Assay Setup: In a microplate, add the donor-labeled target protein to each well.
-
Library Addition: Add the acceptor-labeled this compound peptides from the library to the wells.
-
Incubation: Incubate the plate to allow for binding.
-
Data Acquisition: Excite the donor fluorophore and measure the emission from the acceptor fluorophore. An increase in the FRET signal indicates binding of a this compound peptide to the target protein.
-
Hit Analysis: Wells with a high FRET ratio are scored as containing potential hits.
III. Data Presentation
Quantitative data from HTS campaigns should be summarized in a clear and structured format to facilitate the comparison of hit compounds.
Table 1: Summary of Screening a this compound Peptide Library against Target X
| Library ID | Screening Assay | Library Size | Hit Rate (%) |
| LPL-001 | Competitive FP | 10,000 | 0.5 |
| LPL-002 | On-Bead Colorimetric | ~1,000,000 | 0.01 |
Table 2: Characterization of Hit this compound Peptides
| Hit ID | Sequence | Kd (nM) | IC₅₀ (µM) | Assay |
| LP-H1 | c(G-Y-K-A-F-E) | 50 | 1.2 | FP |
| LP-H2 | c(R-L-D-W-P-V) | 120 | 5.8 | ELISA |
| LP-H3 | c(S-T-K-Q-M-N) | 85 | 2.5 | FRET |
IV. Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and biological pathways.
Experimental Workflow
Caption: High-throughput screening workflow for this compound peptide libraries.
This compound Peptide Structure
Caption: Schematic of a this compound peptide structure.
Example Signaling Pathway: Toll-Like Receptor 4 (TLR4) Signaling
This compound peptides can be developed to inhibit protein-protein interactions within signaling pathways, such as the TLR4 pathway, which is involved in inflammatory responses.[16]
Caption: Inhibition of TLR4 signaling by a this compound peptide.
References
- 1. High-Throughput Screening of One-Bead-One-Compound Libraries: Identification of Cyclic Peptidyl Inhibitors against Calcineurin/NFAT Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cell-based screening of one-bead-one-compound peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-Bead-One-Compound (OBOC) Library Screening - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. A Tag-Free Platform for Synthesis and Screening of Cyclic Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A High Throughput MHC II Binding Assay for Quantitative Analysis of Peptide Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding Characterization of Cyclic Peptide Ligands to Target Proteins and Chemical Epitopes Using ELISA and Fluorescence Polarization Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A FRET-based high throughput screening assay to identify inhibitors of anthrax protective antigen binding to capillary morphogenesis gene 2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TR-FRET-based high-throughput screening assay for identification of UBC13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HTS driven by fluorescence lifetime detection of FRET identifies activators and inhibitors of cardiac myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peptides targeting Toll-like receptor signalling pathways for novel immune therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Chloroalkane Penetration Assay (CAPA) for Cytosolic Delivery of Lariat RNAs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of therapeutic biomolecules into the cytosol of target cells remains a critical challenge in drug development. Many promising therapeutic modalities, including RNA-based drugs, are often sequestered in endosomes following cellular uptake, preventing them from reaching their cytosolic targets and exerting their biological effects. The Chloroalkane Penetration Assay (CAPA) is a robust, quantitative, and high-throughput method for specifically measuring the cytosolic and nuclear delivery of molecules. This application note details the adaptation of the CAPA for assessing the cytosolic delivery of lariat RNAs, a unique class of circular intron-derived RNAs with therapeutic potential.
This compound RNAs possess a unique branched structure, formed by a 2'-5' phosphodiester bond, which confers them with high stability. Their potential as therapeutic molecules is an active area of research. Efficient delivery to the cytosol is paramount for their function. CAPA provides a powerful tool to quantify the efficiency of different delivery strategies for these novel RNA therapeutics. The assay relies on the specific and covalent reaction between a chloroalkane (CA) tag conjugated to the molecule of interest and a HaloTag protein expressed in the cytosol of engineered cells. The extent of HaloTag labeling by a subsequently added fluorescent chloroalkane dye is inversely proportional to the cytosolic concentration of the CA-tagged molecule.
Principle of the Chloroalkane Penetration Assay (CAPA)
The CAPA is a competitive binding assay performed in live cells.[1][2] The key components are:
-
CAPA Reporter Cell Line: A cell line (e.g., HeLa, U2OS) engineered to stably express the HaloTag protein exclusively in the cytosol.
-
Chloroalkane-tagged this compound RNA (ct-Lariat): The this compound RNA of interest covalently linked to a chloroalkane molecule.
-
Fluorescent Chloroalkane Dye (ct-Dye): A cell-permeable chloroalkane dye that binds to the HaloTag protein and fluoresces upon binding.
The assay proceeds in a pulse-chase format. First, the CAPA reporter cells are "pulsed" with the ct-Lariat. If the ct-Lariat successfully penetrates the cell membrane and reaches the cytosol, it will covalently bind to the HaloTag protein. After an incubation period, the cells are washed to remove any unbound ct-Lariat. Subsequently, the cells are "chased" with a cell-permeable fluorescent chloroalkane dye. This dye will react with any remaining unoccupied HaloTag proteins. The fluorescence intensity of the cells is then measured by flow cytometry. A lower fluorescence signal indicates a higher cytosolic concentration of the ct-Lariat, as more HaloTag proteins were occupied by the non-fluorescent ct-Lariat.
Experimental Protocols
I. Synthesis of Chloroalkane-Tagged this compound RNA (ct-Lariat)
The unique branched structure of this compound RNAs necessitates a specialized approach for chloroalkane conjugation. A chemo-enzymatic strategy is proposed here, which combines the flexibility of chemical synthesis with the specificity of enzymatic reactions.
Materials:
-
Linear RNA precursor of the desired this compound sequence with a 5'-monophosphate.
-
Modified nucleotide triphosphate (e.g., CTP, UTP) containing a reactive group (e.g., an amino or azide (B81097) group) for chloroalkane conjugation.
-
T4 RNA Ligase 1.
-
Deoxyribozyme (e.g., 9F21) for this compound formation.
-
Chloroalkane-NHS ester or Chloroalkane-alkyne.
-
Buffers and reagents for enzymatic reactions and chemical conjugations (e.g., HEPES, MgCl2, DTT, DMSO, copper sulfate, TBTA).
-
Purification columns (e.g., HPLC, size-exclusion chromatography).
Protocol:
-
Enzymatic Incorporation of a Modified Nucleotide:
-
Perform an in vitro transcription reaction to synthesize the linear RNA precursor of the this compound.
-
Incorporate a modified nucleotide triphosphate (e.g., amino-allyl-UTP) at a specific site within the linear RNA sequence using T7 RNA polymerase. This site should be chosen to minimize disruption of the this compound's structure and function.
-
-
This compound Formation:
-
Circularize the linear RNA precursor containing the modified nucleotide into a this compound structure using a specific deoxyribozyme or by splint-mediated ligation with T4 DNA ligase.
-
Purify the resulting this compound RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.
-
-
Chloroalkane Conjugation:
-
For amino-modified lariats: React the purified amino-modified this compound RNA with a chloroalkane-NHS ester in a suitable buffer (e.g., sodium bicarbonate buffer, pH 8.5) at room temperature for 2-4 hours.
-
For azide-modified lariats: Perform a copper-catalyzed azide-alkyne cycloaddition (Click chemistry) reaction by reacting the azide-modified this compound RNA with a chloroalkane-alkyne derivative in the presence of a copper(I) catalyst and a ligand (e.g., TBTA).
-
-
Purification of ct-Lariat:
-
Purify the final chloroalkane-tagged this compound RNA (ct-Lariat) using HPLC or size-exclusion chromatography to remove unreacted chloroalkane and other reagents.
-
Verify the integrity and purity of the ct-Lariat using mass spectrometry and gel electrophoresis.
-
II. Chloroalkane Penetration Assay (CAPA)
Materials:
-
CAPA reporter cell line (e.g., HeLa-Halo)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Chloroalkane-tagged this compound RNA (ct-Lariat) stock solution
-
Fluorescent Chloroalkane Dye (e.g., HaloTag® TMR Ligand)
-
Flow cytometer
Protocol:
-
Cell Seeding:
-
Seed the CAPA reporter cells in a 96-well plate at a density of 20,000 cells per well.
-
Incubate the cells overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Pulse with ct-Lariat:
-
Prepare serial dilutions of the ct-Lariat in complete cell culture medium.
-
Remove the medium from the cells and add 100 µL of the ct-Lariat dilutions to the respective wells. Include a vehicle control (medium without ct-Lariat).
-
Incubate the cells for the desired time period (e.g., 4, 12, or 24 hours) at 37°C and 5% CO2.
-
-
Wash:
-
Aspirate the medium containing the ct-Lariat.
-
Wash the cells twice with 200 µL of warm PBS per well.
-
-
Chase with Fluorescent Chloroalkane Dye:
-
Prepare a solution of the fluorescent chloroalkane dye in complete cell culture medium at the recommended concentration (e.g., 5 µM HaloTag® TMR Ligand).
-
Add 100 µL of the dye solution to each well.
-
Incubate the cells for 15-30 minutes at 37°C and 5% CO2, protected from light.
-
-
Final Wash and Cell Detachment:
-
Aspirate the dye solution and wash the cells three times with 200 µL of warm PBS per well.
-
Add 50 µL of Trypsin-EDTA to each well and incubate for 5 minutes at 37°C to detach the cells.
-
Add 150 µL of complete cell culture medium to neutralize the trypsin.
-
-
Flow Cytometry Analysis:
-
Transfer the cell suspension to flow cytometry tubes.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. For TMR-based dyes, use an appropriate excitation laser (e.g., 561 nm) and emission filter (e.g., 585/29 nm).
-
Record the mean fluorescence intensity (MFI) for each sample.
-
Data Presentation and Analysis
The data from the CAPA is typically presented as the percentage of HaloTag occupancy by the ct-Lariat, which is inversely proportional to the measured fluorescence. The percentage of cytosolic delivery can be calculated using the following formula:
% Cytosolic Delivery = (1 - (MFI_sample - MFI_background) / (MFI_control - MFI_background)) * 100
Where:
-
MFI_sample is the mean fluorescence intensity of cells treated with the ct-Lariat.
-
MFI_control is the mean fluorescence intensity of cells treated with the vehicle control.
-
MFI_background is the mean fluorescence intensity of unstained cells.
The results can be summarized in tables for easy comparison of different this compound constructs or delivery formulations. A dose-response curve can be generated by plotting the percentage of cytosolic delivery against the concentration of the ct-Lariat, from which the CP50 value (the concentration at which 50% of the cytosolic HaloTag is occupied) can be determined.
Table 1: Quantitative Analysis of Cytosolic Delivery of Chloroalkane-Tagged this compound RNAs
| This compound Construct | Delivery Vehicle | Concentration (µM) | Mean Fluorescence Intensity (MFI) | % Cytosolic Delivery | CP50 (µM) |
| ct-Lariat-A | None | 1 | 8500 | 15% | 5.8 |
| 5 | 6200 | 38% | |||
| 10 | 4100 | 59% | |||
| ct-Lariat-A | Lipid Nanoparticle X | 1 | 4500 | 55% | 0.9 |
| 5 | 2100 | 79% | |||
| 10 | 1200 | 88% | |||
| ct-Lariat-B | None | 1 | 9200 | 8% | >10 |
| 5 | 8100 | 19% | |||
| 10 | 7500 | 25% | |||
| ct-Lariat-B | Lipid Nanoparticle Y | 1 | 6800 | 32% | 2.5 |
| 5 | 4300 | 57% | |||
| 10 | 2900 | 71% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the this compound sequence, delivery system, and cell type.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Lariat Peptide Cyclization
Welcome to the technical support center for lariat peptide cyclization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cyclization experiments. This compound peptides, characterized by a cyclic structure formed between a terminus and an amino acid side chain, offer unique advantages in stability and bioactivity but can present synthetic challenges, particularly concerning reaction yield.[1][2][3]
This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and quantitative data to help you navigate common hurdles and improve your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that can lead to low yields during this compound peptide synthesis and cyclization.
Q1: My crude product shows multiple peaks on HPLC, and the desired mass is a minor component. What are the likely causes?
A1: A complex HPLC profile with low abundance of the target peptide mass points to several potential issues during either the linear peptide synthesis or the cyclization step. The primary culprits are often inefficient coupling, premature cleavage, side reactions, or intermolecular oligomerization.[4][5]
Troubleshooting Steps:
-
Analyze Intermediates: Before cyclization, cleave a small amount of the linear peptide from the resin and analyze it by HPLC and Mass Spectrometry (MS).[5] This will confirm the quality of the linear precursor. The presence of truncated or deletion sequences indicates a problem with the solid-phase peptide synthesis (SPPS) itself.
-
Evaluate Cyclization Conditions: The main competing reaction during cyclization is intermolecular oligomerization (dimerization, trimerization), which is favored at high concentrations.[6]
-
High Dilution: Perform the cyclization step under high-dilution conditions (typically 1-5 mM) to favor the desired intramolecular reaction.[6]
-
Pseudo-Dilution: On-resin cyclization utilizes the principle of pseudo-dilution, as the peptide chains are anchored to a solid support, which can reduce intermolecular reactions.[6][7]
-
-
Check for Side Products: Look for common side products via MS analysis. For instance, diketopiperazine (DKP) formation can occur at the dipeptide stage, especially with proline, leading to cleavage from the resin.[6] Using a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) can help suppress DKP formation.[6][8]
Q2: The linear precursor peptide has poor solubility in my chosen cyclization solvent. How can I resolve this?
A2: Poor solubility of the linear peptide is a common obstacle, preventing efficient cyclization.[9] Hydrophobic sequences are particularly prone to aggregation.[4]
Troubleshooting Steps:
-
Solvent Optimization: Test a range of solvents or solvent mixtures. While DMF is common, solvents like N-methylpyrrolidone (NMP) or the addition of dimethylsulfoxide (DMSO) can improve the solubility of growing peptide chains.[4]
-
Chaotropic Agents: Incorporate chaotropic agents, such as 6 M Guanidinium chloride or LiCl, into the reaction mixture.[4][6] These agents disrupt secondary structures and intermolecular hydrogen bonds that lead to aggregation, thereby improving solubility and cyclization efficiency.[4][6]
-
Incorporate Solubilizing Tags: For particularly difficult sequences, consider adding a temporary, cleavable solubilizing tag, such as a polyethylene (B3416737) glycol (PEG) chain, to the peptide precursor.[6]
-
Sequence Modification: If possible, incorporate turn-inducing elements like proline or D-amino acids into the linear sequence.[7] These can pre-organize the peptide into a conformation that is more amenable to cyclization and can also disrupt aggregation.[6][7]
Q3: My enzymatic cyclization reaction is stalled or showing very low conversion. What should I check?
A3: Low enzymatic activity can be due to suboptimal reaction conditions, enzyme inhibition, or issues with the precursor peptide's recognition sequence.
Troubleshooting Steps:
-
Verify Enzyme Activity: Test the enzyme on a known, validated substrate to confirm its activity under your experimental conditions.
-
Optimize Reaction Conditions: Enzymatic reactions are sensitive to pH, temperature, and buffer components. For example, the enzyme OphP, a prolyl oligopeptidase, shows optimal activity at 30°C and pH 6.0.[10] Systematically vary these parameters to find the optimal conditions for your specific enzyme and peptide.
-
Check for Inhibitors: Ensure that no components from the peptide synthesis or cleavage (e.g., residual TFA, scavengers) are carried over into the enzymatic reaction, as they can act as inhibitors.
-
Substrate Concentration: Both enzyme and substrate concentrations are critical.[10] Titrate the enzyme-to-substrate ratio to find the most efficient conditions without causing substrate inhibition.
-
Precursor Sequence: Ensure the linear peptide contains the correct recognition sequence for the enzyme and that the leader peptide (if required) is correctly positioned and accessible.
Q4: How can I improve the final yield during the purification stage?
A4: Low recovery after purification often results from poor separation of the target peptide from closely related impurities or loss of the product during processing.
Troubleshooting Steps:
-
Optimize HPLC Conditions: The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[11]
-
Alternative Purification Methods: For very complex mixtures, a multi-step purification strategy may be necessary.
-
Ion-Exchange Chromatography: This can be used as an initial cleanup step to separate peptides based on charge.[12]
-
Size-Exclusion Chromatography (SEC): SEC can be effective for removing truncated sequences or small molecule impurities.
-
-
Mass-Directed Purification: Use a mass spectrometer in line with the HPLC to specifically collect fractions containing the mass of the desired this compound peptide. This improves discrimination between the target and contaminants, especially those that co-elute.
Data Presentation: Optimizing Cyclization Conditions
The choice of coupling reagent and reaction conditions can dramatically impact cyclization yield. The table below summarizes data from a study that optimized the head-to-tail cyclization of a model octapeptide, highlighting the influence of different reagents and energy sources.
| Coupling Reagent | Additive | Temperature (°C) | Time | Heating Method | Yield (%) |
| EDC | HOBt | Room Temp | 24 h | Conventional | ~15 |
| PyBOP | - | Room Temp | 24 h | Conventional | ~25 |
| HATU | - | Room Temp | 24 h | Conventional | ~40 |
| PyAOP | - | 80 | 10 min | Microwave | >95 |
| PyAOP | - | Room Temp | 24 h | Conventional | ~55 |
| PyAOP | - | 80 | 10 min | Conventional | ~70 |
Data adapted from studies on optimizing peptide cyclization. Yields are approximate and depend heavily on the specific peptide sequence.[9]
Visualizing the Process
Diagrams can help clarify complex workflows and mechanisms. Below are Graphviz diagrams illustrating a general troubleshooting workflow for low cyclization yield and the on-resin cyclization process.
Troubleshooting Workflow
This diagram outlines a logical decision-making process for diagnosing the cause of low yield.
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Peptide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. bachem.com [bachem.com]
- 12. polypeptide.com [polypeptide.com]
Lariat Peptide Solubility: A Technical Support Guide for Assay Development
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to lariat peptide solubility for in vitro and in vivo assays. This compound peptides, with their unique cyclic structure and appended tail, can present distinct solubility challenges compared to linear peptides. This guide offers systematic strategies to overcome these issues and ensure reliable and reproducible experimental outcomes.
Troubleshooting Guide: Common this compound Peptide Solubility Issues
This section addresses specific problems encountered during the handling and solubilization of this compound peptides in a question-and-answer format.
Question 1: My lyophilized this compound peptide won't dissolve in my aqueous assay buffer (e.g., PBS, TRIS). What should I do?
Answer:
Direct dissolution of lyophilized this compound peptides, especially those with hydrophobic residues in their cyclic core or tail, in aqueous buffers is often challenging. The constrained conformation of the cyclic portion and the potential for the tail to fold back and interact with the ring can shield polar groups, leading to poor hydration. Follow a stepwise approach to solubilization:
-
Start with a Small-Scale Test: Always test the solubility of a small aliquot of your this compound peptide before attempting to dissolve the entire batch. This prevents the loss of valuable material if the chosen solvent is ineffective.[1]
-
Initial Dissolution in an Organic Solvent: The recommended first step for hydrophobic this compound peptides is to dissolve them in a minimal amount of a water-miscible organic solvent.[1]
-
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): Preferred for most biological assays due to its high solubilizing power and relatively low toxicity at low concentrations. Aim for a final DMSO concentration of <1% in your assay, although this is cell-line dependent.[1]
-
Dimethylformamide (DMF): A good alternative to DMSO, particularly for peptides containing cysteine or methionine residues that can be oxidized by DMSO.
-
Acetonitrile (ACN) or Isopropanol: Useful for highly hydrophobic peptides, but their compatibility with the specific assay must be verified.
-
-
-
Gradual Addition to Aqueous Buffer: Once the this compound peptide is fully dissolved in the organic solvent, add this stock solution dropwise to your gently vortexing aqueous assay buffer to the desired final concentration. This method avoids localized high concentrations of the peptide that can lead to immediate precipitation.
Question 2: My this compound peptide dissolves initially but then precipitates out of solution over time or upon freeze-thaw cycles. How can I prevent this?
Answer:
This indicates that while the peptide is soluble, the solution is metastable and prone to aggregation. The unique topology of this compound peptides can facilitate intermolecular interactions, leading to the formation of insoluble aggregates.
-
pH Optimization: The net charge of a peptide significantly influences its solubility. This compound peptides are least soluble at their isoelectric point (pI), where the net charge is zero.[2]
-
Determine the pI: Calculate the theoretical pI of your this compound peptide sequence.
-
Adjust Buffer pH: Modify the pH of your buffer to be at least 1-2 units away from the pI. For basic peptides (pI > 7), use an acidic buffer (pH < pI). For acidic peptides (pI < 7), use a basic buffer (pH > pI).[2]
-
-
Use of Solubility-Enhancing Excipients: Certain additives can help maintain peptide solubility and prevent aggregation.[3][4]
-
Arginine: Often used at 50-100 mM to suppress aggregation and improve solubility.
-
Sugars (e.g., Mannitol, Trehalose): Can act as cryoprotectants and stabilizers, particularly important if the peptide solution will be frozen.[4]
-
Non-ionic Surfactants (e.g., Tween® 20, Pluronic® F-68): At low concentrations (e.g., 0.01-0.1%), these can prevent surface adsorption and aggregation. Compatibility with the assay must be confirmed.
-
-
Storage and Handling:
-
Aliquoting: Prepare single-use aliquots of your peptide stock solution to minimize freeze-thaw cycles.[5]
-
Flash Freezing: If you must freeze solutions, flash freeze them in liquid nitrogen to minimize the formation of ice crystals that can promote aggregation.
-
Storage Temperature: Store solutions at -80°C for maximum stability.[6]
-
Question 3: I am concerned that the organic solvent used for initial dissolution will interfere with my cell-based assay. What are my options?
Answer:
This is a valid concern, as organic solvents can be cytotoxic. Here are some strategies to mitigate this:
-
Minimize Final Solvent Concentration: As a general rule, keep the final concentration of DMSO or DMF in your assay below 1%, and ideally below 0.5%. Test the tolerance of your specific cell line to the solvent by running a vehicle control.
-
Alternative Solubilization Strategies:
-
Acidic/Basic Solutions: For charged this compound peptides, initial dissolution in a dilute acidic (e.g., 10% acetic acid) or basic (e.g., 0.1 M ammonium (B1175870) bicarbonate) solution can be effective.[1] Neutralize the solution carefully with your assay buffer.
-
Chaotropic Agents: For non-biological assays, agents like 6 M Guanidine-HCl or 8 M Urea can be used to dissolve highly aggregated peptides by disrupting hydrogen bonds. These are generally not compatible with live cells.[7]
-
-
Formulation with Encapsulating Agents: For in vivo or complex in vitro models, consider formulating the this compound peptide with agents that can enhance solubility and bioavailability, such as cyclodextrins or hyaluronic acid nanogels.[8]
Frequently Asked Questions (FAQs)
Q1: How does the this compound structure (cyclic core and tail) specifically impact solubility?
The this compound structure introduces unique conformational constraints. The cyclic part can reduce flexibility, which may either favor solubility by preventing aggregation-prone conformations or hinder it by exposing hydrophobic residues. The linear tail can interact with the cyclic core, potentially masking polar functional groups and reducing solubility. Conversely, a hydrophilic tail can act as a solubilizing element. The interplay between the ring and tail is sequence-dependent and a key factor in the overall solubility.[9]
Q2: Are there any sequence modifications I can make to future this compound peptide designs to improve solubility?
Yes, several rational design strategies can be employed:
-
Incorporate Charged Residues: Strategically placing charged amino acids (e.g., Lys, Arg, Asp, Glu) in the sequence, particularly in the tail, can significantly enhance aqueous solubility.[2]
-
PEGylation: Attaching a polyethylene (B3416737) glycol (PEG) chain to the peptide can create a hydrophilic shield, increasing solubility and in vivo half-life.[2]
-
N-methylation: While often used to improve membrane permeability, N-methylation of backbone amides can disrupt intermolecular hydrogen bonding, which may prevent aggregation and improve solubility in some cases.[10]
Q3: What is the best practice for reconstituting a lyophilized this compound peptide for the first time?
Always follow the manufacturer's instructions if provided. If not, a general best practice is:
-
Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[5]
-
Add the appropriate solvent (as determined by small-scale testing) to the vial.
-
Gently vortex or sonicate in a water bath to aid dissolution. Avoid vigorous shaking, which can cause aggregation or oxidation.[1]
-
Once dissolved, this concentrated stock can be diluted into your assay buffer.
Q4: Can I use sonication to dissolve my this compound peptide?
Yes, sonication can be a useful technique to break up small aggregates and aid dissolution. Use a bath sonicator to avoid localized heating that can be caused by a probe sonicator. Use short bursts of sonication and cool the sample on ice in between to prevent peptide degradation.[1]
Data Presentation: Solubilization Strategies
The following table summarizes common strategies and their impact on this compound peptide solubility.
| Strategy | Agent/Method | Typical Concentration/Condition | Mechanism of Action | Potential Assay Interference |
| pH Adjustment | Acidic or Basic Buffers | pH 1-2 units away from pI | Increases net charge, enhancing electrostatic repulsion | May alter peptide conformation or assay conditions |
| Organic Co-solvents | DMSO, DMF, ACN | < 1% final concentration | Disrupts hydrophobic interactions | Cytotoxicity at higher concentrations |
| Solubilizing Excipients | L-Arginine | 50-100 mM | Suppresses aggregation | Generally low interference |
| Non-ionic Surfactants (e.g., Tween® 20) | 0.01 - 0.1% | Prevents surface adsorption and aggregation | Can interfere with protein-protein interactions | |
| Chaotropic Agents | Guanidine-HCl, Urea | 6-8 M | Denatures peptide, disrupts H-bonds | Not suitable for biological assays |
| Physical Methods | Sonication | Short bursts with cooling | Provides energy to break up aggregates | Can degrade peptide if not controlled |
Experimental Protocols
Protocol 1: Stepwise Solubilization of a Hydrophobic this compound Peptide
-
Preparation: Allow the lyophilized this compound peptide vial to equilibrate to room temperature in a desiccator.
-
Initial Dissolution: Add a minimal volume of sterile DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Aid Dissolution: Gently vortex the vial. If particulates remain, sonicate in a water bath for 5-10 minutes. Ensure the solution is completely clear.
-
Dilution: While gently vortexing your aqueous assay buffer, add the DMSO stock solution dropwise to achieve the desired final peptide concentration.
-
Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, it may be necessary to try a lower final concentration or a different co-solvent.
Protocol 2: pH Adjustment for a Charged this compound Peptide
-
Calculate pI: Determine the theoretical isoelectric point (pI) of your this compound peptide sequence using an online tool.
-
Choose a Solvent:
-
If the peptide is basic (pI > 7.5), use a dilute acidic solution (e.g., 10% acetic acid) for initial dissolution.
-
If the peptide is acidic (pI < 6.5), use a dilute basic solution (e.g., 0.1 M ammonium bicarbonate) for initial dissolution.
-
-
Dissolve: Add a small amount of the chosen acidic or basic solution to the lyophilized peptide and vortex until dissolved.
-
Dilute and Neutralize: Add the dissolved peptide stock to your final assay buffer, which should have a pH that keeps the peptide charged and is compatible with your experiment. Ensure the final pH of the solution is appropriate for your assay.
-
Sterile Filtration: If necessary, sterile filter the final solution through a 0.22 µm filter.
Visualizations
Caption: A step-by-step workflow for troubleshooting this compound peptide solubility.
Caption: Key factors influencing the solubility of this compound peptides.
References
- 1. jpt.com [jpt.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. directpeptides.com [directpeptides.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptidream.com [peptidream.com]
- 9. escholarship.org [escholarship.org]
- 10. Geometrically diverse this compound peptide scaffolds reveal an untapped chemical space of high membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting aggregation during lariat peptide synthesis
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address aggregation issues encountered during lariat peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem in this compound peptide synthesis?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid support resin.[1] This is primarily driven by intermolecular hydrogen bond formation, leading to the creation of insoluble β-sheet structures.[1][2] In this compound peptide synthesis, aggregation can occur during both the linear chain elongation and the crucial on-resin macrocyclization step. Aggregation is problematic as it can lead to incomplete coupling and deprotection reactions, low synthesis yields, and significant challenges in purifying the final this compound peptide.[1][3]
Q2: What are the common signs of aggregation during this compound peptide synthesis?
A2: Recognizing the signs of aggregation early is critical for salvaging your synthesis. Key indicators include:
-
During Linear Synthesis:
-
During On-Resin Cyclization:
-
Post-Cleavage and Purification:
Q3: How does the this compound peptide's amino acid sequence and structure influence aggregation?
A3: The primary sequence is a major determinant of aggregation propensity.
-
Hydrophobic and Aromatic Residues: Sequences rich in hydrophobic amino acids (e.g., Val, Ile, Leu) and aromatic residues (e.g., Phe, Tyr, Trp) are more prone to aggregation.[3][7] β-branched amino acids like Val and Ile are particularly known to promote aggregation.[2]
-
"Gatekeeper" Residues: Positively charged residues like Arginine and Lysine can act as "gatekeepers" by disrupting the association of hydrophobic regions, thereby reducing aggregation.[8]
-
This compound Ring Strain: The conformational constraints imposed by the this compound structure can either favor or hinder aggregation depending on the ring size and sequence. A well-designed this compound ring can adopt a stable conformation that minimizes intermolecular interactions. Conversely, a strained ring may expose hydrophobic patches that promote aggregation.
-
Proline and Pseudoprolines: Proline residues introduce a "kink" in the peptide backbone, which disrupts the formation of β-sheets.[3] Pseudoproline dipeptides, which are derivatives of Ser, Thr, or Cys, mimic this effect and are highly effective at preventing aggregation and can even accelerate the cyclization reaction.[9][10][11]
Q4: What strategies can I employ to prevent or minimize aggregation during the synthesis of the linear precursor of my this compound peptide?
A4: Several strategies can be implemented from the start of your synthesis to mitigate aggregation:
-
Resin Selection:
-
Synthesis Chemistry:
-
Incorporate Aggregation-Disrupting Moieties:
-
Strategically place pseudoproline dipeptides within your sequence, ideally every 5-6 residues and before hydrophobic regions.[11][13]
-
Use backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the amide nitrogen of certain amino acids to prevent hydrogen bonding.[3]
-
-
Optimize Solvents:
-
Use more polar, dissociating solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) instead of or in combination with dimethylformamide (DMF).[3][14]
-
-
Microwave-Assisted Synthesis:
-
Q5: My on-resin cyclization is failing or giving low yields due to aggregation. How can I troubleshoot this specific step?
A5: A failing cyclization is often due to intermolecular reactions (oligomerization) outcompeting the desired intramolecular reaction.
-
Promote Intramolecular Cyclization: The key is to favor conditions where the ends of the same peptide chain are more likely to interact. On-resin cyclization inherently helps with this due to the "pseudo-dilution" effect of the resin isolating individual peptide chains.[6]
-
Optimize Coupling Conditions:
-
Solvent Choice: The solvent can have a significant impact on the peptide's conformation. Try different solvent systems to find one that promotes a favorable conformation for cyclization.
-
Introduce "Turn-Inducing" Residues: If possible in your design, placing a Proline or Glycine near the cyclization site can help pre-organize the peptide backbone into a conformation amenable to cyclization.[6]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting aggregation based on when the issue is observed.
Caption: A decision tree for troubleshooting aggregation issues at different stages of this compound peptide synthesis.
Quantitative Data Summary
The following tables provide a summary of recommended concentrations and conditions for various anti-aggregation strategies.
Table 1: Chaotropic Salts and Additives
| Reagent | Typical Concentration | Application Stage | Reference |
| NaClO₄ | 0.8 M in DMF | Before or during coupling | |
| LiCl | 0.8 M in DMF | Before or during coupling | |
| KSCN | 4 M in DMF | Before or during coupling | |
| Triton X-100 | 1% | In "Magic Mixture" for acylation/deprotection | |
| Ethylene Carbonate | 2 M | In "Magic Mixture" for acylation |
Table 2: Microwave-Assisted Synthesis Parameters
| Step | Typical Duration | Typical Temperature | Reference |
| Amino Acid Coupling | ~5 minutes | 75 °C | [16][17] |
| Fmoc-Deprotection | ~3 minutes | Not specified | [16] |
Experimental Protocols
Protocol 1: Incorporation of a Pseudoproline Dipeptide
This protocol describes the manual coupling of a pseudoproline dipeptide, a powerful tool for disrupting aggregation.
-
Resin Preparation: Swell the peptide-resin in DMF.
-
Fmoc-Deprotection: Perform the standard Fmoc-deprotection of the N-terminal amino acid on the resin.
-
Dipeptide Activation: In a separate vessel, dissolve the Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide (5-fold excess relative to resin loading), a coupling reagent like HBTU (4.9-fold excess), and a base like DIPEA (10-fold excess) in DMF.
-
Coupling: Add the activated dipeptide solution to the deprotected peptide-resin. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Continuation: Proceed with the deprotection of the newly added dipeptide and the coupling of the next amino acid in the sequence.
Note: The pseudoproline moiety is stable during synthesis and is automatically converted back to the native Ser or Thr residue during the final TFA cleavage.[9][10]
Protocol 2: On-Resin this compound Cyclization
This protocol outlines a general procedure for the crucial head-to-side-chain cyclization step.
-
Linear Peptide Synthesis: Synthesize the linear peptide precursor on the solid support, leaving the N-terminal Fmoc group and the side-chain protecting group of the amino acid that will form the isopeptide bond (e.g., Dde, Alloc on a Lys side chain).
-
Selective Deprotection:
-
Selectively remove the side-chain protecting group (e.g., using 2% hydrazine (B178648) in DMF for Dde).
-
Wash the resin extensively.
-
Remove the N-terminal Fmoc group using standard piperidine/DMF treatment.
-
Wash the resin extensively.
-
-
Cyclization:
-
Swell the resin in a suitable solvent (e.g., NMP or DMF).
-
Add the coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents).
-
Allow the cyclization reaction to proceed for 4-24 hours at room temperature or slightly elevated temperature.
-
-
Monitoring: Take a small sample of the resin beads, cleave the peptide with a standard TFA cocktail, and analyze by LC-MS to check for the disappearance of the linear precursor and the appearance of the desired cyclic product.[6]
-
Final Cleavage: Once cyclization is complete, wash the resin and proceed with the final cleavage from the resin and removal of any remaining side-chain protecting groups.[6]
Visualizations
The following diagrams illustrate key concepts in this compound peptide synthesis and aggregation.
Caption: How pseudoprolines introduce a 'kink' to disrupt β-sheet formation and prevent aggregation.
Caption: Key steps in on-resin this compound peptide synthesis, highlighting stages prone to aggregation.
References
- 1. ijsra.net [ijsra.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 14. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 16. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biotage.com [biotage.com]
Technical Support Center: Optimizing Lariat Peptide Permeability via N-Methylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on utilizing N-methylation to enhance the membrane permeability of lariat peptides. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental hurdles, detailed protocols, and quantitative data to inform your research.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which N-methylation enhances this compound peptide permeability?
A1: N-methylation enhances permeability through two main mechanisms. First, it replaces a hydrogen bond donor (the backbone amide N-H) with a non-polar methyl group. This reduces the peptide's overall hydrogen bonding capacity and desolvation penalty upon entering the hydrophobic membrane core.[1][2] Second, the steric bulk of the methyl group restricts the conformational flexibility of the peptide backbone.[2][3] This can "lock" the peptide into a more membrane-compatible, or "chameleonic," conformation where intramolecular hydrogen bonds form to shield polar amide groups, effectively reducing the molecule's polar surface area.[4][5]
Q2: How does the position of N-methylation in a this compound peptide affect permeability?
A2: The position is critical and its effect is sequence- and conformation-dependent.[6] Studies on this compound peptide libraries have shown that N-methylation at certain positions within the macrocycle can significantly increase permeability, while methylation at other positions may have a negligible or even negative effect. The ideal positions are often those that are solvent-exposed in the aqueous phase but can be shielded upon membrane entry, a process that can be guided by techniques like NMR amide temperature coefficient analysis.[5][7]
Q3: What are the main challenges in synthesizing N-methylated this compound peptides?
A3: The primary challenge is steric hindrance.[8] Coupling an amino acid onto an N-methylated residue is difficult because the methyl group on the terminal amine hinders the approach of the incoming activated amino acid. This can lead to slow reaction kinetics, incomplete coupling, low yields, and the formation of deletion sequences.[8] These challenges often require specialized, stronger coupling reagents, longer reaction times, or microwave-assisted synthesis protocols.[8][9]
Q4: Besides permeability, what other properties of this compound peptides are affected by N-methylation?
A4: N-methylation significantly impacts several other pharmaceutically relevant properties. It can greatly enhance metabolic stability by sterically shielding the amide bond from proteolytic enzyme degradation.[3][9] It can also affect solubility; while reducing hydrogen bonding can sometimes improve solubility, the overall increase in lipophilicity can also lead to aggregation and decreased aqueous solubility.[1] Furthermore, because conformation is often key for target binding, N-methylation can modulate receptor affinity and selectivity.[3]
Q5: What is the difference between a PAMPA and a Caco-2 permeability assay?
A5: The Parallel Artificial Membrane Permeability Assay (PAMPA) measures passive transcellular diffusion across an artificial lipid membrane.[10] It is a high-throughput, cell-free assay that exclusively assesses passive permeability.[10] The Caco-2 assay uses a monolayer of Caco-2 human colon adenocarcinoma cells, which differentiate to form a model of the intestinal epithelium.[9][11] This assay is lower-throughput but provides more biologically relevant data, as it can account for both passive diffusion and active transport mechanisms (both uptake and efflux).[11][12]
Part 2: Troubleshooting Guides
This section addresses common problems encountered during the synthesis and evaluation of N-methylated this compound peptides.
Issue 1: Incomplete or Failed N-Methylation Reaction
-
Symptoms: Mass spectrometry analysis of the cleaved peptide shows the absence of the expected +14 Da mass shift.
-
Possible Causes & Solutions:
-
Inefficient Methylating Agent: Ensure the freshness and correct concentration of your methylating agent (e.g., methyl iodide) and base (e.g., DBU).
-
Steric Hindrance: The target amide may be sterically shielded within the peptide's conformation on the resin. Try swelling the resin in a different solvent (e.g., NMP instead of DMF) to alter the conformation.
-
Insufficient Reaction Time/Temperature: Extend the reaction time for the methylation step or gently increase the temperature. However, be cautious of potential side reactions.
-
Alternative Methylation Chemistry: For particularly difficult sites, consider the Fukuyama-Mitsunobu method (o-nitrobenzenesulfonyl protection, methylation, and deprotection), which is a robust on-resin technique.[13]
-
Issue 2: Low Coupling Efficiency After an N-Methylated Residue
-
Symptoms: Mass spectrometry shows significant deletion sequences (-mass of the amino acid that failed to couple). The bromophenol blue test indicates incomplete coupling.[1]
-
Possible Causes & Solutions:
-
Standard Coupling Reagents are Insufficient: The steric hindrance of the N-methyl group requires more potent coupling reagents. Switch from standard reagents like HBTU/DIC to stronger alternatives like HATU or COMU.[8][14]
-
Insufficient Equivalents or Reaction Time: Increase the equivalents of the amino acid and coupling reagent (e.g., from 3 eq. to 5 eq.) and extend the coupling time significantly (from 1-2 hours to 4 hours or even overnight).[9]
-
Microwave-Assisted Coupling: Use a microwave peptide synthesizer. The elevated temperatures (e.g., 75°C for 10-15 minutes) can dramatically improve coupling efficiency onto sterically hindered N-methylated amines.[8]
-
Double Coupling: After the initial coupling reaction, drain the resin and add a fresh solution of activated amino acid to drive the reaction to completion.
-
Issue 3: Peptide Aggregation and Poor Solubility
-
Symptoms: The lyophilized N-methylated peptide is difficult to dissolve in aqueous buffers or even organic solvents like DMSO. The peptide crashes out of solution during purification or assay preparation.
-
Possible Causes & Solutions:
-
Increased Lipophilicity: N-methylation increases hydrophobicity, which can promote aggregation through hydrophobic interactions.[1]
-
Solvent Screening: Test solubility in a range of solvents. Start with water, then move to solutions containing organic modifiers (e.g., acetonitrile, DMSO), and finally try more aggressive organic solvents like DMF or NMP if compatible with your downstream experiments. Always use a small aliquot for testing.
-
pH Adjustment: If the peptide contains acidic or basic residues, adjusting the pH can increase charge and improve solubility. Test solubility in dilute acidic (e.g., 10% acetic acid) or basic (e.g., 0.1% ammonium (B1175870) hydroxide) solutions.
-
Chaotropic Agents: For characterization purposes, agents like guanidinium (B1211019) chloride or urea (B33335) can be used to disrupt aggregation, though they are not suitable for biological assays.
-
Issue 4: Discrepancy Between PAMPA and Caco-2 Permeability Data
-
Symptoms: Your N-methylated peptide shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay.
-
Possible Causes & Solutions:
-
Active Efflux: The peptide is likely a substrate for an active efflux transporter (e.g., P-glycoprotein) present in the Caco-2 cell monolayer. This is a common phenomenon for cyclic peptides.[11]
-
Confirming Efflux: To confirm, run a bi-directional Caco-2 assay. Measure permeability from the apical (A) to basolateral (B) side and from B to A. An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 is indicative of active efflux.
-
Poor Aqueous Solubility: Low solubility in the aqueous donor compartment of the Caco-2 assay can lead to an underestimation of permeability. Ensure the peptide is fully dissolved at the tested concentration.
-
Metabolism: The peptide may be rapidly metabolized by enzymes present in the Caco-2 cells, reducing the amount of intact peptide that reaches the receiver compartment. Analyze the receiver compartment by LC-MS to check for metabolites.
-
Part 3: Data Presentation
The following tables summarize quantitative data on the effect of N-methylation on peptide permeability from cited literature.
Table 1: Effect of N-Methylation on Cyclic Hexapeptide Permeability
| Peptide ID | Sequence | N-Methylated Residue(s) | PAMPA Permeability (% Permeated) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| 1 | c(L-Leu-D-Leu-L-Ala-L-Val-L-Pro-Gly) | None | ~6% | 1.0 | [7] |
| 15 | c(L-MeLeu-D-MeLeu-L-Ala-L-Val-L-Pro-Gly) | L-Leu-1, D-Leu-2 | ~17% | 21.0 | [7] |
Data extracted from a study demonstrating a rational design approach to improve permeability.[7]
Table 2: Positional Effects of N-Methylation on this compound Peptide Permeability
| Peptide Class | N-Methyl Position in Macrocycle | Mean PAMPA Permeability (Papp, 10⁻⁷ cm/s) | Key Finding | Reference |
| Unmethylated | None | ~2.5 | Baseline permeability | |
| Mono-N-Methylated | R4 | ~2.8 | Negligible improvement | |
| Mono-N-Methylated | R5 | ~6.0 | Significant improvement | |
| Mono-N-Methylated | R6 | ~5.5 | Significant improvement | |
| Mono-N-Methylated | R7 | ~5.0 | Significant improvement |
Data is approximated from graphical representations in a study on a large this compound peptide library. The results highlight that the position of a single N-methyl group has a marked effect on permeability.
Part 4: Experimental Protocols & Visualizations
Overall Experimental Workflow
The general workflow for synthesizing and evaluating N-methylated this compound peptides involves solid-phase synthesis of the linear precursor, on-resin N-methylation, side-chain attachment for the this compound tail, cyclization, cleavage from the resin, and finally, purification and permeability assessment.
Caption: High-level workflow from synthesis to permeability analysis.
Logical Impact of N-Methylation
N-methylation initiates a cascade of changes in physicochemical properties that collectively enhance membrane permeability.
Caption: The relationship between N-methylation and key peptide properties.
Protocol 1: On-Resin N-Methylation (Fukuyama-Mitsunobu based)
This protocol describes a reliable three-step method for methylating a specific backbone amide on the solid support after the desired amino acid has been coupled and its Fmoc group removed.[8][13]
-
Resin Preparation: Swell the N-terminally deprotected peptide-resin in N-Methyl-2-pyrrolidone (NMP) for 30 minutes.
-
Sulfonylation (o-NBS Protection):
-
Prepare a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 eq.) in NMP.
-
Add 2,4,6-collidine (8 eq.) to the peptide-resin, followed by the o-NBS-Cl solution.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Wash the resin thoroughly with NMP (3x) and Dichloromethane (DCM) (3x).
-
-
Methylation (Mitsunobu Reaction):
-
Swell the sulfonated resin in anhydrous Tetrahydrofuran (THF).
-
In a separate vessel, prepare the methylation solution: dissolve triphenylphosphine (B44618) (PPh₃, 5 eq.) in anhydrous THF. Add methanol (B129727) (MeOH, 5 eq.), followed by diisopropyl azodicarboxylate (DIAD, 5 eq.) dropwise while cooling in an ice bath.
-
Add the activated methylation solution to the resin and agitate for 30-60 minutes at room temperature.
-
Wash the resin with THF (3x) and NMP (3x).
-
-
Sulfonamide Deprotection:
-
Prepare a deprotection solution: 5% potassium trimethylsilanolate (KOTMS) in NMP.
-
Add the solution to the resin and agitate for 10-15 minutes. Repeat this step once more.
-
Wash the resin thoroughly with NMP (3x) to prepare it for the next amino acid coupling.
-
Protocol 2: Microwave-Assisted Coupling to an N-Methylated Amine
This protocol is for coupling an Fmoc-amino acid onto a sterically hindered N-terminal N-methylated residue.[8]
-
Resin & Reagent Preparation: In a microwave-safe peptide synthesis vessel, add the swelled resin (with the N-terminal N-methyl amino acid exposed).
-
Reagent Addition:
-
Add a solution of the Fmoc-amino acid (5 eq.) and HCTU or HATU (5 eq.) in NMP.
-
Add Diisopropylethylamine (DIEA) (10 eq.).
-
-
Microwave Irradiation:
-
Place the vessel in a peptide synthesizer equipped with a microwave unit.
-
Irradiate at a constant temperature (e.g., 75°C) for 10-15 minutes.
-
-
Washing & Confirmation:
-
Wash the resin thoroughly with NMP (3x).
-
Perform a colorimetric test (e.g., Bromophenol Blue) to confirm reaction completion. The standard ninhydrin (B49086) test will not work.
-
If the coupling is incomplete, repeat the microwave coupling step.
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method to assess passive permeability.[7][10]
-
Plate Preparation: Use a 96-well filter plate (donor plate) with a PVDF membrane and a matching 96-well acceptor plate. Pre-coat the donor plate membrane by adding 5 µL of a lipid solution (e.g., 10 mg/mL phosphatidylcholine in dodecane) to each well and allow it to impregnate for 5 minutes.
-
Acceptor Plate: Add 300 µL of phosphate-buffered saline (PBS) pH 7.4 to each well of the 96-well acceptor plate.
-
Donor Plate:
-
Prepare stock solutions of your test peptides and controls (e.g., highly permeable quinidine, poorly permeable atenolol) in DMSO.
-
Dilute the stock solutions into PBS pH 7.4 to a final concentration of 100-200 µM (ensure final DMSO concentration is <1%).
-
Add 150 µL of the peptide solution to each well of the donor plate.
-
-
Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature for 12-18 hours in a sealed container with a wet paper towel to minimize evaporation.
-
Quantification:
-
After incubation, carefully separate the plates.
-
Measure the final concentrations of the peptide in both the donor (C_D(t)) and acceptor (C_A(t)) wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy). Also measure the initial concentration in the donor well (C_D(0)).
-
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = [-ln(1 - C_A(t) / C_eq)] * (V_D * V_A) / ((V_D + V_A) * Area * time)
-
Where C_eq = (C_D(t) * V_D + C_A(t) * V_A) / (V_D + V_A), and V_D/V_A are donor/acceptor volumes.
-
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Enantiomeric cyclic peptides with different Caco-2 permeability suggest carrier-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Geometrically diverse this compound peptide scaffolds reveal an untapped chemical space of high membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Hydrophobic Lariat Peptides
Welcome to the technical support center for the purification of hydrophobic lariat peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying hydrophobic this compound peptides?
The main difficulties in purifying hydrophobic this compound peptides stem from their inherent physicochemical properties. The presence of numerous hydrophobic amino acid residues often leads to poor solubility in aqueous solutions and a strong tendency to aggregate.[1][2] These factors can cause significant issues during purification, including low sample recovery, poor chromatographic resolution, and the potential for the peptide to precipitate on the HPLC column.[1] The unique cyclic structure of this compound peptides, featuring a macrocycle and a linear tail, can also influence their conformational dynamics and contribute to aggregation.[3]
Q2: How can I predict the solubility of my hydrophobic this compound peptide?
While precise prediction is challenging, you can estimate solubility based on the peptide's amino acid composition.[4][5] Peptides with a high percentage of hydrophobic residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan) are likely to have low aqueous solubility.[6] You can calculate the overall charge of the peptide at a given pH to guide solvent selection; basic peptides are often more soluble in acidic solutions, and acidic peptides in basic solutions.[7][8] For neutral or highly hydrophobic peptides, organic solvents are typically required for initial dissolution.[4][7]
Q3: What are the initial steps I should take when my hydrophobic this compound peptide won't dissolve?
When facing solubility issues, a systematic approach is recommended.[2] Start by attempting to dissolve a small amount of the lyophilized peptide in a variety of solvents, beginning with water and progressing to stronger organic solvents.[2][9] A stepwise dissolution protocol can be effective: first wet the peptide with a pure organic solvent like isopropanol (B130326) or n-propanol, then add any concentrated buffer components, and finally add the aqueous portion of your desired solvent.[2][9] Sonication can also aid in dissolving the peptide.[4][7]
Q4: How can peptide aggregation be minimized during the purification process?
Peptide aggregation is a major obstacle that can be addressed through several strategies.[10] The use of chaotropic agents, such as guanidine (B92328) hydrochloride or urea, in the sample preparation can disrupt the intermolecular hydrogen bonds that lead to aggregation.[2] However, ensure these agents are compatible with your downstream applications. Utilizing organic solvents like DMSO or DMF during dissolution and in the mobile phase can also inhibit aggregation.[11] For particularly aggregation-prone sequences, the incorporation of solubility-enhancing tags during peptide synthesis can be a proactive measure.[2]
Q5: Are there alternative purification methods to Reverse-Phase HPLC for very hydrophobic this compound peptides?
Yes, if standard RP-HPLC proves ineffective, other chromatographic techniques can be explored. Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative for peptides that are not well-retained on C18 columns.[2] For peptides with a net charge, Ion-Exchange Chromatography (IEX) may provide a viable separation method.[2][12] In some extreme cases of low solubility, a non-chromatographic approach involving precipitation of the peptide in water followed by washing with a solvent like diethyl ether to remove organic impurities can be employed.[2][13]
Troubleshooting Guides
Issue 1: Poor Solubility of the Crude this compound Peptide
Symptoms:
-
The lyophilized peptide does not dissolve in the initial mobile phase or aqueous buffers.
-
The peptide solution is cloudy or contains visible particulates.
-
Precipitation occurs upon dilution of the stock solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor solubility of hydrophobic this compound peptides.
Recommendations:
-
Solvent Screening: Test a small aliquot of your peptide in different solvents to find an effective one.[2]
-
Strong Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are powerful solvents for many hydrophobic peptides.[2][4][7] Be cautious with DMSO if your peptide contains methionine or free cysteine, as it can cause oxidation.[7]
-
Chaotropic Agents: These agents disrupt non-covalent interactions that lead to aggregation.[2]
-
Stepwise Dissolution: This method can overcome kinetic solubility issues.[2][9]
Issue 2: Poor Chromatographic Performance (Peak Tailing, Broadening, Low Recovery)
Symptoms:
-
The desired peptide peak in the HPLC chromatogram is broad and asymmetrical (tailing).
-
The peak height is low, and the peak width is large.
-
The calculated recovery of the peptide after purification is significantly lower than expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor HPLC performance with hydrophobic peptides.
Recommendations:
-
Optimize the Gradient: A shallower gradient around the elution point of the peptide can improve peak sharpness.[14]
-
Increase Column Temperature: Elevating the column temperature can enhance solubility and improve peak shape.[1]
-
Change Stationary Phase: If the peptide binds too strongly to a C18 column, a less hydrophobic stationary phase like C8 or C4 may yield better results.[15]
-
Mobile Phase Additives: Ensure an appropriate ion-pairing agent like TFA is used. In some cases, alternatives like formic acid (for MS compatibility) may require optimization of concentration.[14]
Data Presentation
Table 1: Common Solvents and Additives for Solubilizing Hydrophobic this compound Peptides
| Solvent/Additive | Type | Typical Starting Concentration | Notes |
| Acetonitrile (ACN) | Organic Solvent | 50-70% in water | Common mobile phase component. |
| Isopropanol | Organic Solvent | 20-50% in water | Can improve solubility over ACN for some peptides. |
| n-Propanol | Organic Solvent | 20-50% in water | Similar to isopropanol, may offer different selectivity.[9] |
| Dimethyl Sulfoxide (DMSO) | Strong Organic Solvent | Minimal volume for stock | Very effective, but can oxidize Met and Cys residues.[2][7] |
| Dimethylformamide (DMF) | Strong Organic Solvent | Minimal volume for stock | Good alternative to DMSO, especially for Cys-containing peptides.[7] |
| Trifluoroethanol (TFE) | Organic Solvent | 10-50% in buffer | Can disrupt secondary structures and improve solubility.[16] |
| Formic Acid | Acidic Additive | 0.1 - 1.0% | Can aid in solubilizing basic peptides. |
| Acetic Acid | Acidic Additive | 10-25% | Another option for dissolving basic peptides.[8] |
| Guanidine Hydrochloride | Chaotropic Agent | 6 M | Effective at disrupting aggregation.[2] |
| Urea | Chaotropic Agent | 8 M | Another common chaotropic agent.[7] |
Table 2: Recommended Starting Parameters for RP-HPLC Purification of Hydrophobic this compound Peptides
| Parameter | Recommended Setting | Rationale |
| Column | C18, C8, or C4 silica, 5-10 µm, 100-300 Å | C18 is standard, but less hydrophobic phases (C8, C4) can be better for very hydrophobic peptides to reduce strong retention.[1] |
| Mobile Phase A | 0.1% TFA in Water | Standard ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier. Isopropanol can be added or substituted for very hydrophobic peptides. |
| Gradient | 5-95% B over 30-60 minutes | A shallow gradient is often necessary for good resolution of hydrophobic peptides.[14] |
| Flow Rate | Dependent on column dimensions (e.g., 1 mL/min for 4.6 mm ID) | Lower flow rates can sometimes improve resolution.[1] |
| Column Temperature | 40-60 °C | Increased temperature can improve solubility and peak shape.[1] |
| Detection | 210-230 nm | Wavelengths for detecting the peptide backbone. |
Experimental Protocols
Protocol 1: Stepwise Dissolution of a Hydrophobic this compound Peptide
This protocol is designed for peptides that are difficult to dissolve in standard aqueous buffers.
-
Aliquot the Peptide: Weigh a small, precisely known amount of the lyophilized peptide into a clean microcentrifuge tube.
-
Initial Wetting with Organic Solvent: Add a small volume of a pure organic solvent (e.g., isopropanol, n-propanol, or acetonitrile) sufficient to wet the peptide powder. Vortex gently. This step helps to overcome surface tension and expose the hydrophobic regions of the peptide to the solvent.[9]
-
Addition of Concentrated Buffer/Acid: If your final solution requires a buffer or acid (like TFA), add the concentrated form at this stage. This helps to establish the desired pH environment.[9]
-
Aqueous Dilution: Gradually add the aqueous component (e.g., HPLC-grade water) to the desired final concentration while vortexing. The peptide, which may have been insoluble in the pure organic or aqueous phases alone, will often dissolve at an intermediate solvent composition.[9]
-
Final Dilution for Injection: If a very strong solvent like DMSO was used for initial dissolution, dilute the stock solution with the initial mobile phase of your HPLC gradient to a concentration where the strong solvent will not cause peak distortion upon injection.
Protocol 2: General RP-HPLC Purification of a Hydrophobic this compound Peptide
This protocol provides a general workflow for the purification of a hydrophobic this compound peptide using reverse-phase high-performance liquid chromatography.
-
Sample Preparation: Dissolve the crude hydrophobic this compound peptide using an appropriate solvent and method (refer to Protocol 1). The final sample should be fully solubilized and filtered through a 0.22 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system and the chosen column (e.g., C18, C8, or C4) with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Injection: Inject the prepared peptide sample onto the column. The injection volume will depend on the column size and the concentration of the sample.
-
Elution Gradient: Run a linear gradient from low to high concentration of Mobile Phase B (e.g., 5% to 95% B over 40 minutes). The exact gradient should be optimized based on the hydrophobicity of the peptide.
-
Fraction Collection: Collect fractions as the peaks elute from the column. The size of the fractions will depend on the peak widths and the desired purity.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine the purity of each fraction.
-
Pooling and Lyophilization: Pool the fractions that contain the desired peptide at the target purity level. Lyophilize the pooled fractions to obtain the purified peptide as a powder.
-
Post-Purification Analysis: Characterize the final purified peptide by analytical HPLC and mass spectrometry to confirm its purity and identity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. jpt.com [jpt.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. lifetein.com [lifetein.com]
- 8. What is the Best Way to Dissolve Peptides? | AmbioPharm | AmbioPharm [ambiopharm.com]
- 9. nestgrp.com [nestgrp.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Racemization During Lariat Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization during the synthesis of lariat peptides. This compound peptides, with their unique branched-cyclic structure, present specific challenges in maintaining stereochemical integrity, particularly during the crucial cyclization step. This guide offers practical advice and detailed protocols to help you achieve high-purity this compound peptides with minimal epimerization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in this compound peptide synthesis?
A1: Racemization is the conversion of a chiral amino acid from its desired stereoisomer (typically L-form in natural peptides) into a mixture that includes its mirror image (D-form). This loss of stereochemical purity can have profound consequences for a peptide's biological activity, conformational stability, and therapeutic efficacy. In this compound peptide synthesis, racemization can occur during both the linear solid-phase peptide synthesis (SPPS) and, most critically, during the side-chain cyclization step to form the characteristic isopeptide bond.
Q2: What are the primary mechanisms of racemization during peptide synthesis?
A2: There are two main pathways through which racemization occurs:
-
Oxazolone (B7731731) Formation: During the activation of a carboxylic acid group for coupling, an oxazolone (or azlactone) intermediate can form. The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of chirality. This is a major concern during both linear chain elongation and the cyclization step.
-
Direct Enolization: A strong base can directly abstract the α-proton from an activated amino acid, forming a planar enolate intermediate. Reprotonation can then occur from either face, resulting in racemization.
Q3: Which amino acids are most susceptible to racemization?
A3: While any chiral amino acid can be at risk, some are particularly prone to racemization under standard synthesis conditions. Histidine (His) and Cysteine (Cys) are notoriously susceptible. Other amino acids to be cautious with, especially during prolonged activation or at elevated temperatures, include Phenylalanine (Phe) and Serine (Ser).[1] The C-terminal amino acid of the linear peptide precursor is especially vulnerable during the activation for the cyclization step.
Q4: How does the cyclization step in this compound peptide synthesis increase the risk of racemization?
A4: The formation of the this compound structure involves activating the C-terminal carboxylic acid and reacting it with a nucleophilic side chain (e.g., the epsilon-amino group of Lysine (B10760008) or the beta-carboxyl group of Aspartic acid). This intramolecular cyclization can be slower than intermolecular coupling during linear synthesis, leading to a longer lifetime for the activated C-terminal residue. This extended activation period increases the opportunity for oxazolone formation and subsequent racemization.
Troubleshooting Guide: Minimizing Racemization
This guide provides a systematic approach to troubleshooting and minimizing racemization at each stage of this compound peptide synthesis.
Issue 1: Racemization during linear solid-phase peptide synthesis (SPPS)
Even before the critical cyclization step, racemization can occur during the coupling of individual amino acids.
Troubleshooting Steps:
-
Optimize Coupling Reagent and Additive Combination:
-
Problem: Your coupling reagent may be too reactive or used without a racemization-suppressing additive.
-
Solution: For carbodiimide-based couplings (e.g., DIC, DCC), always use an additive like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[2] Phosphonium (e.g., PyBOP, HBTU) and aminium/uronium (e.g., HATU, HCTU) reagents are generally efficient with low racemization, especially when used with an additive.[2]
-
-
Select an Appropriate Base:
-
Problem: Strong, non-hindered bases can promote racemization through direct enolization.
-
Solution: Use a weaker or sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over N,N-diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA).[2]
-
-
Control Reaction Temperature:
-
Problem: Higher temperatures accelerate both the coupling reaction and the rate of racemization.
-
Solution: Perform coupling reactions at a lower temperature, such as 0 °C, especially for sensitive amino acids.[1]
-
-
Minimize Pre-activation Time:
-
Problem: Prolonged activation of the amino acid before addition to the resin increases the risk of racemization.
-
Solution: Add the coupling reagent to the mixture of the amino acid and the resin-bound amine simultaneously (in-situ activation). If pre-activation is necessary, keep it to a minimum (1-5 minutes).[1]
-
Issue 2: Racemization during on-resin this compound cyclization
The intramolecular cyclization to form the isopeptide bond is a high-risk step for racemization of the C-terminal residue.
Troubleshooting Steps:
-
Choose the Right Cyclization Reagent:
-
Problem: The coupling reagent used for cyclization may be promoting epimerization.
-
Solution: Reagents known for low racemization during cyclization, such as 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP), are excellent choices.[3] The combination of TSTU and CuCl₂ has also been reported to suppress racemization.[3]
-
-
Optimize Cyclization Conditions:
-
Problem: Unfavorable reaction conditions are leading to epimerization.
-
Solution:
-
-
Consider the Peptide Sequence:
-
Problem: The sequence of the linear peptide may hinder efficient cyclization, prolonging the activated state of the C-terminus.
-
Solution: If possible, design the linear precursor to adopt a conformation that favors cyclization. The presence of turn-inducing residues near the cyclization site can be beneficial.
-
Quantitative Data on Racemization
The extent of racemization is highly dependent on the specific amino acid, coupling method, and reaction conditions. The following table summarizes reported racemization levels under various conditions.
| Amino Acid | Coupling/Cyclization Method | Base | Temperature (°C) | Racemization (%) | Reference |
| General SPPS | Various | - | - | ≤ 0.4 per cycle | [5] |
| Fmoc-His(Trt)-OH | HATU/NMM | NMM | Room Temp | High | [6] |
| Fmoc-Cys(Trt)-OH | Various | - | Room Temp | Variable | [6] |
| Fmoc-Cys(Trt)-OH | DIC/Oxyma | - | Room Temp | Negligible | [6] |
Experimental Protocols
Protocol 1: General Procedure for Linear Peptide Synthesis with Minimized Racemization
This protocol outlines a standard Fmoc-SPPS coupling cycle designed to suppress racemization.
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5 x 1 min).
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a racemization-suppressing additive (e.g., HOBt or Oxyma, 3-5 equivalents) in DMF.
-
Add the coupling reagent (e.g., DIC, 3-5 equivalents) to the amino acid solution and allow for a brief pre-activation of 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature, or at 0 °C for sensitive residues.
-
-
Washing: Wash the resin with DMF (3 x 1 min) and dichloromethane (B109758) (DCM) (3 x 1 min).
-
Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.
Protocol 2: On-Resin this compound Cyclization via Side-Chain Lactamization
This protocol describes a general procedure for the on-resin cyclization of a linear peptide precursor to form a this compound structure.
-
Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin using Protocol 1, ensuring the side chains of the amino acids that will form the isopeptide bond have orthogonally protected groups. For example, use Fmoc-Lys(Alloc)-OH and a C-terminal carboxylic acid.
-
Selective Deprotection:
-
Once the linear sequence is complete, selectively deprotect the side chain of the lysine residue. For an Alloc group, this is typically done using a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger like phenylsilane.
-
Thoroughly wash the resin to remove the catalyst and scavenger.
-
-
Cyclization:
-
Swell the resin in a suitable solvent (e.g., DMF or NMP).
-
In a separate vessel, prepare the cyclization cocktail. A recommended combination for low racemization is DEPBT (3 equivalents) and a mild base like DIEA or NMM (6 equivalents) in DMF.
-
Add the cyclization cocktail to the resin.
-
Allow the reaction to proceed for 12-24 hours at room temperature. Monitor the reaction for completion using LC-MS analysis of a small cleavage sample.
-
-
Washing: After cyclization, thoroughly wash the resin with DMF and DCM.
-
Final Cleavage and Deprotection: Cleave the this compound peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification and Analysis: Purify the crude this compound peptide by reverse-phase HPLC. Analyze the purity and confirm the mass by LC-MS. To quantify racemization, the purified peptide can be hydrolyzed and the resulting amino acids analyzed by chiral GC or HPLC.
Visualizing the Workflow
Diagram 1: General Workflow for this compound Peptide Synthesis
Caption: General workflow for the solid-phase synthesis of this compound peptides.
Diagram 2: Racemization Mechanisms in Peptide Synthesis
Caption: The two primary mechanisms of racemization during peptide synthesis.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Intron sequences involved in this compound formation during pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
selecting the optimal linker for lariat peptide cyclization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to . It includes frequently asked questions for foundational knowledge, troubleshooting guides for common experimental issues, and detailed protocols and data for practical application.
Frequently Asked Questions (FAQs)
Q1: What is a lariat peptide? A this compound peptide is a unique molecular structure characterized by a cyclic portion and a linear "tail". The cyclization occurs between one of the peptide's termini (N- or C-terminus) and an amino acid side chain within the sequence, forming a branched-cyclic topology.[1][2] Approximately 30% of cyclic peptide natural products are lariats, most commonly formed by an ester linkage between the C-terminus and a side-chain hydroxyl group (a depsipeptide).[1]
Q2: What are the advantages of using a this compound structure over a simple linear or head-to-tail cyclic peptide? this compound peptides offer several advantages that make them an attractive modality in drug discovery:
-
Enhanced Stability: Like other cyclic peptides, the constrained macrocycle of a this compound peptide often provides increased resistance to proteolytic degradation compared to linear counterparts.[3][4]
-
Improved Pharmacological Properties: Cyclization can pre-organize the peptide into its bioactive conformation, potentially increasing binding affinity, potency, and selectivity for its target.[3][5]
-
Unique Target Engagement: The combination of a constrained ring and a flexible tail allows for unique interactions with biological targets. The cyclic portion can bind to one subsite while the tail extends into an adjacent pocket, a binding mode that can be difficult to achieve with other scaffolds.[1]
-
High Membrane Permeability: Studies have shown that the unique topology of this compound peptides can lead to a high degree of passive membrane permeability, which is crucial for engaging intracellular targets.[1]
Q3: What are the critical factors to consider when designing a linker for cyclization? The choice of linker is crucial as it directly influences the peptide's final conformation, stability, and biological activity. Key factors include:
-
Length: The linker must be long enough to connect the two points of cyclization without introducing excessive strain, which could disrupt the desired bioactive conformation.[6] Longer linkers have been shown to improve docking efficiency in some systems.[7]
-
Flexibility vs. Rigidity: Flexible linkers (e.g., rich in Glycine) provide conformational freedom, while rigid linkers (e.g., containing Proline) can help induce specific turns and pre-organize the peptide structure.[3][7] The choice depends on how much conformational constraint is desired.
-
Hydrophilicity: Incorporating hydrophilic linkers can help mitigate aggregation issues, particularly for hydrophobic peptide sequences.
-
Chemical Compatibility: The linker's amino acids and any non-natural components must be compatible with the overall solid-phase peptide synthesis (SPPS) and cyclization chemistry.[8]
Q4: Which amino acids are commonly used in peptide linkers? While any amino acid can be used, some are favored for their specific properties:
-
Glycine (Gly) and Alanine (Ala): Often used to create flexible linkers due to their small side chains that are less likely to interfere with the peptide's conformation.[3][5]
-
Proline (Pro): Used to introduce conformational rigidity or to induce β-turns, which can be beneficial for pre-organizing the peptide for cyclization.[7][9]
-
Serine (Ser) and Threonine (Thr): Their hydroxyl side chains can be used as attachment points for cyclization, forming depsipeptides (ester bonds).[8]
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound peptide synthesis and cyclization.
Problem: Low or no yield of the cyclized product.
-
Possible Cause 1: Unfavorable peptide conformation. The linear peptide precursor may not be suitably pre-organized for the intramolecular reaction, leading to a slow cyclization rate and favoring intermolecular side reactions.
-
Solution: Introduce turn-inducing elements such as a D-amino acid or a Proline residue near the cyclization site to promote a conformation amenable to cyclization.[9]
-
-
Possible Cause 2: Aggregation of the linear precursor. Hydrophobic peptide sequences are prone to aggregation, which can severely hinder cyclization efficiency.
-
Solution 1: If performing cyclization in solution, ensure high dilution conditions (typically < 1 mM) to disfavor intermolecular reactions like dimerization and oligomerization.[10]
-
Solution 2: Change the primary synthesis solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating sequences.[11]
-
Solution 3: Perform the synthesis at an elevated temperature to help disrupt secondary structures and reduce aggregation.[11][12]
-
-
Possible Cause 3: Inefficient coupling reagents. The chosen coupling reagent may not be potent enough to drive the cyclization, especially for sterically hindered or difficult sequences.
-
Solution: Use a more powerful coupling reagent. Carbodiimide-based reagents (DIC) are standard, but phosphonium (B103445) (PyBOP) or aminium/uronium (HATU, HCTU, COMU) reagents offer higher efficiency for challenging cyclizations.[9][12]
-
-
Possible Cause 4: Steric hindrance at the cyclization site. The linker may be too short or rigid, creating a strained conformation that is difficult to form.[6]
-
Solution: Re-evaluate the linker design. Test a small library of linkers with varying lengths and flexibility to find the optimal composition for your specific peptide sequence.
-
Problem: The final product contains significant amounts of dimers or oligomers.
-
Possible Cause: Reaction concentration is too high. This is a common issue for cyclizations performed in solution after cleavage from the resin.
-
Solution: Strictly adhere to high-dilution principles. The linear peptide should be added slowly (e.g., via syringe pump over several hours) to a large volume of solvent containing the coupling reagents to maintain a low instantaneous concentration of the reactive peptide.[10]
-
Problem: The peptide is lost from the resin during synthesis (premature cleavage).
-
Possible Cause: The linker anchoring the peptide to the resin is too acid-labile. This is a frequent issue with highly acid-sensitive resins like 2-Chlorotrityl (2-CTC) when acidic conditions are present during coupling steps.
-
Solution 1: Switch from a weaker base like N-methylmorpholine (NMM) to a stronger, more sterically hindered base like N,N-Diisopropylethylamine (DIPEA) to better neutralize acidity during coupling.[13]
-
Solution 2: Avoid coupling reagents that generate acidic byproducts (e.g., HOBt). Oxyma-based activators like COMU are a safer alternative.[12][13]
-
Solution 3: If synthesizing a protected fragment, consider using a more robust linker like Wang, and cleave under milder conditions if side-chain protecting groups need to be preserved.[14]
-
Protocols and Data
General Experimental Protocol for this compound Peptide Synthesis
This protocol provides a general workflow for the synthesis, cyclization, and purification of a this compound peptide where cyclization occurs between the C-terminus and a serine side chain.
1. Synthesis of the Linear Peptide Precursor (Fmoc-SPPS)
-
Resin Selection: Choose a resin suitable for your strategy. For on-resin cyclization, a side-chain anchoring strategy is needed. For solution-phase cyclization, a standard acid-labile resin (e.g., 2-CTC or Wang) is appropriate.[14]
-
First Amino Acid Loading: Load the first Fmoc-protected amino acid onto the resin according to the resin manufacturer's protocol.
-
Chain Elongation: Perform automated or manual SPPS cycles. A typical cycle includes:
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Add the next Fmoc-amino acid (3-5 equivalents), a coupling reagent (e.g., HCTU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in DMF. Allow reacting for 30-60 minutes.
-
Washing: Wash the resin with DMF.
-
Monitoring: Use a qualitative Kaiser test to confirm the completion of each coupling step.[12]
-
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
2. Cyclization Strategy (Choose One)
-
A) On-Resin Cyclization (Side-chain to C-terminus):
-
This method requires the peptide to be anchored to the resin via a side chain, leaving the C-terminus free.
-
Selectively deprotect the side chain that will form the this compound branch point (e.g., remove the protecting group from a serine residue).
-
Activate the free C-terminal carboxyl group using a coupling reagent (e.g., HATU/DIPEA in DMF) and allow the intramolecular cyclization to proceed on the solid support.[15]
-
-
B) In-Solution Cyclization (Post-Cleavage):
-
Cleavage: Cleave the linear peptide from the resin using a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O for 2-3 hours).[15]
-
Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the linear precursor by reverse-phase HPLC (RP-HPLC).
-
Cyclization: Dissolve the purified linear peptide in a large volume of solvent (e.g., DMF) to a final concentration of ~0.5-1 mM. Add the coupling reagents (e.g., HATU and DIPEA) and stir at room temperature for 2-24 hours, monitoring the reaction by LC-MS.[1]
-
3. Final Purification and Characterization
-
Purification: Purify the crude cyclized peptide by RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final this compound peptide using high-resolution mass spectrometry (MS) and analytical HPLC.[16][17][18] Further structural analysis can be performed using NMR spectroscopy.[16]
Data Tables for Linker Selection
Table 1: Comparison of Common Amino Acid-Based Linker Types
| Linker Type | Example Sequence | Key Properties | Optimal Use Case |
| Flexible | GGG, GGSG | High conformational flexibility, minimal steric hindrance.[3][5] | Connecting domains where precise orientation is not critical or when exploring conformational space. |
| Rigid | P, PPPP, GSGSGS | Induces turns (β-turns), restricts conformational freedom, pre-organizes structure.[7] | Constraining a peptide into a known bioactive conformation or mimicking a natural loop structure. |
| Hydrophilic | S, T, or PEGylated amino acids | Improves solubility, can reduce aggregation of hydrophobic peptides. | Cyclization of aggregation-prone sequences or improving the pharmacokinetic profile of the peptide. |
| Charged | K, R, D, E | Can improve solubility and influence interactions with biological targets or membranes. | Modulating peptide solubility and cell permeability. |
Table 2: Guide to Common Cyclization Reagents
| Reagent Class | Examples | Relative Cost | Efficiency/Speed | Key Considerations |
| Carbodiimide | DIC/Oxyma | Low | Standard | Cost-effective for routine cyclizations. Can cause racemization with sensitive residues.[12][15] |
| Aminium/Uronium | HBTU, HCTU, HATU | Medium | High | Widely used, highly efficient, and fast. Suppresses racemization better than carbodiimides.[9][12] |
| Phosphonium | PyBOP, PyAOP | Medium-High | High | Very effective for difficult or sterically hindered cyclizations.[9] |
| Organophosphorus | COMU | High | Very High | Excellent efficiency and solubility. Considered safer as it avoids benzotriazole-based byproducts.[12] |
Visualizations
Caption: A flowchart illustrating the key steps and decision points in the synthesis of this compound peptides.
Caption: A logical decision tree to guide researchers in selecting a suitable linker type.
Caption: A simplified diagram showing the key components of a this compound peptide structure.
References
- 1. Geometrically diverse this compound peptide scaffolds reveal an untapped chemical space of high membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Exploring a Structural Data Mining Approach to Design Linkers for Head-to-Tail Peptide Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Switching Between Bicyclic and Linear Peptides — The Sulfhydryl-Specific Linker TPSMB Enables Reversible Cyclization of Peptides [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclisation strategies for stabilising peptides with irregular conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 9. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
- 12. benchchem.com [benchchem.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. biotage.com [biotage.com]
- 16. polarispeptides.com [polarispeptides.com]
- 17. jpt.com [jpt.com]
- 18. ijsra.net [ijsra.net]
Technical Support Center: Formulation Strategies for Poorly Soluble Lariat Peptides
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for overcoming the challenges associated with the formulation of poorly soluble lariat peptides.
Frequently Asked Questions (FAQs)
Q1: What are this compound peptides, and why do they often exhibit poor solubility?
A1: this compound peptides are a unique class of macrocyclic compounds characterized by a cyclic core and a tail connected to the backbone, often via an isopeptide or ester bond. Their poor solubility typically stems from a high proportion of hydrophobic amino acids and a rigid, constrained conformation that encourages self-association and aggregation.[1][2] This aggregation can mask polar functional groups, reducing favorable interactions with aqueous solvents.[1][2]
Q2: What are the critical first steps in developing a formulation for a new, poorly soluble this compound peptide?
A2: A thorough preformulation study is the essential first step.[3] This involves characterizing the peptide's physicochemical properties, including its isoelectric point (pI), pH-solubility profile, and propensity to aggregate under various conditions (e.g., temperature, concentration).[1][4] Understanding these fundamental characteristics allows for a more rational selection of solubilization strategies.[5]
Q3: Which classes of excipients are most effective for enhancing the solubility of this compound peptides?
A3: Several classes of excipients can be employed to enhance peptide solubility.[3][6] Common choices include:
-
pH-modifying agents and buffers (e.g., citrate, phosphate): Used to adjust the pH of the formulation away from the peptide's isoelectric point (pI), thereby increasing its net charge and promoting electrostatic repulsion between peptide molecules.[1][7]
-
Co-solvents (e.g., DMSO, ethanol, isopropanol): Organic solvents that can disrupt hydrophobic interactions and improve the solubility of non-polar peptides.[8][9][10]
-
Surfactants (e.g., Polysorbates like Tween 20/80): Amphiphilic molecules that can form micelles to encapsulate hydrophobic regions of the peptide, preventing aggregation and improving solubility.[6][10]
-
Complexing agents (e.g., Cyclodextrins): These have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with hydrophobic parts of the peptide, effectively shielding them from the aqueous environment.[7][10][11]
-
Amino acids (e.g., Arginine, Glycine): Can help to reduce aggregation and improve the stability and solubility of the peptide formulation.[6]
Q4: How can lyophilization (freeze-drying) help with formulation, and what are the common challenges?
A4: Lyophilization is a key strategy for improving the long-term stability of peptide formulations by removing water, which mitigates degradation pathways like hydrolysis.[12][13] For poorly soluble peptides, it creates a porous cake that can improve dissolution upon reconstitution.[13] However, challenges include peptide aggregation or denaturation during freezing and drying.[12][14] These can be addressed by adding cryoprotectants (e.g., mannitol (B672), trehalose) to the formulation and carefully optimizing the freezing and drying cycles.[6][12][15]
Q5: What analytical techniques are essential for characterizing this compound peptide formulations and detecting aggregation?
A5: A combination of techniques is necessary as no single method can cover the entire size range of potential aggregates.[4] Key methods include:
-
Size Exclusion Chromatography (SEC): A precise method for detecting and quantifying soluble aggregates like dimers and oligomers.[4][16][17]
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution and is effective for detecting sub-visible aggregates.[4]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to assess the purity and chemical stability of the peptide.[2]
-
Analytical Ultracentrifugation (AUC): Provides information on the homogeneity of the peptide solution and the presence of aggregates over a wide molecular weight range.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Causes | Recommended Solutions & Protocols |
| Peptide precipitates immediately upon reconstitution in an aqueous buffer. | 1. The buffer pH is too close to the peptide's isoelectric point (pI).2. The peptide concentration is above its solubility limit.3. The peptide is highly hydrophobic. | 1. pH Adjustment: Prepare a series of buffers at different pH values (e.g., 2 units above and below the pI) and test solubility in small aliquots.[1][8]2. Concentration Screening: Perform a solubility curve by attempting to dissolve increasing amounts of the peptide to determine its saturation point.3. Co-solvent Addition: Start by dissolving the peptide in a minimal amount of an organic solvent like DMSO, then slowly add the aqueous buffer dropwise while vortexing.[7][8] |
| The lyophilized peptide cake appears collapsed or does not reconstitute easily. | 1. Inadequate amount of bulking agent in the formulation.2. The collapse temperature of the formulation was exceeded during primary drying.3. The formulation contains components that form a eutectic mixture with a low melting point. | 1. Add Bulking Agents: Incorporate cryoprotectants like mannitol or trehalose, which provide structural support to the cake.[6][12]2. Optimize Lyophilization Cycle: Use techniques like Freeze-Dry Microscopy to determine the critical collapse temperature of your formulation and ensure the primary drying shelf temperature is kept below this point.[14]3. Formulation Reformulation: Screen different excipients to find a combination that results in a higher glass transition temperature (Tg) or collapse temperature.[13] |
| Low and variable bioavailability is observed in in vivo studies. | 1. Precipitation of the peptide at the injection site due to pH or solvent changes.2. Formation of aggregates in vivo, leading to reduced activity and faster clearance.3. Poor membrane permeability of the this compound peptide. | 1. Use Solubility Enhancers: Formulate with excipients like cyclodextrins or use lipid-based delivery systems (e.g., liposomes) to maintain solubility upon injection.[10][11][18]2. Monitor Aggregation: Use DLS and SEC to ensure the formulation is free of aggregates before injection.[2][4]3. Permeability Enhancement: Consider strategies like PEGylation or the use of permeation enhancers, though this involves chemical modification of the peptide itself.[1][8] |
| Analytical results (e.g., SEC, RP-HPLC) show multiple peaks or peak broadening over time. | 1. The peptide is aggregating in the formulation vial or during analysis.2. Chemical degradation (e.g., oxidation, hydrolysis, deamidation) is occurring.[2][19]3. Non-specific adsorption of the peptide to vials or analytical columns. | 1. Optimize Mobile Phase/Formulation: For SEC, adding organic modifiers or changing the ionic strength of the mobile phase can reduce non-specific interactions.[16] For the formulation, screen anti-aggregation excipients like polysorbates.[6]2. Stability Studies: Conduct forced degradation studies (e.g., exposure to high temperature, light, oxidizing agents) to identify degradation pathways and add appropriate stabilizers (e.g., antioxidants).[19]3. Use Low-Binding Materials: Employ low-adsorption vials and ensure proper passivation of HPLC columns. |
Experimental Protocols & Methodologies
Protocol 1: pH-Solubility Profile Determination
-
Objective: To determine the solubility of the this compound peptide across a range of pH values.
-
Materials: this compound peptide powder, a series of buffers (e.g., citrate, acetate, phosphate, tris) covering a pH range from 3 to 10, microcentrifuge tubes, shaker/vortexer, centrifuge, HPLC system.
-
Method: a. Add an excess amount of peptide powder to a series of tubes, each containing a different pH buffer. b. Equilibrate the samples by shaking at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached. c. Centrifuge the tubes at high speed to pellet the undissolved peptide. d. Carefully collect the supernatant and filter it through a 0.22 µm filter. e. Quantify the concentration of the dissolved peptide in the supernatant using a validated RP-HPLC method with a standard curve. f. Plot the measured solubility (e.g., in mg/mL) against the pH to identify the pH of minimum and maximum solubility.
Protocol 2: Screening of Solubilizing Excipients
-
Objective: To evaluate the effectiveness of different excipients at increasing peptide solubility.
-
Materials: this compound peptide, chosen buffer (ideally at a pH where solubility is poor), stock solutions of excipients (e.g., 20% Polysorbate 80, 40% Hydroxypropyl-β-Cyclodextrin, Arginine, Ethanol).
-
Method: a. Prepare a series of vials containing the peptide in the chosen buffer. b. Add increasing concentrations of a single excipient to the vials. c. Equilibrate, centrifuge, and quantify the peptide concentration in the supernatant as described in Protocol 1. d. Repeat for each excipient class. e. Compare the solubility enhancement for each excipient to identify the most effective candidates.
Visualizations
Caption: Formulation development workflow for this compound peptides.
Caption: Troubleshooting flowchart for peptide precipitation.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Protein Aggregation Analysis [intertek.com]
- 5. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 6. directpeptides.com [directpeptides.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. jpt.com [jpt.com]
- 9. waters.com [waters.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. verifiedpeptides.com [verifiedpeptides.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Overcoming the Top Three Challenges to Lyophilization [mccrone.com]
- 15. LYOPHILIZATION - Lyo 101: Challenges & Solutions in Lyophilization Cycle Development [drug-dev.com]
- 16. researchgate.net [researchgate.net]
- 17. Proteins & Peptides Particle and Aggregation Characterization - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 18. mdpi.com [mdpi.com]
- 19. The Development of a Stable Peptide-Loaded Long-Acting Injection Formulation through a Comprehensive Understanding of Peptide Degradation Mechanisms: A QbD-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Lariat Peptides vs. Linear Peptides: A Comparative Analysis of Stability
In the landscape of peptide-based therapeutics and research, stability is a critical determinant of efficacy and viability. Unmodified linear peptides are often susceptible to rapid degradation by proteases, limiting their in vivo applications. To overcome this challenge, various strategies have been developed to enhance peptide stability, with structural constraint being a leading approach. Lariat peptides, characterized by a cyclic structure formed by a covalent bond between a side chain and one of the termini, represent a promising class of constrained peptides. This guide provides a comparative stability analysis of this compound peptides and their linear counterparts, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Structural Differences and Rationale for Enhanced Stability
Linear peptides possess free N- and C-termini, which are primary recognition sites for exopeptidases, enzymes that cleave amino acids from the ends of a peptide chain. The inherent flexibility of linear peptides also makes them more susceptible to cleavage by endopeptidases, which act on internal peptide bonds.
This compound peptides, by virtue of their cyclized structure, introduce significant conformational rigidity. This macrocyclic architecture shields the peptide backbone from enzymatic attack in several ways:
-
Steric Hindrance: The cyclic structure can physically block the access of proteases to susceptible cleavage sites.
-
Reduced Conformational Flexibility: A more rigid structure is less likely to adopt the extended conformation often required for binding to the active site of a protease.
-
Masking of Cleavage Sites: The cyclization can orient side chains in a way that masks specific recognition sequences for proteases.
The presence of a "tail" in this compound peptides, the linear portion extending from the cyclic core, can be strategically designed to interact with target receptors while the core structure maintains overall stability.
Figure 1. Structural comparison of a linear peptide and a this compound peptide.
Quantitative Stability Analysis
While direct head-to-head comparative stability data for a this compound peptide and its exact linear precursor is limited in published literature, studies on analogous constrained peptides, such as branched and cyclic peptides, provide strong evidence for the stabilizing effect of a non-linear architecture.
One study on branched synthetic peptides, which share the feature of a non-linear structure with this compound peptides, demonstrated significantly enhanced resistance to degradation in mouse serum compared to their linear counterparts. The branched peptides were found to be almost twice as resistant to degradation[1].
Furthermore, a comparative study of a cyclic RGD peptide and its linear analogue revealed a 30-fold increase in stability for the cyclic version at a neutral pH[2]. This dramatic increase in stability is attributed to the reduced structural flexibility imposed by the ring structure, which hinders the peptide from adopting a conformation susceptible to degradation[2].
The following table summarizes representative stability data from these analogous peptide structures, offering a strong indication of the expected stability improvements in this compound peptides over their linear precursors.
| Peptide Type | Model Peptide | Stability Metric (Half-life or % Remaining) | Experimental Conditions | Reference |
| Linear | T1-K-B (Linear) | ~30% remaining after 180 min | 10% Normal Mouse Serum | [1] |
| Branched | T1-K-B (Branched) | ~60% remaining after 180 min | 10% Normal Mouse Serum | [1] |
| Linear | Arg-Gly-Asp-Phe-OH | t½ ≈ 20 hours (at pH 7, 50°C) | pH 7 Buffer | [2] |
| Cyclic | cyclo-(1, 6)-Ac-Cys-Arg-Gly-Asp-Phe-Pen-NH2 | t½ ≈ 600 hours (at pH 7, 50°C) | pH 7 Buffer | [2] |
Experimental Protocols
The assessment of peptide stability is crucial for the development of peptide-based drugs. The following are detailed methodologies for key experiments cited in the evaluation of peptide stability.
Serum Stability Assay
This protocol outlines a general method for determining the stability of a peptide in serum.
Objective: To quantify the degradation of a peptide over time in the presence of serum proteases.
Materials:
-
Test peptide (this compound and Linear versions)
-
Human or animal serum
-
Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) in water)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Peptide Incubation:
-
Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO).
-
Pre-warm an aliquot of serum to 37°C.
-
Spike the serum with the test peptide to a final concentration (e.g., 100 µg/mL).
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-serum mixture.
-
Immediately add the aliquot to a tube containing the quenching solution to stop enzymatic degradation.
-
-
Sample Preparation:
-
Vortex the quenched sample and centrifuge at high speed to precipitate the serum proteins.
-
Collect the supernatant containing the remaining intact peptide and its degradation products.
-
-
Analysis by HPLC-MS:
-
Analyze the supernatant using a reverse-phase HPLC (RP-HPLC) column.
-
Use a gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent (e.g., 0.1% trifluoroacetic acid).
-
Monitor the elution profile by UV absorbance at a specific wavelength (e.g., 214 nm or 280 nm).
-
Couple the HPLC to a mass spectrometer to identify the intact peptide and its degradation products based on their mass-to-charge ratio.
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of the intact peptide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide.
-
Figure 2. Experimental workflow for a serum stability assay.
Conclusion
References
Lariat vs. Stapled Peptides: A Comparative Guide to Cellular Penetration
For researchers, scientists, and drug development professionals, understanding the cell penetration capabilities of different peptide architectures is crucial for the design of effective intracellular therapeutics. This guide provides a detailed comparison of two prominent constrained peptide scaffolds: lariat peptides and stapled peptides, with a focus on their ability to cross the cell membrane.
This comparison synthesizes available experimental data to offer an objective overview of their performance. Detailed methodologies for key experiments are provided to enable researchers to critically evaluate the findings and design their own studies.
At a Glance: this compound vs. Stapled Peptides
| Feature | This compound Peptides | Stapled Peptides |
| Structure | Cyclic structure with an exocyclic peptide tail, formed by cyclization of a terminus to a side chain. | Peptides constrained into an α-helical conformation by a synthetic "staple" linking two amino acid side chains. |
| Primary Uptake Mechanism | Primarily passive diffusion across the cell membrane. | Predominantly through endocytosis, with some evidence of direct translocation. |
| Key Influencing Factors for Cell Penetration | N-methylation, stereochemistry, and the ability to form intramolecular hydrogen bonds to shield polar groups. | Staple type (e.g., hydrocarbon vs. lactam), overall charge, and hydrophobicity. |
| Reported Permeability (PAMPA) | Can exhibit high passive permeability, with some examples showing Papp > 10 x 10⁻⁶ cm/s. | Generally lower passive permeability compared to highly optimized this compound peptides; cellular uptake is often concentration- and energy-dependent. |
Structural Differences and Mechanisms of Cellular Entry
This compound and stapled peptides, while both constrained to enhance their therapeutic properties, possess distinct structural features that significantly influence their interaction with and passage through the cell membrane.
This compound Peptides are characterized by a "head-to-side-chain" cyclization, creating a macrocycle with a flexible tail. This unique topology allows for a "chameleon-like" behavior where the peptide can adopt different conformations in aqueous versus lipid environments. In the nonpolar environment of the cell membrane, this compound peptides can form internal hydrogen bonds, effectively shielding their polar backbone and presenting a more hydrophobic exterior, which facilitates passive diffusion across the lipid bilayer.
Stapled Peptides , on the other hand, are designed to stabilize the α-helical secondary structure. This is achieved by introducing a synthetic brace, or "staple," between two amino acid side chains. The nature of this staple, commonly a hydrocarbon chain, significantly impacts the peptide's properties. The stabilized α-helix can enhance binding to intracellular targets. However, their entry into cells is often a more complex process than simple passive diffusion. Studies suggest that stapled peptides primarily enter cells via endocytosis, an energy-dependent process involving the formation of vesicles.[1] The positive charge often incorporated into stapled peptides facilitates interaction with negatively charged proteoglycans on the cell surface, initiating uptake.[1]
Quantitative Comparison of Cell Penetration
| Peptide Type | Example Peptide/Library | Permeability (Papp in 10⁻⁶ cm/s) | Assay | Reference |
| This compound Peptide | Library of >1000 this compound peptides | Ranged from <0.01 to >10 | PAMPA | Lokey, et al. (JACS) |
| Stapled Peptide | Not available in a large PAMPA screen | Data often presented as % uptake or fluorescence intensity | Cellular Uptake Assays | Various |
Note: The lack of extensive PAMPA data for stapled peptides makes a direct quantitative comparison challenging. The focus in stapled peptide research has often been on demonstrating cellular uptake and target engagement rather than quantifying passive permeability.
Factors Influencing Cell Penetration
For this compound Peptides:
-
N-methylation: The strategic placement of N-methyl groups on the peptide backbone can rigidify the structure and encourage the formation of intramolecular hydrogen bonds, which is crucial for masking polarity and enhancing passive diffusion.
-
Stereochemistry: The arrangement of D- and L-amino acids can significantly impact the preferred conformation of the peptide, influencing its ability to adopt a membrane-permeable state.
For Stapled Peptides:
-
Staple Type: Hydrocarbon staples generally lead to more hydrophobic peptides with a higher propensity for membrane interaction compared to more polar staples like lactams.[2]
-
Charge: A net positive charge can enhance the initial association with the negatively charged cell membrane and promote endocytic uptake.[1]
-
Hydrophobicity: The overall hydrophobicity of the peptide, influenced by both the amino acid sequence and the staple, plays a critical role in its interaction with the lipid bilayer.[3]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the ability of a compound to passively diffuse across an artificial lipid membrane.
-
Preparation of the Donor Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine) in an organic solvent (e.g., dodecane).
-
Preparation of the Acceptor Plate: A 96-well plate is filled with a buffer solution, which may contain a surfactant to improve the solubility of the test compounds.
-
Assay Assembly: The donor plate is placed on top of the acceptor plate, creating a "sandwich."
-
Addition of Test Compound: The peptide of interest is added to the donor wells.
-
Incubation: The plate sandwich is incubated for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: The concentration of the peptide in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = (V_A / (Area * time)) * -ln(1 - [C_A] / [C_D_initial])
Where V_A is the volume of the acceptor well, Area is the area of the membrane, time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_D_initial] is the initial concentration in the donor well.
Cellular Uptake Assays using Confocal Microscopy and Flow Cytometry
These methods are used to visualize and quantify the amount of peptide that has entered cells.
-
Peptide Labeling: Peptides are typically labeled with a fluorescent dye (e.g., FITC, TAMRA) to enable detection.
-
Cell Culture: Adherent or suspension cells are cultured to an appropriate density in multi-well plates or flasks.
-
Incubation: The fluorescently labeled peptide is added to the cell culture medium at the desired concentration and incubated for a specific time (e.g., 1-4 hours) at 37°C.
-
Washing: The cells are washed multiple times with a cold buffer (e.g., PBS) to remove any peptide that is non-specifically bound to the cell surface.
-
For Confocal Microscopy:
-
Cells are fixed, permeabilized (optional), and stained with nuclear (e.g., DAPI) and/or other organelle-specific dyes.
-
The cells are then imaged using a confocal microscope to visualize the intracellular localization of the peptide.
-
-
For Flow Cytometry:
-
Adherent cells are detached using a non-enzymatic cell dissociation solution.
-
The cell suspension is then analyzed by flow cytometry to quantify the mean fluorescence intensity of the cell population, which is proportional to the amount of internalized peptide.[4]
-
References
A Comparative Guide to the Structural Elucidation of Lariat Peptides: NMR Spectroscopy and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The unique topology of lariat peptides, characterized by a cyclic structure with a tail-like appendage, presents both exciting therapeutic opportunities and significant analytical challenges. A thorough understanding of their three-dimensional structure is paramount for deciphering their mechanism of action and optimizing their drug-like properties. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key techniques for the structural elucidation of this compound peptides, supported by experimental data and detailed protocols.
Performance Comparison of Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful technique for determining the three-dimensional structure of this compound peptides in solution, offering insights into their dynamic nature.[1][2] However, alternative methods such as X-ray crystallography and mass spectrometry provide complementary information and may be more suitable in specific contexts. The following table summarizes the key performance metrics of these techniques.
| Feature | NMR Spectroscopy | X-ray Crystallography | Mass Spectrometry (MS) |
| Primary Information | 3D Structure, Conformation, Dynamics, Interactions[1] | High-resolution 3D Structure (static) | Molecular Weight, Sequence, Post-Translational Modifications[1][3] |
| Sample Phase | Solution | Solid (Crystal) | Gas Phase |
| Sensitivity | Low (micromole to millimole)[1][3] | High (microgram quantities can suffice) | Very High (femtomole to picomole)[1][3] |
| Resolution | Moderate to High (typically 0.20–0.30 nm for peptides)[4] | Very High (can be < 0.1 nm)[4] | High (for m/z), but indirect for 3D structure |
| Molecular Weight Limit | Practically < 50 kDa for high-resolution structure[1] | No strict upper limit, large complexes possible | Very high, suitable for large proteins and complexes[1] |
| Dynamic Information | Yes, provides insights into conformational flexibility[5] | No, provides a static average structure | Indirectly, through techniques like ion mobility-MS |
| Sample Preparation | Minimal, non-destructive[1][3] | Requires crystallization, can be a major bottleneck[5] | More complex, can be destructive[1] |
| Analysis Time | Slower (hours to days per sample)[1] | Variable (days to months for crystallization and data collection) | Faster (minutes per sample)[1] |
| Key Advantage | Provides structural and dynamic data in a near-native solution state. | Can provide atomic resolution structures. | High sensitivity and throughput for sequence and modification analysis. |
| Key Limitation | Lower sensitivity and not suitable for insoluble peptides. | Requires high-quality crystals, which can be difficult to obtain. | Provides limited information on 3D conformation. |
Experimental Workflow for Structural Elucidation by NMR Spectroscopy
The following diagram illustrates the typical workflow for determining the three-dimensional structure of a this compound peptide using NMR spectroscopy.
Detailed Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Peptide Synthesis and Purification: The this compound peptide is first synthesized, typically using solid-phase peptide synthesis, and then purified to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC). The purified peptide is lyophilized to a fluffy powder.
-
Solvent Selection and Dissolution: The lyophilized peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃CN, or a mixture) to a final concentration of 1-5 mM.[6] The choice of solvent depends on the solubility of the peptide. A small percentage of D₂O (5-10%) is often included in organic solvents to provide a lock signal for the NMR spectrometer.[7]
-
pH Adjustment: For aqueous samples, the pH is adjusted to the desired value (typically between 4 and 6) to minimize the exchange rate of amide protons with the solvent, which is crucial for observing key structural information.
-
Transfer to NMR Tube: The final sample solution (typically 500-600 µL) is transferred to a high-quality NMR tube.[3] It is important to filter the sample to remove any particulate matter that could degrade the quality of the NMR spectrum.[8]
NMR Data Acquisition
A series of 1D and 2D NMR experiments are performed to obtain the necessary structural information.
-
1D ¹H NMR: A simple one-dimensional proton NMR spectrum is acquired first to check the sample purity, concentration, and overall spectral quality.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid residue's spin system. It is the primary experiment used for assigning the resonances to specific amino acid types.[9][10]
-
2D COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled through two or three chemical bonds, aiding in the assignment of spin systems.[9][10]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most critical experiments for determining the 3D structure. They identify protons that are close to each other in space (typically < 5 Å), regardless of their position in the peptide sequence.[1][9] The intensity of the cross-peaks in a NOESY or ROESY spectrum is inversely proportional to the sixth power of the distance between the protons.
-
Optional Heteronuclear Experiments: If the peptide is isotopically labeled with ¹³C and/or ¹⁵N, experiments like ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹⁵N HSQC can be performed to resolve spectral overlap and aid in resonance assignment.[11]
Data Processing and Structure Calculation
-
Resonance Assignment: The acquired NMR spectra are processed, and the individual proton resonances are assigned to specific atoms in the this compound peptide sequence using the information from the TOCSY and COSY spectra.
-
Extraction of Structural Restraints:
-
Distance Restraints: The cross-peak intensities from the NOESY or ROESY spectra are converted into upper distance limits between pairs of protons.
-
Dihedral Angle Restraints: The coupling constants (³J-couplings) between adjacent protons, measured from high-resolution 1D or 2D spectra, can be used to restrain the dihedral angles of the peptide backbone using the Karplus equation.[10]
-
-
Structure Calculation: The experimental restraints (distances and dihedral angles) are used as input for structure calculation software such as CYANA or CNS.[12][13][14][15] These programs use computational algorithms, often involving simulated annealing and molecular dynamics, to generate an ensemble of 3D structures that are consistent with the experimental data.
-
Structure Validation: The resulting ensemble of structures is validated using various quality-checking tools. A Ramachandran plot is commonly used to assess the stereochemical quality of the peptide backbone. The final output is typically an ensemble of the 10-20 lowest-energy structures that best fit the experimental restraints.
Alternative and Complementary Techniques
X-ray Crystallography
X-ray crystallography can provide atomic-resolution structures of this compound peptides, but it requires the peptide to form well-ordered crystals, which can be a significant challenge.[5] The resulting structure is a static snapshot of the peptide in the crystalline state, which may not fully represent its conformation in solution.
Mass Spectrometry (MS)
Mass spectrometry is an invaluable tool for determining the exact molecular weight and amino acid sequence of a this compound peptide with very high sensitivity.[1][3] Tandem MS (MS/MS) can be used to fragment the peptide and confirm its sequence. While MS does not directly provide 3D structural information, techniques like ion mobility-mass spectrometry can offer insights into the overall shape and conformational flexibility of the peptide in the gas phase.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content (e.g., α-helix, β-sheet) of a peptide in solution.[1] While it does not provide atomic-level detail, it is a useful complementary technique to NMR for monitoring conformational changes under different conditions.
Conclusion
The structural elucidation of this compound peptides is a critical step in their development as therapeutic agents. NMR spectroscopy is a powerful and versatile technique that provides detailed information about the three-dimensional structure and dynamics of these molecules in a solution environment that mimics their physiological state. While techniques like X-ray crystallography and mass spectrometry offer valuable complementary information, NMR remains the gold standard for obtaining a comprehensive understanding of the conformational landscape of this compound peptides. The choice of technique, or combination of techniques, will ultimately depend on the specific research question, the properties of the this compound peptide, and the available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 3. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 4. people.bu.edu [people.bu.edu]
- 5. Which Method is More Accurate for Protein Structure Determination: X-ray Diffraction or NMR? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. nmr-bio.com [nmr-bio.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. youtube.com [youtube.com]
- 10. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 11. Application of 3D NMR for Structure Determination of Peptide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 13. bpc.uni-frankfurt.de [bpc.uni-frankfurt.de]
- 14. researchgate.net [researchgate.net]
- 15. Automated NMR structure calculation with CYANA - PubMed [pubmed.ncbi.nlm.nih.gov]
Lariat Peptide Sequencing: A Comparative Guide to Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
The unique branched structure of lariat peptides, characterized by a cyclic core and a linear tail, presents both exciting opportunities for drug design and significant challenges for structural elucidation. Mass spectrometry has emerged as a powerful tool for sequencing these complex molecules. This guide provides a comprehensive comparison of the leading mass spectrometry techniques for this compound peptide sequencing, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.
At a Glance: Comparison of Key Sequencing Techniques
The choice of mass spectrometry technique for this compound peptide sequencing depends on a variety of factors, including the size and complexity of the peptide, the desired level of detail, and available instrumentation. The following table summarizes the key performance characteristics of the most common fragmentation methods.
| Technique | Principle | Primary Fragment Ions | Key Advantages | Key Limitations | Best Suited For |
| Collision-Induced Dissociation (CID) | Collisional activation with an inert gas | b- and y-ions | Widely available, effective for small, low-charged peptides. | Often results in incomplete fragmentation of the cyclic core, labile modifications may be lost. | Initial characterization, sequencing of the linear tail. |
| Electron-Transfer Dissociation (ETD) | Electron transfer from a radical anion | c- and z-ions | Preserves labile post-translational modifications, effective for larger and highly charged peptides, provides complementary fragmentation to CID. | Less efficient for doubly charged peptides, may require longer acquisition times. | Sequencing peptides with labile modifications, top-down sequencing of larger lariats. |
| Ultraviolet Photodissociation (UVPD) | Absorption of high-energy photons | a-, b-, c-, x-, y-, and z-ions | Provides extensive fragmentation and high sequence coverage, effective for complex structures including cyclic and disulfide-bonded peptides.[1] | Requires specialized laser-equipped mass spectrometers, potential for complex spectra. | Detailed structural characterization, sequencing of challenging this compound structures. |
In-Depth Analysis of Sequencing Strategies
Top-Down vs. Bottom-Up Proteomics for this compound Peptides
The sequencing of this compound peptides can be approached from two primary strategies: top-down and bottom-up proteomics.[2][3]
-
Top-Down Proteomics: In this approach, the intact this compound peptide is introduced into the mass spectrometer and fragmented.[4][5][6] This method has the significant advantage of preserving the complete structure of the molecule, including the connection point of the this compound tail to the cyclic core and any post-translational modifications.[3] ETD and UVPD are particularly well-suited for top-down sequencing due to their ability to fragment larger molecules effectively.[1][3]
-
Bottom-Up Proteomics: This strategy involves the chemical or enzymatic cleavage of the this compound peptide into smaller, linear fragments prior to mass spectrometry analysis.[7][8][9] While this simplifies the analysis and is compatible with the widely used CID fragmentation, it can result in the loss of information regarding the overall structure and the precise location of the this compound linkage.[10]
Caption: Comparison of Top-Down and Bottom-Up workflows for this compound peptide sequencing.
Fragmentation Techniques: A Closer Look
Collision-Induced Dissociation (CID)
CID is the most common fragmentation technique, where precursor ions are accelerated and collided with a neutral gas.[11] This process typically cleaves the amide bonds along the peptide backbone, generating b- and y-type fragment ions.[12][13] For this compound peptides, CID is often effective in sequencing the linear tail portion. However, the cyclic core can be resistant to fragmentation, leading to incomplete sequence information.[14]
Electron-Transfer Dissociation (ETD)
ETD involves the transfer of an electron to a multiply charged precursor ion, leading to fragmentation.[3] This method preferentially cleaves the N-Cα bond of the peptide backbone, producing c- and z-type fragment ions.[15] A key advantage of ETD is its ability to preserve labile post-translational modifications that are often lost during CID.[16] ETD is particularly powerful for top-down sequencing of larger peptides and can provide complementary data to CID for a more complete sequence analysis.[16]
Caption: Predominant fragmentation pathways for CID (b- and y-ions) and ETD (c- and z-ions).
Ultraviolet Photodissociation (UVPD)
UVPD utilizes high-energy photons (e.g., from a 193 nm laser) to induce fragmentation.[1][17] This technique can cleave a wider variety of bonds compared to CID and ETD, resulting in a more diverse set of fragment ions (a, b, c, x, y, and z).[1] This extensive fragmentation leads to higher sequence coverage, which is particularly beneficial for the complex, cyclic structures of this compound peptides.[18][19] UVPD has shown promise in overcoming the challenges of sequencing peptides with disulfide bonds, a structural feature that can be analogous to the cyclic nature of lariats.[18]
Experimental Protocols
Detailed experimental protocols are crucial for successful this compound peptide sequencing. The following outlines a general workflow applicable to the techniques discussed.
General Sample Preparation for Mass Spectrometry[9][20][21]
-
Protein/Peptide Isolation: Isolate the this compound peptide from the biological matrix or synthetic reaction mixture.
-
Purification: Purify the this compound peptide using techniques such as high-performance liquid chromatography (HPLC) to remove contaminants.
-
Quantification: Accurately determine the concentration of the purified peptide.
-
Resuspension: Dissolve the peptide in a solvent compatible with the chosen ionization method (e.g., electrospray ionization - ESI).
Top-Down Sequencing Protocol (ETD/UVPD)[22]
-
Instrument Setup:
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) equipped with ETD and/or UVPD capabilities.
-
Ionization Source: ESI.
-
-
Infusion/LC-MS: Introduce the intact this compound peptide into the mass spectrometer via direct infusion or liquid chromatography.
-
MS1 Scan: Acquire a full scan to determine the mass-to-charge ratio (m/z) of the intact peptide.
-
MS/MS Scan:
-
Isolate the precursor ion of the this compound peptide.
-
Fragment the isolated ion using ETD or UVPD.
-
Acquire the MS/MS spectrum of the fragment ions.
-
-
Data Analysis: Use specialized software to interpret the fragment ion series and deduce the amino acid sequence and linkage site.
Bottom-Up Sequencing Protocol (CID)
-
Enzymatic/Chemical Digestion:
-
Denature the this compound peptide to improve cleavage efficiency.
-
Incubate with a specific protease (e.g., trypsin) or chemical reagent to generate linear peptide fragments.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptide fragments using liquid chromatography.
-
Introduce the separated peptides into the mass spectrometer.
-
Perform data-dependent acquisition, where the instrument automatically selects peptide precursor ions for CID fragmentation and MS/MS analysis.
-
-
Data Analysis:
-
Use database search algorithms to identify the peptide fragments.
-
Manually or computationally assemble the identified fragments to reconstruct the partial sequence of the original this compound peptide.
-
Quantitative Data Summary
The following table presents a summary of quantitative data from a comparative study of CID and ETD on a large set of linear peptides. While not specific to this compound peptides, these data provide valuable insights into the relative performance of these techniques.
| Parameter | CID | ETD |
| Number of Peptide Identifications | ~1.5x more than ETD | - |
| Average Sequence Coverage | Lower | ~20% higher than CID |
| Effectiveness with Doubly Charged Ions | High | Lower |
| Effectiveness with Higher Charge State Ions (>2+) | Lower | High |
Data adapted from a study on linear peptides and may not directly reflect performance on this compound peptides.
Conclusion
The sequencing of this compound peptides by mass spectrometry is a rapidly evolving field. While traditional CID-based bottom-up approaches can provide valuable initial information, the complexity of the this compound structure often necessitates more advanced techniques. Top-down sequencing using ETD and, more recently, UVPD, offers the potential for complete characterization of these challenging molecules, including the precise identification of the this compound linkage and any post-translational modifications. The choice of the optimal technique will depend on the specific research question and the available instrumentation. As technology continues to advance, we can expect further improvements in the speed, sensitivity, and comprehensiveness of this compound peptide sequencing, paving the way for new discoveries in drug development and chemical biology.
References
- 1. Ultraviolet Photodissociation Mass Spectrometry for Analysis of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Overview of Bottom-Up Proteomics using Mass Spectrometry [jessegmeyerlab.github.io]
- 3. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 4. Top-Down Mass Spectrometry – Northwestern Proteomics [proteomics.northwestern.edu]
- 5. Top-Down Proteomics by Means of Orbitrap Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. The emerging process of Top Down mass spectrometry for protein analysis: biomarkers, protein-therapeutics, and achieving high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Statistical Analysis of Peptide Electron Transfer Dissociation Fragmentation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uab.edu [uab.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Mascot help: Peptide fragmentation [matrixscience.com]
- 14. researchgate.net [researchgate.net]
- 15. ETD fragmentation features improve algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electron Transfer Dissociation Mass Spectrometry in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 193 nm Photodissociation of Singly and Multiply Charged Peptide Anions for Acidic Proteome Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. par.nsf.gov [par.nsf.gov]
- 19. Coupling 193 nm Ultraviolet Photodissociation and Ion Mobility for Sequence Characterization of Conformationally-Selected Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Conformation of Lariat Peptides: A Comparative Guide to X-ray Crystallography and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lariat peptides, characterized by a unique branched-cyclic structure comprising a macrocyclic ring and an appended tail, represent a promising class of therapeutic agents. Their constrained architecture often imparts high stability, binding affinity, and selectivity for challenging drug targets like G protein-coupled receptors (GPCRs)[1]. The three-dimensional conformation of these peptides is intrinsically linked to their biological activity. Therefore, accurate structural elucidation is a cornerstone of rational drug design and development. This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for high-resolution structural biology, with other powerful techniques for determining this compound peptide conformation.
X-ray Crystallography: The Atomic-Resolution Snapshot
X-ray crystallography is a powerful technique that provides a static, high-resolution three-dimensional model of a molecule by analyzing the diffraction pattern of X-rays scattered by a single, ordered crystal.[2][3] For decades, it has been the most widely used method for studying the structures of proteins and nucleic acids at atomic resolution.[2]
Strengths and Limitations
Strengths:
-
High Resolution: Capable of providing atomic-level detail, often achieving resolutions better than 1.5 Å.[4]
-
Large Structures: Can determine the structures of large peptides and their complexes with target proteins.[4]
-
Well-Established: The techniques and software for data processing and structure solution are highly advanced and often automated.[2]
Limitations:
-
Crystallization Bottleneck: The primary challenge is growing well-ordered single crystals, which can be a time-consuming and often unsuccessful process.[2][4]
-
Static Picture: Provides a time-averaged structure of the peptide in a non-physiological crystal lattice, which may not fully represent its dynamic nature in solution.[5]
-
Artifacts: Crystal packing forces can sometimes influence the observed conformation.
Experimental Workflow for this compound Peptide Crystallography
The process of determining a this compound peptide's structure via X-ray crystallography involves several key stages, from obtaining the pure peptide to refining the final atomic model.[2][6]
Caption: Experimental workflow for this compound peptide X-ray crystallography.
Alternative and Complementary Techniques
While X-ray crystallography is a cornerstone, other methods provide crucial, often complementary, information about a this compound peptide's conformation and dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy determines the structure of molecules in solution, providing insights into their dynamic behavior under near-physiological conditions.[4][7][8] This makes it a powerful alternative, especially for peptides that are difficult to crystallize or for studying conformational flexibility.[4][8]
Strengths:
-
Solution-State Analysis: Provides structural information in a more biologically relevant environment.[7]
-
Dynamic Information: Can characterize molecular motion, flexibility, and conformational ensembles.[4][9]
-
No Crystallization Required: Bypasses the most significant hurdle of X-ray crystallography.[4]
Limitations:
-
Size Limitation: Generally applicable to peptides and proteins smaller than 30-50 kDa.[4][10]
-
Lower Resolution: Typically yields lower-resolution structures compared to crystallography.[4]
-
Concentration Requirement: Requires relatively high sample concentrations (often >1 mM).[10]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a rapidly evolving technique that determines the structure of macromolecules by imaging them in a vitrified, near-native state.[11][12] It has revolutionized structural biology, particularly for large complexes, and is becoming increasingly viable for smaller molecules.
Strengths:
-
No Crystallization Required: Directly analyzes samples without the need for crystals.[11][12]
-
Near-Native State: Samples are flash-frozen, preserving their native structure.[11][12]
-
Conformational Heterogeneity: Can capture multiple conformational states of a molecule within the same sample.[12]
Limitations:
-
Size Limitation: Traditionally challenging for molecules smaller than 50 kDa, though recent advances are pushing this limit.[13]
-
Resolution: While rapidly improving, achieving atomic resolution can be more challenging than with X-ray crystallography.[12]
Computational Modeling
Strengths:
-
Dynamic Insights: MD simulations can model the full conformational landscape of a peptide over time.[15][14]
-
Cost-Effective: Less resource-intensive than experimental methods for initial screening.
-
Predictive Power: Can be used to design novel peptides and predict their behavior.[1][14]
Limitations:
-
Predictive, Not Definitive: Models are predictions and require experimental validation.[14]
-
Accuracy: The accuracy is dependent on the quality of the force fields and algorithms used.[15]
-
Complexity: Can be challenging for peptides with non-canonical amino acids or complex cyclization patterns.[14]
Caption: Comparison of the primary states analyzed by each structural method.
Quantitative Comparison of Methods
| Feature | X-ray Crystallography | NMR Spectroscopy | Cryo-Electron Microscopy | Computational Modeling |
| Typical Resolution | 0.8 - 3.5 Å | 1.5 - 4.0 Å | 1.2 - 5.0 Å | Not Applicable (Predictive) |
| Molecular Weight | No upper limit; challenging for very small peptides | < 30-50 kDa[4][10] | > 30-50 kDa (limit is decreasing)[13] | No theoretical limit |
| Sample State | Single Crystal | Solution | Vitreous Ice (near-native)[11] | In Silico |
| Sample Purity | >95%[16] | >95%[10] | High purity required | Not Applicable |
| Sample Concentration | 5 - 25 mg/mL[17][18] | > 1 mM[10] | 0.1 - 5 mg/mL | Not Applicable |
| Key Advantage | Highest resolution for static structures[4] | Provides dynamics in solution[4][8] | No crystallization, near-native state[11][12] | Models dynamics and flexibility[5] |
| Key Disadvantage | Crystallization is a major bottleneck[2][4] | Size limitations, lower resolution[4] | Challenging for small molecules[13] | Requires experimental validation[14] |
Experimental Protocols
Protocol 1: this compound Peptide X-ray Crystallography
This protocol provides a generalized workflow for determining the crystal structure of a this compound peptide.
-
Peptide Preparation and Purity Assessment
-
Synthesize the this compound peptide using standard solid-phase peptide synthesis (SPPS) and purify via reverse-phase HPLC to >95% purity.[2]
-
Confirm the mass using MALDI-TOF or ESI-MS.
-
For phasing via anomalous diffraction, incorporate a heavy atom (e.g., selenium, bromine, iodine) during synthesis.[2]
-
Dissolve the purified peptide in a suitable buffer at a concentration range of 5-25 mg/mL for screening.[17] A pre-crystallization test (PCT) can help determine the optimal concentration.[2]
-
-
Crystallization
-
Use commercially available sparse-matrix screens (e.g., from Hampton Research, Molecular Dimensions) to screen a wide range of precipitants, salts, and pH values.
-
Employ the hanging-drop or sitting-drop vapor-diffusion method.[2][3] Mix 1 µL of the peptide solution with 1 µL of the reservoir solution on a coverslip and seal it over the reservoir well.[3]
-
Incubate plates at a stable temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several weeks.
-
-
Crystal Harvesting and Data Collection
-
Carefully harvest crystals (optimal size ~0.2-1.0 mm) using a cryo-loop.[16]
-
Briefly soak the crystal in a cryoprotectant solution (often the reservoir solution supplemented with glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation.
-
Flash-cool the crystal in liquid nitrogen.[18]
-
Collect diffraction data at a synchrotron beamline for high-intensity X-rays.[2]
-
-
Data Processing and Structure Determination
-
Process the raw diffraction images to integrate the spot intensities and scale the data using software like XDS or iMOSFLM.[19][20]
-
Solve the "phase problem" using methods like Single-wavelength Anomalous Diffraction (SAD) if a heavy atom is present, or molecular replacement if a homologous structure is available.[2]
-
Build an initial atomic model into the resulting electron density map using software like Coot.[20]
-
Perform iterative cycles of refinement using programs like PHENIX or Refmac5 to improve the fit of the model to the experimental data.[21]
-
Assess the quality of the final model using metrics like R-work/R-free and Ramachandran plot analysis before depositing the coordinates in the Protein Data Bank (PDB).[21]
-
Protocol 2: this compound Peptide NMR Spectroscopy
-
Sample Preparation
-
Data Acquisition
-
Acquire a series of 1D and 2D NMR spectra on a high-field spectrometer (≥600 MHz).
-
Essential 2D spectra include:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: To obtain through-space proton-proton distance information (restraints).[9]
-
COSY (Correlation Spectroscopy): To identify through-bond scalar couplings.
-
-
-
Structure Calculation
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Perform sequential resonance assignment to assign every proton signal to its specific position in the peptide sequence.[10]
-
Convert NOESY cross-peak intensities into upper-distance bounds (restraints).
-
Use software like CYANA, CNS, or XPLOR-NIH to calculate an ensemble of 3D structures that satisfy the experimental distance and dihedral angle restraints.[9]
-
Refine the final ensemble of structures in an explicit solvent model.
-
Conclusion
The determination of a this compound peptide's three-dimensional conformation is critical for understanding its function and advancing its therapeutic potential. X-ray crystallography remains the premier method for obtaining high-resolution static structures, provided that high-quality crystals can be grown. However, a comprehensive structural understanding often requires a multi-faceted approach. NMR spectroscopy is invaluable for characterizing the peptide's conformational dynamics in a solution environment, which is often more representative of its state in the body. Cryo-EM is a powerful emerging technique, particularly for larger peptides or peptide-protein complexes that resist crystallization. Finally, computational modeling serves as an essential tool for predicting structures, exploring conformational landscapes, and integrating experimental data into a dynamic model. The choice of method, or combination of methods, will ultimately depend on the specific scientific question, the properties of the this compound peptide, and the available resources.
References
- 1. Computational design of this compound-based cyclic peptides for probing GPCR pharmacology - American Chemical Society [acs.digitellinc.com]
- 2. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phys.libretexts.org [phys.libretexts.org]
- 4. Which Method is More Accurate for Protein Structure Determination: X-ray Diffraction or NMR? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. A Newcomer's Guide to Peptide Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. Cryo-electron Microscopy (cryo-EM) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Nanobody Scaffolds Enable Cryo-EM Imaging of Smallest Protein Structure Yet | King's College London [kcl.ac.uk]
- 14. youtube.com [youtube.com]
- 15. A comparative study of computational modeling approaches for evaluating structural dynamics and algorithmic suitability of short length peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. hamptonresearch.com [hamptonresearch.com]
- 18. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 19. portlandpress.com [portlandpress.com]
- 20. chem.uci.edu [chem.uci.edu]
- 21. rupress.org [rupress.org]
Unraveling the Intricacies of a Bioactive Lariat Peptide: A Comparative Guide to Validating its Dual Mechanism of Action
For Immediate Release
This guide provides a comprehensive comparison of experimental approaches to validate the mechanism of action of the bioactive lariat peptide, Microcin (B1172335) J25 (MccJ25). Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of MccJ25's unique dual-action mechanism, contrasting it with well-established inhibitors, Rifampicin and Paraquat. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding of this promising class of molecules.
Introduction to Microcin J25: A this compound Peptide with a Dual Threat
Microcin J25 (MccJ25) is a 21-amino acid this compound peptide with a unique "lasso" structure, where the C-terminal tail is threaded through and trapped within a macrocyclic ring.[1][2][3][4] This constrained architecture confers remarkable stability against proteases and harsh environmental conditions.[5] MccJ25 exhibits potent antimicrobial activity against Gram-negative bacteria by employing a sophisticated, dual mechanism of action: the inhibition of bacterial RNA polymerase (RNAP) and the induction of oxidative stress through the production of reactive oxygen species (ROS).[6][7]
Comparison of Bioactive Moieties
| Feature | Microcin J25 | Rifampicin | Paraquat |
| Chemical Class | This compound Peptide | Ansamycin Antibiotic | Bipyridinium Herbicide |
| Molecular Weight | ~2107 Da | ~823 g/mol [8] | ~186.3 g/mol |
| Primary Target(s) | Bacterial RNA Polymerase, Respiratory Chain | Bacterial DNA-dependent RNA Polymerase | Photosystem I (in plants), Cellular reductants (in bacteria/animals) |
| Mechanism of Action | Inhibition of transcription and induction of superoxide (B77818) production.[6][7] | Blocks RNA elongation by binding to the β-subunit of RNAP.[9][10] | Redox cycling to produce superoxide radicals, leading to oxidative stress.[11][12] |
| Structure |
|
|
|
| Known IC50 (E. coli RNAP) | Not explicitly reported, but dose-dependent inhibition observed.[13] | ~20 nM | N/A |
Validating the Dual Mechanism of Action: Experimental Approaches
To thoroughly validate the dual mechanism of action of MccJ25, two distinct sets of experiments are required. Below are detailed protocols for key assays.
Inhibition of Bacterial RNA Polymerase
This is assessed through in vitro transcription assays that measure the ability of RNAP to synthesize RNA in the presence of an inhibitor.
Objective: To determine the inhibitory effect of a compound on bacterial RNA polymerase activity.
Materials:
-
Purified E. coli RNA polymerase (RNAP) holoenzyme
-
Linear DNA template containing a suitable promoter (e.g., T7A1 promoter)
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)
-
[α-³²P]-UTP (for radiolabeling)
-
Transcription buffer (40 mM Tris-HCl pH 7.9, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Test compounds (MccJ25, Rifampicin) dissolved in an appropriate solvent (e.g., DMSO)
-
Urea-polyacrylamide gel (e.g., 8% urea, 1X TBE)
-
Phosphorimager screen and scanner
Procedure:
-
Reaction Assembly: In a microcentrifuge tube on ice, assemble the following reaction mixture:
-
10 µL of 2X transcription buffer
-
1 µL of DNA template (100 nM)
-
1 µL of RNAP holoenzyme (50 nM)
-
1 µL of test compound at various concentrations (or solvent control)
-
Add nuclease-free water to a final volume of 18 µL.
-
-
Pre-incubation: Incubate the mixture at 37°C for 10 minutes to allow for open complex formation between RNAP and the promoter.
-
Transcription Initiation: Start the transcription reaction by adding 2 µL of rNTP mix (containing 1 mM each of ATP, GTP, CTP, 0.1 mM UTP, and 5 µCi of [α-³²P]-UTP).
-
Incubation: Incubate the reaction at 37°C for 15 minutes.
-
Reaction Quenching: Stop the reaction by adding 20 µL of stop solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a pre-run urea-polyacrylamide gel and run the electrophoresis at a constant power until the dye front reaches the bottom of the gel.
-
Visualization and Quantification: Dry the gel and expose it to a phosphorimager screen. Scan the screen and quantify the intensity of the bands corresponding to the full-length RNA transcript.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Induction of Reactive Oxygen Species (ROS)
The ability of MccJ25 to induce oxidative stress can be quantified by measuring the levels of intracellular ROS in bacterial cells.
Objective: To quantify the generation of intracellular reactive oxygen species in bacteria upon treatment with a test compound.
Materials:
-
Bacterial strain (e.g., E. coli)
-
Luria-Bertani (LB) broth
-
Phosphate-buffered saline (PBS)
-
CellROX™ Deep Red Reagent (or another suitable ROS-sensitive fluorescent probe)
-
Test compounds (MccJ25, Paraquat) dissolved in an appropriate solvent
-
N-acetylcysteine (NAC) as a positive control for ROS scavenging
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain in LB broth and grow overnight at 37°C with shaking. The next day, subculture the bacteria into fresh LB broth and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).
-
Cell Preparation: Harvest the bacterial cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD₆₀₀ of 0.2.
-
Loading of Fluorescent Probe: Add the ROS-sensitive fluorescent probe (e.g., CellROX™ Deep Red Reagent to a final concentration of 5 µM) to the bacterial suspension and incubate in the dark at 37°C for 30 minutes.
-
Washing: Centrifuge the cells to remove the excess probe, and resuspend the cell pellet in fresh PBS.
-
Treatment: Aliquot 100 µL of the probe-loaded bacterial suspension into the wells of a 96-well microplate. Add the test compounds (MccJ25, Paraquat) at various concentrations. Include a solvent control and a positive control with a known ROS scavenger (e.g., NAC).
-
Incubation: Incubate the plate at 37°C for a desired period (e.g., 1-2 hours).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em ~644/665 nm for CellROX™ Deep Red).
-
Data Analysis: Subtract the background fluorescence (from wells with no cells) from all readings. Normalize the fluorescence intensity of the treated samples to the solvent control. Plot the fold change in fluorescence against the compound concentration.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: Dual mechanism of action of Microcin J25.
Caption: Workflow for the in vitro transcription assay.
Caption: Workflow for the intracellular ROS measurement assay.
Conclusion
Validating the mechanism of action of a bioactive compound is a critical step in drug discovery and development. For a molecule with a complex, dual mechanism like Microcin J25, a multi-faceted experimental approach is essential. By employing in vitro transcription assays and intracellular ROS measurements, and comparing the results to well-characterized inhibitors such as Rifampicin and Paraquat, researchers can gain a robust understanding of the this compound peptide's therapeutic potential. The detailed protocols and visual aids provided in this guide are intended to support these efforts and accelerate the exploration of this exciting class of natural products.
References
- 1. people.bu.edu [people.bu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The structure and biological aspects of peptide antibiotic microcin J25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. mdpi.com [mdpi.com]
- 6. Microcin J25 has dual and independent mechanisms of action in Escherichia coli: RNA polymerase inhibition and increased superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmacyfreak.com [pharmacyfreak.com]
- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Rifampin [pdb101.rcsb.org]
- 10. Rifampicin - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Paraquat - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
head-to-head comparison of different lariat peptide cyclization chemistries
For Researchers, Scientists, and Drug Development Professionals
Lariat peptides, characterized by a cyclic structure with a pendant linear tail, have emerged as a promising class of molecules in drug discovery. Their unique topology offers a blend of conformational rigidity and flexibility, often leading to enhanced metabolic stability, target affinity, and cell permeability compared to their linear counterparts. The critical step in synthesizing these complex molecules is the macrocyclization, and the choice of cyclization chemistry can significantly impact the overall efficiency, yield, and purity of the final product. This guide provides an objective, data-driven comparison of different this compound peptide cyclization chemistries to aid researchers in selecting the optimal strategy for their specific needs.
At a Glance: Comparative Analysis of this compound Peptide Cyclization Chemistries
The selection of a cyclization strategy is a crucial decision in the synthesis of this compound peptides. Factors such as the desired bond type, the peptide sequence, and the overall synthetic scheme (on-resin vs. solution-phase) will dictate the most suitable approach. Below is a summary of quantitative data for key cyclization chemistries.
| Cyclization Chemistry | Bond Type | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| Macrolactamization (On-Resin) | Amide | 22-72% (sequence dependent)[1][2] | Coupling reagents (e.g., PyBOP, DIC/Oxyma), room temp to 50°C[1][2] | Fewer purification steps, reduced dimerization at low resin loading.[1] | Can be sequence-dependent, potential for side reactions. |
| Macrolactamization (Solution-Phase) | Amide | ~10-52% (sequence dependent)[1] | High dilution, coupling reagents (e.g., PyBOP)[1] | Potentially better yields for some sequences.[3] | Requires cleavage and purification of linear precursor, risk of dimerization/oligomerization.[1] |
| Click Chemistry (CuAAC) | Triazole | High to Quantitative (>95% for some peptoids)[4] | Copper(I) catalyst, room temperature[5][6] | High efficiency, bioorthogonal, stable linkage.[6][7] | Requires incorporation of azide (B81097) and alkyne functionalities, potential copper toxicity for cellular applications.[8] |
| Ring-Closing Metathesis (RCM) | Carbon-Carbon double bond | ≥70% (optimized conditions)[9] | Grubbs or Hoveyda-Grubbs catalyst, 40-60°C[9] | Creates a stable, non-native carbon-carbon bond.[9] | Requires non-natural amino acids with alkene side chains, potential for catalyst-related side reactions.[9] |
| Chemoenzymatic Cyclization | Amide | Near-quantitative[10] | Specific peptide cyclases (e.g., SurE, WolJ), aqueous buffer, often with DMSO[10] | High selectivity and efficiency, mild reaction conditions, one-pot potential.[10][11][12] | Enzyme specificity can limit substrate scope, requires enzyme production.[12] |
Visualizing the Workflow: From Linear Peptide to this compound Structure
The general process of synthesizing a this compound peptide involves the assembly of a linear peptide precursor followed by an intramolecular cyclization reaction. The specific details of this workflow can vary significantly depending on the chosen cyclization chemistry.
Caption: A generalized workflow for this compound peptide synthesis.
Deep Dive into Cyclization Chemistries
Macrolactamization: The Workhorse of Peptide Cyclization
Macrolactamization involves the formation of an amide bond between an amine and a carboxylic acid. In the context of this compound peptides, this is typically between the N-terminus and the side chain of an acidic amino acid (e.g., Asp or Glu) or the C-terminus and the side chain of a basic amino acid (e.g., Lys).
On-Resin Macrolactamization: This is often the preferred method as it utilizes a pseudo-dilution effect, which minimizes intermolecular side reactions like dimerization.[1] The efficiency can be highly dependent on the peptide sequence and the point of attachment to the resin. For instance, using a glutamic acid linker for on-resin cyclization has been shown to provide better cyclization potential compared to an aspartic acid linker due to the longer side chain.[2]
Solution-Phase Macrolactamization: This approach requires the cleavage of the linear peptide from the solid support, followed by cyclization in a dilute solution. While this can sometimes lead to better yields for certain sequences, it often involves more complex purification steps to remove dimers and other oligomeric byproducts.[1][3]
Click Chemistry: A Bioorthogonal Approach
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry," offers a highly efficient and bioorthogonal method for peptide cyclization.[6] This reaction forms a stable triazole ring, which can act as a surrogate for an amide bond.[8]
The major advantage of this method is its high yield and specificity, with reactions often proceeding to completion with minimal byproducts.[4][5] However, it necessitates the incorporation of non-natural amino acids containing azide and alkyne functionalities into the peptide sequence.
Ring-Closing Metathesis (RCM): Forging Carbon-Carbon Bonds
RCM is a powerful tool for creating a carbon-carbon double bond within the peptide backbone, forming a stable and proteolytically resistant linkage.[9] This method requires the incorporation of amino acids with alkenyl side chains. The use of catalysts like Grubbs or Hoveyda-Grubbs has made RCM a viable strategy for on-resin peptide cyclization.[9][13] Optimized reaction conditions can lead to high yields of the desired cyclic product.[9]
Chemoenzymatic Cyclization: Nature's Precision
This approach leverages the high specificity and efficiency of enzymes to catalyze the cyclization reaction. Non-ribosomal peptide cyclases can be repurposed to regioselectively cyclize branched peptides, affording this compound structures in near-quantitative yields under mild, aqueous conditions.[10][12] A significant advantage of this method is the potential for one-pot synthesis, where enzymatic cyclization is followed by site-selective modification of the linear tail.[10][11] The primary limitation is the substrate specificity of the enzyme, which may not be suitable for all peptide sequences.[12]
Experimental Protocols: A Closer Look at the Methodologies
On-Resin Macrolactamization using DIC/Oxyma
-
Peptide Synthesis: The linear peptide is synthesized on a solid support (e.g., Rink amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS). The amino acid that will form the basis of the this compound ring is incorporated with a side chain protecting group that can be selectively removed (e.g., an allyl ester on an Asp or Glu residue).[2]
-
Selective Deprotection: The side chain protecting group is selectively removed. For an allyl group, this can be achieved using Pd(PPh₃)₄ and a scavenger like phenylsilane.[2]
-
Cyclization: The on-resin cyclization is performed using a coupling agent such as DIC/Oxyma. The reaction can be carried out at room temperature or heated (e.g., 50°C) to improve efficiency.[2]
-
Cleavage and Purification: The cyclized this compound peptide is cleaved from the resin using a standard cleavage cocktail (e.g., 95% TFA) and purified by reverse-phase HPLC.[2]
On-Resin Click Cyclization (CuAAC)
-
Peptide Synthesis: The linear peptide is synthesized via SPPS, incorporating an azide-containing amino acid and an alkyne-containing amino acid at the desired positions for cyclization.[5]
-
Resin Swelling and Degassing: The peptide-resin is swelled in a suitable solvent like DCM. A solution of CuBr in DMSO is prepared and degassed with nitrogen.[5]
-
Cyclization Cocktail: The DCM is removed, and the CuBr/DMSO solution is added to the resin, followed by an aqueous solution of ascorbic acid, 2,6-lutidine, and DIEA.[5]
-
Reaction: The reaction vessel is purged with nitrogen and shaken at room temperature for 16-18 hours.[5]
-
Washing and Cleavage: The resin is thoroughly washed to remove copper and other reagents, followed by cleavage and purification of the this compound peptide.[5]
Chemoenzymatic this compound Peptide Synthesis
-
Linear Peptide Synthesis: A branched peptide substrate is synthesized, typically containing a C-terminal thioester and multiple nucleophilic groups (e.g., an N-terminal amine and a side-chain amine).[10]
-
Enzymatic Cyclization: The purified linear peptide is dissolved in an aqueous buffer (often containing a co-solvent like DMSO). The peptide cyclase (e.g., SurE) is added, and the reaction is incubated at a suitable temperature (e.g., 30°C).[10]
-
Reaction Monitoring and Quenching: The progress of the reaction is monitored by HPLC-MS. Once the reaction is complete, it is quenched, for instance, by the addition of an organic solvent like acetonitrile.[10]
-
Purification: The this compound peptide is purified from the reaction mixture using reverse-phase HPLC.[10]
Logical Relationships in this compound Peptide Cyclization Strategy Selection
The choice of a particular cyclization chemistry is not arbitrary and depends on a variety of factors related to the desired final product and the synthetic capabilities available.
Caption: Decision factors for selecting a this compound peptide cyclization strategy.
Conclusion
The synthesis of this compound peptides is a rapidly evolving field with a diverse toolbox of cyclization chemistries at the researcher's disposal. While traditional macrolactamization remains a widely used and effective method, newer techniques such as click chemistry, ring-closing metathesis, and chemoenzymatic cyclization offer significant advantages in terms of efficiency, stability of the resulting linkage, and bioorthogonality. The optimal choice of chemistry is contingent upon the specific research goals, the desired properties of the final this compound peptide, and the available synthetic resources. This guide provides a foundational understanding to aid in making an informed decision for the successful synthesis of these promising therapeutic candidates.
References
- 1. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. Solution versus solid-phase cyclization strategies for large sidechain lactam-bridged peptides: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids [frontiersin.org]
- 5. peptide.com [peptide.com]
- 6. qyaobio.com [qyaobio.com]
- 7. Cyclization of a cell-penetrating peptide via click-chemistry increases proteolytic resistance and improves drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Non-ribosomal peptide cyclase-directed chemoenzymatic synthesis of this compound lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. communities.springernature.com [communities.springernature.com]
- 13. peptide.com [peptide.com]
Lariat Peptides: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Lariat peptides, characterized by their unique branched cyclic structure, represent a promising class of molecules for therapeutic development. Their constrained conformation often leads to enhanced metabolic stability, target specificity, and cell permeability compared to their linear counterparts. Understanding the structure-activity relationship (SAR) of these complex peptides is paramount for optimizing their biological activity and advancing them through the drug discovery pipeline. This guide provides a comparative analysis of SAR studies for two prominent classes of this compound peptides: the antimicrobial griselimycins and the cytotoxic didemnins, supported by experimental data and detailed protocols.
Comparison of Antimicrobial this compound Peptides: Griselimycin (B1672148) and Analogs
Griselimycin, a natural this compound peptide, exhibits potent antitubercular activity by targeting the DNA polymerase sliding clamp (DnaN).[1] SAR studies have focused on modifying its structure to improve potency and pharmacokinetic properties.
Table 1: Structure-Activity Relationship of Griselimycin Analogs against Mycobacterium tuberculosis
| Compound | Modification from Griselimycin | MIC (μg/mL) against M. tuberculosis H37Rv | Reference |
| Griselimycin | - | 0.2 | [1] |
| Cyclohexyl-griselimycin (CGM) | Replacement of the n-butyl group on a proline residue with a cyclohexyl group | 0.03 | [1] |
| Methyl-griselimycin | Addition of a methyl group | 0.1 | [1] |
Key SAR Insights for Griselimycins:
-
Lipophilic Tail: The lipophilic tail of griselimycin plays a crucial role in its activity. Modifications to this region significantly impact its antitubercular potency. The replacement of the n-butyl group with a larger, more lipophilic cyclohexyl group in cyclohexyl-griselimycin (CGM) resulted in a nearly 7-fold increase in activity against M. tuberculosis.[1] This suggests that optimizing the hydrophobicity of the tail can enhance the peptide's interaction with its target or improve its ability to penetrate the mycobacterial cell wall.
Comparison of Cytotoxic this compound Peptides: Didemnin (B1252692) B and Analogs
Didemnin B is a marine-derived this compound peptide with potent cytotoxic, antiviral, and immunosuppressive activities.[2] Its primary mechanism of action involves the inhibition of protein synthesis. SAR studies have been conducted to modulate its activity and reduce its toxicity.
Table 2: Structure-Activity Relationship of Didemnin B and Analogs
| Compound | Key Structural Feature | IC50 against L1210 Leukemia Cells (µg/mL) | Reference |
| Didemnin A | Lacks the N-methyl-D-leucine-proline side chain of Didemnin B | ~0.02 | [2] |
| Didemnin B | Contains N-methyl-D-leucine-proline side chain | 0.001 | [2] |
| Dehydrodidemnin B (Aplidin®) | Contains a pyruvoyl group instead of a lactoyl group in the side chain | Not specified in snippets, but noted to have a different biological effects profile | [3] |
Key SAR Insights for Didemnins:
-
Side Chain Modification: The linear peptide side chain is a critical determinant of the cytotoxic potency of didemnins. Didemnin B is significantly more potent than didemnin A, which lacks the N-methyl-D-leucine-proline portion of the side chain.[2] This highlights the importance of the side chain in target recognition and binding.
-
Modifications for Reduced Toxicity: While highly potent, didemnin B exhibited significant toxicity in clinical trials.[4] Analogs like dehydrodidemnin B (Aplidin®) were developed to mitigate this toxicity while retaining therapeutic efficacy.[3]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound Peptides
A common strategy for synthesizing this compound peptides involves on-resin cyclization.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
Procedure:
-
The linear peptide is assembled on the solid support using standard Fmoc-SPPS chemistry.
-
The amino acid that will form the branch point (e.g., Asp, Glu, Lys, Orn) is incorporated with its side chain protected by a group that can be selectively removed while the peptide remains on the resin.
-
After assembly of the linear portion, the N-terminal Fmoc group is removed.
-
The side-chain protecting group of the branch-point amino acid is selectively removed.
-
The N-terminal amine is then coupled to the deprotected side chain to form the cyclic structure.
-
The this compound peptide is cleaved from the resin and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Bacterial strains (e.g., M. tuberculosis H37Rv)
-
Culture medium (e.g., Middlebrook 7H9 broth)
-
96-well microtiter plates
-
Test compounds (this compound peptides)
Procedure:
-
A serial two-fold dilution of the this compound peptide is prepared in the culture medium in a 96-well plate.
-
A standardized inoculum of the bacterial suspension is added to each well.
-
The plate is incubated at the appropriate temperature and duration for the specific bacterial strain.
-
The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[5]
In Vitro Cytotoxicity Assays
MTT/XTT Assay: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., L1210 leukemia)
-
Cell culture medium and supplements
-
96-well plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the this compound peptides and incubated for a specified period (e.g., 48-72 hours).
-
The MTT or XTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692).
-
If using MTT, a solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.[6]
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cell lines and culture reagents
-
96-well plates
-
LDH assay kit
Procedure:
-
Cells are treated with this compound peptides as described for the MTT/XTT assay.
-
A sample of the cell culture supernatant is transferred to a new plate.
-
The LDH reaction mixture from the kit is added to the supernatant.
-
After incubation, the absorbance is measured, which is proportional to the amount of LDH released and, therefore, the level of cell death.
Mandatory Visualizations
Caption: Experimental workflow for structure-activity relationship studies of this compound peptides.
Caption: Key structural features influencing the biological activity of this compound peptides.
Caption: Proposed mechanism of action for the cytotoxic activity of Didemnin B.
References
- 1. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Didemnin B. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessing the Unseen: A Comparative Guide to Off-Target Effects of Lariat Peptide Drug Candidates
For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. Unintended interactions, or off-target effects, can lead to toxicity and a lack of efficacy, derailing promising drug development programs. Lariat peptides, a unique class of macrocyclic compounds with a covalently attached tail, are emerging as a promising modality for targeting challenging intracellular protein-protein interactions. Their constrained cyclic structure is believed to confer high target specificity. This guide provides a comparative analysis of methods to assess the off-target effects of this compound peptide drug candidates, with a direct comparison to other therapeutic modalities, and offers detailed experimental protocols for key assays.
This compound peptides are characterized by a cyclic core and an exocyclic peptide tail, a structure that can provide a unique combination of conformational rigidity and additional binding interactions. This is in contrast to the high flexibility of linear peptides, the simple constrained ring of cyclic peptides, and the compact nature of small molecules. In theory, the constrained nature of this compound peptides should limit their promiscuity, leading to fewer off-target effects compared to more flexible molecules.[1] However, rigorous experimental validation is essential to confirm this hypothesis.
Comparative Analysis of Off-Target Propensity
To illustrate the comparative off-target profiles, consider a hypothetical drug development program for an inhibitor of Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase, a key target in chronic myeloid leukemia. We will compare four hypothetical drug candidates:
-
LP-Abl-1: A this compound peptide inhibitor of Abl kinase.
-
CP-Abl-1: A purely cyclic peptide inhibitor of Abl kinase.
-
LinP-Abl-1: A linear peptide inhibitor of Abl kinase.
-
SM-Abl-1: A small molecule inhibitor of Abl kinase (e.g., a tyrosine kinase inhibitor).
The following table summarizes hypothetical off-target data obtained from a kinase panel screen of 300 kinases.
| Drug Candidate | On-Target IC50 (Abl Kinase) | Number of Off-Target Kinases (IC50 < 1 µM) | Notable Off-Target Kinases (IC50) |
| LP-Abl-1 | 5 nM | 3 | Src (250 nM), Lck (800 nM), Fyn (950 nM) |
| CP-Abl-1 | 8 nM | 5 | Src (150 nM), Lck (500 nM), Fyn (600 nM), BTK (900 nM), Tec (980 nM) |
| LinP-Abl-1 | 20 nM | 12 | Src (80 nM), Lck (120 nM), Fyn (150 nM), BTK (300 nM), Tec (350 nM), EGFR (700 nM), VEGFR2 (800 nM), and others |
| SM-Abl-1 | 2 nM | 8 | Src (10 nM), Lck (25 nM), Fyn (30 nM), Kit (100 nM), PDGFR (150 nM), VEGFR2 (200 nM), and others |
This data is hypothetical and for illustrative purposes only.
The hypothetical data suggests that the this compound peptide (LP-Abl-1) and the cyclic peptide (CP-Abl-1) exhibit greater selectivity compared to the linear peptide (LinP-Abl-1) and the small molecule (SM-Abl-1). The increased conformational flexibility of the linear peptide likely contributes to its broader range of interactions. While the small molecule is highly potent against its intended target, it also shows significant activity against other structurally related kinases.
Experimental Protocols for Off-Target Assessment
A thorough assessment of off-target effects requires a multi-pronged approach, combining in vitro biochemical assays with cell-based methods. Here are detailed protocols for three key experimental techniques.
Kinase Panel Screening
Objective: To determine the selectivity of a drug candidate against a broad range of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the this compound peptide drug candidate in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Plate Preparation: Use a multi-well plate format (e.g., 384-well) where each well contains a different purified kinase from a commercially available panel (e.g., Eurofins, Promega).
-
Reaction Mixture: To each well, add the kinase, its specific substrate peptide, and ATP (often radiolabeled with ³²P or ³³P, or in a system with a fluorescent readout).
-
Compound Addition: Add the this compound peptide drug candidate to the wells at a final concentration, typically in a dose-response manner (e.g., from 1 nM to 10 µM). Include a DMSO-only control.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection:
-
Radiometric Assay: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash away unincorporated radiolabeled ATP and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Fluorescence-Based Assay: Use a commercial kit that measures ATP consumption or ADP production via a coupled enzyme reaction that generates a fluorescent signal.
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of the drug candidate. Determine the IC50 value for the on-target kinase and any off-target kinases by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement and assess off-target binding within a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a human cell line endogenously expressing the target protein) to approximately 80% confluency. Treat the cells with the this compound peptide drug candidate at various concentrations or with a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).
-
Heating Step: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler. This step induces the denaturation and aggregation of proteins.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild detergent.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: For each treatment condition, plot the amount of soluble target protein as a function of temperature. A drug candidate that binds to and stabilizes the target protein will result in a shift of the melting curve to a higher temperature. This thermal shift indicates target engagement. The magnitude of the shift can be dose-dependent. This method can be expanded to a proteome-wide scale (proteomics-based CETSA) to identify off-target proteins that are also stabilized or destabilized by the compound.
Competitive Binding Assay
Objective: To quantify the binding affinity of a this compound peptide to its on-target and potential off-target proteins.[2][3][4]
Methodology:
-
Reagent Preparation:
-
Target Protein: Purified on-target or potential off-target protein.
-
Labeled Ligand: A known ligand for the target protein that is labeled with a fluorescent or radioactive tag.
-
Test Compound: The this compound peptide drug candidate.
-
-
Assay Setup: In a multi-well plate, add a fixed concentration of the target protein and the labeled ligand to each well.
-
Competition: Add the this compound peptide drug candidate to the wells in a serial dilution, creating a range of concentrations.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Detection: Measure the signal from the labeled ligand that is bound to the target protein. Common detection methods include:
-
Fluorescence Polarization (FP): If the ligand is fluorescently labeled, the polarization of the emitted light will be high when the ligand is bound to the larger protein and low when it is free in solution.
-
Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip. Flow a mixture of the labeled ligand and the this compound peptide over the chip and measure the change in the refractive index, which is proportional to the amount of bound ligand.[5]
-
Radioligand Binding Assay: If the ligand is radiolabeled, separate the bound from the unbound ligand (e.g., by filtration) and quantify the radioactivity.
-
-
Data Analysis: Plot the signal as a function of the this compound peptide concentration. The concentration of the this compound peptide that displaces 50% of the labeled ligand is the IC50 value. The IC50 can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Visualizing Pathways and Processes
To better understand the implications of off-target effects and the workflows for their assessment, the following diagrams are provided.
Caption: Abl Kinase Signaling and Potential Off-Target Effects.
Caption: Experimental Workflow for Off-Target Assessment.
Caption: Predicted Specificity of Different Drug Modalities.
References
A Comparative Guide to Lariat Peptide Libraries: Unlocking New Therapeutic Modalities
For researchers, scientists, and drug development professionals, lariat peptides present a compelling class of constrained peptides that bridge the gap between small molecules and biologics. Their unique topology, featuring a cyclic core and a linear tail, offers a combination of high affinity, specificity, and improved stability, making them promising candidates for tackling challenging drug targets, including protein-protein interactions (PPIs). This guide provides a comparative analysis of this compound peptide libraries from different sources, focusing on their generation, screening, and performance, supported by experimental data and detailed protocols.
This guide will delve into the two primary methodologies for generating this compound peptide libraries: synthetic and genetically encoded approaches. Each method offers distinct advantages and is suited for different research applications. We will explore the key characteristics of libraries generated by academic research groups and the services offered by commercial vendors.
Comparative Analysis of this compound Peptide Library Sources
The landscape of this compound peptide libraries is primarily shaped by academic research efforts in synthetic and genetically encoded methodologies, alongside custom synthesis services offered by commercial entities. A direct comparison of "off-the-shelf" libraries is challenging as most are custom-designed for specific research goals. Therefore, this comparison focuses on the underlying technologies and their outputs.
| Parameter | Synthetic this compound Peptide Libraries (e.g., Lokey Lab)[1][2] | Genetically Encoded "this compound" Libraries (e.g., Tavassoli Lab)[3][4][5] | Commercial Custom Synthesis (e.g., GenScript, JPT)[5][6] |
| Library Generation Method | Split-pool combinatorial synthesis on solid support.[1][7] | In vivo expression of intein-based constructs in yeast.[3][4] | Automated parallel solid-phase peptide synthesis. |
| Library Size | 10³ - 10⁴ compounds.[1] | >10⁷ unique sequences.[3][4] | Typically 10² - 10³ peptides per library, but scalable. |
| Peptide Length | Typically 8-12 amino acids.[1] | Randomized regions of 7-12 amino acids.[8][9] | Customizable, generally up to 30 amino acids. |
| Cyclization Chemistry | Primarily ester or amide bond formation (head-to-side-chain).[1] | Lactone cyclization via a modified intein splicing mechanism.[3][4] | Various chemistries available (e.g., lactam, disulfide, thioether). |
| Incorporation of Unnatural Amino Acids | Readily incorporated during synthesis.[1] | Limited to those compatible with the cellular translation machinery. | Extensive capabilities for incorporating a wide variety of unnatural amino acids. |
| Screening Method | High-throughput screening of cleaved peptides (e.g., permeability assays, binding assays).[1] | Yeast two-hybrid (Y2H) for protein-protein interactions.[3][4][5] | User-defined (e.g., ELISA, SPR, cell-based assays). |
| Throughput | Moderate to high, dependent on the screening assay. | High, suitable for large library screening. | Dependent on the user's screening capacity. |
| Key Application | Structure-activity relationship studies, such as cell permeability.[1][2] | Discovery of protein-protein interaction inhibitors.[3][4] | Custom library generation for specific targets and applications. |
| Strengths | High chemical diversity, precise control over structure, incorporation of unnatural amino acids.[1] | Very large library sizes, direct link between phenotype and genotype.[3][4] | High flexibility in design, high purity of individual peptides, access to diverse modifications. |
| Limitations | Smaller library sizes compared to genetically encoded methods, deconvolution can be complex. | Limited to proteinogenic amino acids, "this compound" structure is a peptide-protein fusion.[3][4] | Higher cost per compound, library size constraints for very large libraries. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols for the synthesis and screening of this compound peptide libraries.
Synthetic this compound Peptide Library Generation (Split-Pool Method)
This protocol is based on the work of the Lokey Lab for generating libraries of this compound peptides to study membrane permeability.[1]
Principle: The split-pool synthesis strategy allows for the efficient generation of a large number of unique compounds on solid-phase resin beads.[7][10]
Methodology:
-
Resin Preparation: Start with a suitable solid support resin (e.g., 2-chlorotrityl chloride resin).
-
First Amino Acid Coupling: Couple the first amino acid to the resin.
-
Splitting: Divide the resin into multiple equal portions.
-
Parallel Synthesis: Couple a different building block (e.g., an amino acid) to each portion of the resin.
-
Pooling: Combine all the resin portions and mix thoroughly.
-
Iterative Cycles: Repeat the splitting, coupling, and pooling steps for each subsequent position in the peptide sequence.
-
This compound Cyclization: On-resin cyclization is performed by forming an ester or amide bond between the N-terminus and a side chain of an amino acid within the sequence.
-
Cleavage and Purification: The completed this compound peptides are cleaved from the resin, followed by purification and characterization.
Genetically Encoded "this compound" Peptide Library Screening (Yeast Two-Hybrid)
This protocol is based on the work of the Tavassoli Lab for identifying protein-protein interaction inhibitors.[3][4][5]
Principle: The yeast two-hybrid (Y2H) system is a genetic method used to discover protein-protein interactions. In this adaptation, a library of "this compound" peptides is screened for its ability to bind to a target protein ("bait"). The this compound consists of a lactone-cyclized peptide fused to a transcription activation domain.[3][4]
Methodology:
-
Library Construction: A combinatorial library of DNA sequences encoding the this compound peptides is cloned into a Y2H "prey" vector. This vector expresses the this compound peptide fused to a transcription activation domain.
-
Yeast Transformation: The prey library is transformed into a suitable yeast strain.
-
Bait Vector: The protein of interest (bait) is cloned into a Y2H bait vector, which fuses the bait to a DNA-binding domain. This is transformed into a yeast strain of the opposite mating type.
-
Mating: The bait and prey yeast strains are mated to create diploid yeast that express both the bait and a prey this compound peptide.
-
Selection: If a prey this compound peptide binds to the bait protein, the DNA-binding domain and the transcription activation domain are brought into proximity, activating reporter genes. This allows the yeast to grow on selective media.
-
Hit Identification: Plasmids from the surviving yeast colonies are isolated, and the DNA sequence of the interacting this compound peptide is determined.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput assay used to predict passive membrane permeability of compounds, including this compound peptides.[1][11][12][13]
Principle: PAMPA measures the ability of a compound to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.
Methodology:
-
Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.
-
Donor Solution: The this compound peptides to be tested are dissolved in a buffer solution in a donor plate.
-
Assay Assembly: The filter plate is placed on top of an acceptor plate containing buffer.
-
Incubation: The assembly is incubated to allow for the diffusion of the peptides across the artificial membrane.
-
Quantification: After incubation, the concentration of the this compound peptide in both the donor and acceptor wells is quantified, typically by LC-MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the concentration of the peptide in the acceptor well, the incubation time, and the surface area of the membrane.
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex biological and experimental processes. The following are Graphviz DOT language scripts for generating key diagrams.
Experimental Workflow: Synthetic this compound Peptide Library
Caption: Workflow for synthetic this compound peptide library generation and screening.
Experimental Workflow: Genetically Encoded this compound Peptide Library
Caption: Workflow for genetically encoded this compound peptide library screening.
Signaling Pathway Example: Inhibition of the p53-MDM2 Interaction
This compound peptides, and cyclic peptides in general, are being explored as inhibitors of the p53-MDM2 protein-protein interaction, a key target in cancer therapy.[14][15][16][17]
Caption: Inhibition of the p53-MDM2 interaction by a this compound peptide.
Conclusion
This compound peptide libraries represent a powerful tool in modern drug discovery. Synthetic libraries offer unparalleled chemical diversity and precise structural control, making them ideal for systematic structure-activity relationship studies. Genetically encoded libraries, with their vast size, provide a robust platform for the de novo discovery of potent binders against specific protein targets. Commercial custom synthesis services offer a flexible and reliable route to obtaining tailored this compound peptide libraries for specific research needs. The choice of library source and methodology will ultimately depend on the specific research question, target, and available resources. As synthesis and screening technologies continue to advance, this compound peptides are poised to play an increasingly important role in the development of novel therapeutics against challenging disease targets.
References
- 1. Geometrically diverse this compound peptide scaffolds reveal an untapped chemical space of high membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpeptidesociety.org [americanpeptidesociety.org]
- 3. Screening combinatorial libraries of cyclic peptides using the yeast two-hybrid assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening Combinatorial Libraries of Cyclic Peptides Using the Yeast Two-Hybrid Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Computational design of this compound-based cyclic peptides for probing GPCR pharmacology - American Chemical Society [acs.digitellinc.com]
- 7. Split and pool synthesis - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. PAMPA | Evotec [evotec.com]
- 14. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-based Design of High Affinity Peptides Inhibiting the Interaction of p53 with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 17. D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Information on "Lariat" Disposal Not Found; General Laboratory Chemical Disposal Procedures Provided
Initial searches for proper disposal procedures for a substance identified as "Lariat" did not yield specific results for a chemical product of that name. The search results primarily contained information regarding automotive equipment and safety data sheets for various unrelated chemicals.
In the absence of specific guidance for "this compound," this document provides essential, immediate safety and logistical information for the proper disposal of general laboratory chemicals. This procedural, step-by-step guidance is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, fostering a culture of safety and responsible chemical handling. Adherence to these general protocols is crucial for minimizing risks and ensuring compliance with safety regulations.
General Chemical Disposal Procedures
When a specific Safety Data Sheet (SDS) is unavailable, laboratory chemicals should be treated as hazardous waste. The following table summarizes the key steps for safe disposal.
| Step | Procedure | Key Considerations |
| 1. Identification & Labeling | A laboratory chemical is considered waste when it is no longer intended for use.[1] At this point, it must be managed as hazardous waste.[1] | All waste containers must be clearly labeled with the words "Hazardous Waste" and the complete chemical name(s) in English.[1] Abbreviations or chemical formulas are not acceptable.[1] |
| 2. Container Selection & Management | Use a suitable, screw-top container that is compatible with the chemical waste.[1][2] The container must be in good condition, without leaks or cracks, and kept closed except when adding waste.[1] | Do not use food or beverage containers for waste disposal.[2] If a container is damaged, it must be placed in a larger, secure "overpack" container, with hazardous waste labels on both.[2] |
| 3. Segregation of Incompatible Wastes | Store incompatible wastes separately to prevent dangerous chemical reactions.[1] | Consult chemical compatibility charts and the specific SDS if available. |
| 4. Storage | Store hazardous waste in a designated, secure area, such as a fume hood base cabinet, with secondary containment like a plastic tray.[1][2] | Ensure the storage area is well-ventilated. |
| 5. Scheduling Waste Pickup | Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste disposal appointment.[1] | Complete any required waste pickup request forms, providing accurate information about the waste.[2] |
Experimental Protocols for Waste Characterization
In a scenario where a chemical's properties are unknown, a researcher might perform certain experiments to characterize the waste for safe disposal. The following are generalized protocols that could be adapted.
Protocol 1: pH Determination
-
Objective: To determine the corrosivity (B1173158) of a liquid waste.
-
Methodology:
-
Calibrate a pH meter using standard buffer solutions.
-
Take a small, representative sample of the liquid waste.
-
Immerse the pH probe in the sample and record the reading.
-
Alternatively, use pH indicator strips for a less precise but often sufficient measurement.
-
Protocol 2: Flash Point Estimation
-
Objective: To determine the flammability of a liquid waste.
-
Methodology (Conceptual - requires specialized equipment):
-
Use a closed-cup flash point tester.
-
A sample of the liquid is heated in a closed container.
-
An ignition source is periodically introduced into the vapor space.
-
The flash point is the lowest temperature at which the vapors ignite.
-
General Chemical Waste Disposal Workflow
The following diagram illustrates a logical workflow for the disposal of chemical waste in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

